molecular formula C24H31Cl2N5O7 B239503 Islanditoxin CAS No. 10089-09-5

Islanditoxin

Cat. No.: B239503
CAS No.: 10089-09-5
M. Wt: 572.4 g/mol
InChI Key: AIUAVRQIJPKJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Islanditoxin, also known as Cyclochlorotine, is a chlorinated cyclic peptide mycotoxin produced by the fungus Penicillium islandicum . It is a significant contaminant found in stored grains, particularly rice, and is historically associated with "yellowed rice" syndrome . This compound is a key reagent for researchers studying mycotoxicology, food safety, and hepatotoxicity. Its primary research value lies in its potent hepatotoxic and carcinogenic properties, making it a critical tool for modeling liver damage and investigating the mechanisms of toxin-induced liver carcinogenesis . The biochemical mechanism of action of this compound involves causing hepatic necrosis, and it is listed as an IARC Group 3 carcinogen . Studies have also shown that cyclochlorotine can disrupt cellular structures, specifically affecting myofibrils in cardiomyocytes and actin filament bundles in fibroblasts in vitro . From a structural perspective, this compound is a dichlorinated cyclic peptide, closely related to the astin family of compounds found in plants . Its biosynthesis is a multi-step process that utilizes a nonribosomal peptide synthetase (NRPS) known as CctN . This product is labeled and sold strictly for Research Use Only (RUO). It is not intended for use in diagnostic procedures, clinical applications, or for any personal use .

Properties

IUPAC Name

17,18-dichloro-9-ethyl-3,6-bis(hydroxymethyl)-13-phenyl-1,4,7,10,14-pentazabicyclo[14.3.0]nonadecane-2,5,8,11,15-pentone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUAVRQIJPKJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31Cl2N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40905823
Record name 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Islanditoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

10089-09-5
Record name Islanditoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010089095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17,18-Dichloro-7-ethyl-1,5,8,11-tetrahydroxy-10,13-bis(hydroxymethyl)-3-phenyl-4,7,10,13,16,17,18,18a-octahydropyrrolo[2,1-c][1,4,7,10,13]pentaazacyclohexadecin-14(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40905823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Islanditoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250 - 251 °C
Record name Islanditoxin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030458
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Islanditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic pentapeptide has garnered significant attention due to its pronounced hepatotoxic and carcinogenic properties.[1][3] Its unique chemical structure, containing non-proteinogenic amino acids, and its specific interaction with cellular components make it a subject of interest in toxicology and pharmacology. This guide provides a comprehensive overview of the chemical structure of this compound, detailing its identification, physicochemical properties, and the experimental methodologies employed for its characterization. Furthermore, it elucidates its proposed mechanism of action and biosynthetic pathway.

Chemical Identity and Structure

This compound is chemically classified as a dichlorinated cyclic peptide.[1] Its identity has been unequivocally established through various spectroscopic and analytical techniques. The structural details are summarized below.

Chemical Descriptors
DescriptorValue
Systematic Name (3S,7R,10S,13S,16R,17S,18R)-17,18-dichloro-13-ethyl-3,10-bis(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone
Synonyms Cyclochlorotine, Yellowed rice toxin, Chloropeptide
Molecular Formula C₂₄H₃₁Cl₂N₅O₇
Molecular Weight 572.4 g/mol
CAS Number 10089-09-5
SMILES CCC1C(=O)NC(C(=O)NC(C(=O)N2CC(C(C2C(=O)NC(CC(=O)N1)C3=CC=CC=C3)Cl)Cl)CO)CO
InChI InChI=1S/C24H31Cl2N5O7/c1-2-14-21(35)29-16(10-32)22(36)30-17(11-33)24(38)31-9-13(25)19(26)20(31)23(37)28-15(8-18(34)27-14)12-6-4-3-5-7-12/h3-7,13-17,19-20,32-33H,2,8-11H2,1H3,(H,27,34)(H,28,37)(H,29,35)(H,30,36)
InChIKey AIUAVRQIJPKJTG-UHFFFAOYSA-N

Data sourced from PubChem CID: 114782.[2]

Core Structure and Constituent Amino Acids

This compound is a cyclic pentapeptide with the amino acid sequence cyclo(-L-Ser-¹L-β-Phe-²L-Ser-³L-cis-3,4-dichloro-Pro-⁴L-2-aminobutyrate-).[4] Its structure is notable for the inclusion of non-proteinogenic amino acids, namely L-β-phenylalanine, L-2-aminobutyric acid, and the unique L-cis-3,4-dichloroproline.[4]

G Simplified Structure of this compound Ser1 L-Serine betaPhe L-β-Phenylalanine Ser1->betaPhe -CO-NH- Ser2 L-Serine betaPhe->Ser2 -CO-NH- dichloroPro L-cis-3,4-dichloroproline Ser2->dichloroPro -CO-NH- Abu L-2-Aminobutyrate dichloroPro->Abu -CO-NH- Abu->Ser1 -CO-NH-

A simplified diagram of the cyclic peptide structure of this compound.

Physicochemical Properties

PropertyValue
Physical State Solid[2]
Appearance White needles (from methanol)
Melting Point 250-251 °C[2]
Solubility Soluble in methanol, phenol, and glacial acetic acid.[5] Almost insoluble in other ordinary solvents.[5]

Experimental Protocols

Fungal Strain and Cultivation

Penicillium islandicum (recently reclassified as Talaromyces islandicus) is the fungal source of this compound.[3][5] For toxin production, the fungus can be cultivated on various media. One effective method involves agitated red wheat fermentation.[2] Alternatively, a modified Wickerham medium can be used for liquid cultures.[6]

Isolation and Purification of this compound

The following protocol is a composite of methodologies described in the literature.[3][6][7]

G Isolation and Purification Workflow for this compound cluster_extraction Extraction cluster_purification Purification Culture P. islandicum Culture (e.g., on red wheat or in liquid medium) Filtration Filtration to separate mycelia and culture filtrate Culture->Filtration Butanol_Extraction Extraction of culture filtrate with butanol Filtration->Butanol_Extraction Evaporation1 Evaporation of butanol phase to dryness Butanol_Extraction->Evaporation1 Dissolution1 Dissolution of crude extract in 50% MeOH/H₂O Evaporation1->Dissolution1 Gel_Filtration Gel Filtration Chromatography (e.g., Bio-Gel P2) Dissolution1->Gel_Filtration RP_HPLC1 Preparative RP-HPLC (e.g., Reprosil-Pur Basic-C18) Gel_Filtration->RP_HPLC1 RP_HPLC2 Further RP-HPLC Purification (e.g., Reprosil Pur ODS-3) RP_HPLC1->RP_HPLC2 Pure_this compound Pure this compound RP_HPLC2->Pure_this compound

A generalized workflow for the isolation and purification of this compound.

Detailed Steps:

  • Extraction: The culture filtrate is extracted with an equal volume of butanol. The butanol phase, containing the toxin, is then evaporated to dryness under vacuum.[3]

  • Initial Purification (Gel Filtration): The dried extract is redissolved in a suitable solvent (e.g., 50% methanol/water) and subjected to gel filtration chromatography (e.g., on a Bio-Gel P2 column).[3]

  • Chromatographic Separation (HPLC): Fractions containing this compound are pooled and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a methanol-water or acetonitrile-water gradient.[3]

  • Final Purification: If necessary, a second RP-HPLC step using a different column (e.g., ODS-3) and/or a different solvent system can be employed to achieve high purity.[3]

Structural Elucidation

The definitive structure of this compound has been determined using a combination of modern spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass and molecular formula of the compound.[3] The characteristic isotopic pattern resulting from the two chlorine atoms is a key diagnostic feature.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to elucidate the connectivity of the atoms and the stereochemistry of the molecule.[3] Spectra are typically recorded on high-field NMR spectrometers (e.g., 500 or 600 MHz) in deuterated solvents such as DMSO-d₆.[2][3]

Biological Activity and Mechanism of Action

This compound is a potent hepatotoxin, causing liver damage and exhibiting carcinogenic properties.[1][7]

Toxicity Data
ParameterValueSpeciesRoute of Administration
LD₅₀ 6.55 mg/kgMouseIntraperitoneal
LD₅₀ 5.4 mg/kgMouseSubcutaneous
LD₅₀ 4.75 mg/kgMouseIntravenous
LD₅₀ 3.35 mg/kgMouseOral

Data on Cyclochlorotine from the Registry of Toxic Effects of Chemical Substances (RTECS).

Proposed Mechanism of Action

The primary molecular target of this compound is believed to be the actin cytoskeleton.[2][4] It has been shown to accelerate the polymerization of actin and stabilize actin filaments.[1] This disruption of normal actin dynamics leads to changes in cell morphology, such as bleb formation in hepatocytes, and interferes with processes like cytokinesis.[1] The toxin is thought to enter the hepatocyte via a transport system and then interact with actin and actin-binding proteins.[1] The resulting hepatotoxicity may also involve drug-metabolizing systems mediated by cytochrome P450.[7]

G Proposed Mechanism of Action of this compound Islanditoxin_ext This compound (extracellular) Transport Cellular Uptake (Transport System) Islanditoxin_ext->Transport Islanditoxin_int This compound (intracellular) Transport->Islanditoxin_int Polymerization Polymerization Islanditoxin_int->Polymerization Accelerates Stabilization Filament Stabilization Islanditoxin_int->Stabilization Actin_Monomers G-Actin (Monomers) Actin_Monomers->Polymerization Actin_Filaments F-Actin (Filaments) Depolymerization Depolymerization Actin_Filaments->Depolymerization Polymerization->Actin_Filaments Depolymerization->Actin_Monomers Stabilization->Actin_Filaments Cytoskeleton_Disruption Cytoskeleton Disruption Stabilization->Cytoskeleton_Disruption Cell_Morphology_Changes Changes in Cell Morphology (e.g., Bleb Formation) Cytoskeleton_Disruption->Cell_Morphology_Changes Hepatotoxicity Hepatotoxicity Cell_Morphology_Changes->Hepatotoxicity

A diagram illustrating the proposed interaction of this compound with the actin cytoskeleton.

Biosynthesis

The biosynthesis of this compound is a complex process involving a non-ribosomal peptide synthetase (NRPS).[3][4] A specific NRPS, designated CctN, has been identified as being responsible for the synthesis of the cyclochlorotine backbone.[3] The biosynthetic gene cluster also contains genes responsible for the formation of the non-proteinogenic amino acid precursors.[4] The chlorination of the proline residue is a key step in the biosynthesis, and the halogenase responsible for this reaction is encoded outside of the main cct gene cluster.[3]

Conclusion

This compound is a structurally unique and biologically potent mycotoxin. Its cyclic pentapeptide nature, featuring unusual chlorinated and non-proteinogenic amino acids, presents a significant challenge for chemical synthesis and a point of interest for understanding its biosynthesis and mechanism of action. The detailed experimental protocols for its isolation and the advanced spectroscopic methods for its structural elucidation provide a solid foundation for further research into its toxicological and pharmacological properties. A deeper understanding of its interaction with the actin cytoskeleton may open avenues for the development of novel therapeutic agents or research tools.

References

An In-depth Technical Guide to the Discovery and History of Penicillium islandicum Toxins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungus Penicillium islandicum, first described by Sopp in 1912, gained significant notoriety in the post-World War II era in Japan due to its association with "yellowed rice disease".[1][2][3][4][5][6] This contamination led to extensive research that unveiled a suite of toxic secondary metabolites produced by the fungus, most notably luteoskyrin and cyclochlorotine. These mycotoxins have been the subject of considerable scientific investigation due to their potent hepatotoxicity and carcinogenic properties. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, and biological mechanisms of the primary toxins produced by Penicillium islandicum.

Historical Overview and Discovery

The investigation into the toxicity of moldy rice in Japan dates back to 1891 when Sakaki observed that rice contaminated with mold was fatal to experimental animals, causing symptoms of paralysis.[1][5] However, it was in the aftermath of World War II, amidst a domestic rice shortage and reliance on imported rice, that systematic toxicological screenings of fungal isolates from polluted rice grains began in earnest.[5] These studies, led by researchers like Tsunoda, identified Penicillium islandicum as a particularly hazardous species, responsible for brownish discolored rice.[5] Subsequent interdisciplinary collaborations led to the isolation and characterization of its primary hepatotoxic metabolites: luteoskyrin, a yellow pigment, and cyclochlorotine, a chlorine-containing peptide also known as islanditoxin.[4][5]

dot

Historical Timeline of Penicillium islandicum Toxin Discovery 1891 1891: Sakaki links moldy rice to animal fatalities in Japan. 1912 1912: Penicillium islandicum is first described by Sopp. 1891->1912 Post-WWII Post-WWII: 'Yellowed rice disease' emerges as a significant issue in Japan. 1912->Post-WWII 1940s-1950s 1940s-1950s: Systematic screening of fungi from imported rice begins. Post-WWII->1940s-1950s Spurs research Isolation Isolation of hepatotoxic metabolites from P. islandicum. 1940s-1950s->Isolation Leads to Luteoskyrin Luteoskyrin (yellow pigment) Isolation->Luteoskyrin Identifies Cyclochlorotine Cyclochlorotine (chlorine-containing peptide) Isolation->Cyclochlorotine Identifies

Caption: A timeline of key events in the discovery of Penicillium islandicum toxins.

Quantitative Data Summary

The following tables summarize key quantitative data related to the production and toxicity of the primary mycotoxins from Penicillium islandicum.

Table 1: Optimal Growth and Toxin Production Conditions

ParameterOptimal ConditionReference(s)
Temperature for Fungal Growth20-30°C[7]
Temperature for Toxin Production25-30°C[8][9]
Substrate for Luteoskyrin ProductionGlutinous Rice (static fermentation)[8][10]
Substrate for Cyclochlorotine ProductionAgitated Red Wheat[11]
pH for Mycelial GrowthWeak acidity to neutral

Table 2: Toxin Yields

ToxinYieldSubstrate/MediumReference(s)
Luteoskyrin~400 mg/kgGlutinous Rice[8][10]
Luteoskyrin11 mg/g mycelial matLiquid Culture[12]
Luteoskyrin40 mg/g autoclaved riceAutoclaved Rice[12]
Cyclochlorotine10-20 mg/LModified Wickerham Medium[13]

Table 3: Acute Toxicity (LD50) in Mice

ToxinRoute of AdministrationLD50 (mg/kg body weight)Reference(s)
LuteoskyrinOral221[14]
LuteoskyrinIntraperitoneal147[14]
CyclochlorotineOral6.5[14]
CyclochlorotineIntraperitoneal2.9[14]

Experimental Protocols

Isolation and Purification of Luteoskyrin

This protocol is based on the methods described in the literature for the isolation of luteoskyrin from fermented rice cultures.[10]

1. Fungal Culture and Toxin Production:

  • Inoculate sterilized glutinous rice with a spore suspension of Penicillium islandicum.

  • Incubate in stationary culture at 30°C for the optimal production period.

2. Extraction:

  • Extract the fermented rice culture with acetone.

  • Concentrate the acetone extract under reduced pressure.

3. Initial Purification:

  • Triturate the concentrated extract with petroleum ether to remove lipids.

  • The petroleum ether-insoluble fraction, containing the pigments, is collected.

  • Dissolve the pigment fraction in acetone and filter.

4. Column Chromatography:

  • Concentrate the acetone solution and apply it to a silica gel column.

  • Elute the column with a solvent gradient, starting with benzene and progressively increasing the polarity with ethyl acetate.

  • Collect the fractions containing luteoskyrin.

5. Final Purification:

  • Recrystallize the luteoskyrin-containing fractions to obtain the pure compound.

dot

Luteoskyrin Isolation Workflow Start Fermented Rice Culture (P. islandicum) Extraction Acetone Extraction Start->Extraction Concentration1 Concentration (in vacuo) Extraction->Concentration1 Trituration Petroleum Ether Trituration Concentration1->Trituration Insoluble Collect Petroleum Ether-Insoluble Fraction Trituration->Insoluble Dissolution Dissolve in Acetone and Filter Insoluble->Dissolution Concentration2 Concentration Dissolution->Concentration2 Chromatography Silica Gel Column Chromatography (Benzene/Ethyl Acetate Gradient) Concentration2->Chromatography Fractions Collect Luteoskyrin Fractions Chromatography->Fractions Recrystallization Recrystallization Fractions->Recrystallization End Pure Luteoskyrin Recrystallization->End

Caption: A flowchart illustrating the experimental workflow for the isolation and purification of luteoskyrin.

Isolation and Purification of Cyclochlorotine

The following protocol for the isolation and purification of cyclochlorotine is synthesized from various published methods.[11][13]

1. Fungal Culture and Toxin Production:

  • Culture Penicillium islandicum in a modified Wickerham liquid medium with agitation for optimal toxin production.

2. Initial Extraction:

  • Adsorb the mycotoxin from the culture filtrate onto activated charcoal.

  • Wash the charcoal with an acetone-water mixture (e.g., 1:1 v/v) to remove impurities.

  • Elute the cyclochlorotine from the charcoal using n-butanol.

3. Purification:

  • Concentrate the n-butanol eluate.

  • Subject the concentrated extract to gel filtration chromatography to separate compounds based on size.

  • Collect the fractions containing cyclochlorotine.

4. Further Purification (Optional):

  • For higher purity, preparative reverse-phase high-performance liquid chromatography (RP-HPLC) can be employed.

dot

Cyclochlorotine Isolation Workflow Start P. islandicum Culture Filtrate Adsorption Adsorption onto Activated Charcoal Start->Adsorption Wash Wash with Acetone/Water Adsorption->Wash Elution Elution with n-Butanol Wash->Elution Concentration Concentration Elution->Concentration GelFiltration Gel Filtration Chromatography Concentration->GelFiltration Fractions Collect Cyclochlorotine Fractions GelFiltration->Fractions RPHPLC Optional: Preparative RP-HPLC Fractions->RPHPLC End Pure Cyclochlorotine Fractions->End Lower Purity RPHPLC->End

Caption: A flowchart detailing the experimental procedure for the isolation and purification of cyclochlorotine.

Mechanisms of Toxicity and Signaling Pathways

Luteoskyrin: A Genotoxic Carcinogen

The hepatotoxicity and carcinogenicity of luteoskyrin are primarily attributed to its ability to generate reactive oxygen species (ROS), leading to oxidative stress and DNA damage.[15]

  • Hydroxyl Radical Formation: Luteoskyrin, in the presence of ferrous iron, can participate in redox cycling to generate hydroxyl radicals (•OH), a highly reactive and damaging ROS.[16]

  • DNA Damage: The generated hydroxyl radicals can attack DNA, leading to the formation of DNA adducts and strand breaks.

  • Oncogene Activation: This DNA damage can result in mutations and the transcriptional activation of proto-oncogenes such as c-myc and c-Ha-ras, driving cellular transformation and carcinogenesis.[15]

dot

Luteoskyrin Signaling Pathway Luteoskyrin Luteoskyrin ROS Hydroxyl Radical (•OH) Generation Luteoskyrin->ROS Fe2 Fe²⁺ Fe2->ROS DNA_Damage DNA Damage (Adducts, Strand Breaks) ROS->DNA_Damage Oncogene Transcriptional Activation of c-myc and c-Ha-ras DNA_Damage->Oncogene Carcinogenesis Hepatocarcinogenesis Oncogene->Carcinogenesis

Caption: The proposed signaling pathway for luteoskyrin-induced hepatocarcinogenesis.

Cyclochlorotine: A Disruptor of the Actin Cytoskeleton

The hepatotoxicity of cyclochlorotine is rapid and severe, leading to liver necrosis.[14] While the precise molecular target is still under investigation, evidence points towards the disruption of the actin cytoskeleton.[17]

  • Metabolic Activation: The hepatotoxicity of cyclochlorotine is suggested to be dependent on its metabolism by cytochrome P450 enzymes in the liver, potentially forming reactive intermediates.

  • RhoA Signaling Pathway Disruption: It is hypothesized that cyclochlorotine or its metabolites interfere with the RhoA signaling pathway. RhoA is a small GTPase that plays a crucial role in regulating the actin cytoskeleton.

  • Actin Cytoskeleton Dysregulation: Disruption of the RhoA pathway can lead to dysregulation of downstream effectors such as ROCK (Rho-associated kinase), LIM kinase, and cofilin, which are critical for actin filament dynamics. This results in the loss of cytoskeletal integrity, leading to cell damage and necrosis.

dotdot digraph "Cyclochlorotine Signaling Pathway" { graph [splines=ortho]; node [shape=box, style=filled, fontname="Arial"];

Cyclochlorotine [label="Cyclochlorotine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CYP450 [label="Cytochrome P450 Metabolism\n(in Liver)", fillcolor="#F1F3F4", fontcolor="#202124"]; Reactive_Metabolite [label="Reactive Metabolite(s)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; RhoA [label="Inhibition of RhoA Signaling Pathway", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROCK [label="Dysregulation of ROCK", fillcolor="#FFFFFF", fontcolor="#202124"]; LIMK [label="Dysregulation of LIM Kinase", fillcolor="#FFFFFF", fontcolor="#202124"]; Cofilin [label="Dysregulation of Cofilin", fillcolor="#FFFFFF", fontcolor="#202124"]; Actin [label="Actin Cytoskeleton Disruption", fillcolor="#34A853", fontcolor="#FFFFFF"]; Necrosis [label="Hepatocellular Necrosis", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Cyclochlorotine -> CYP450 [arrowhead=normal, color="#202124"]; CYP450 -> Reactive_Metabolite [arrowhead=normal, color="#202124"]; Reactive_Metabolite -> RhoA [arrowhead=normal, color="#202124"]; RhoA -> ROCK [arrowhead=normal, color="#202124"]; ROCK -> LIMK [arrowhead=normal, color="#202124"]; LIMK -> Cofilin [arrowhead=normal, color="#202124"]; Cofilin -> Actin [arrowhead=normal, color="#202124"]; Actin -> Necrosis [arrowhead=normal, color="#202124"]; }

References

An In-depth Technical Guide to the Islanditoxin Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, also known as cyclochlorotine, is a hepatotoxic mycotoxin produced by the fungus Talaromyces islandicus (previously Penicillium islandicum).[1][2][3] This cyclic pentapeptide has garnered significant interest due to its unique chemical structure, which includes non-proteinogenic amino acids, and its potent biological activity. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic architecture, enzymatic machinery, and regulatory aspects. It is intended to serve as a resource for researchers in natural product biosynthesis, mycotoxicology, and drug development, offering insights into the production of this complex secondary metabolite and providing detailed experimental protocols for its study.

Introduction

This compound is a chlorinated cyclic pentapeptide with the structure cyclo-(L-Ser-L-Ser-L-2-aminobutyryl-D-β-phenylalanyl-L-3,4-dichloroprolyl).[4] Its biosynthesis is orchestrated by a dedicated gene cluster, and its production is a hallmark of certain strains of Talaromyces islandicus, a fungus commonly found on stored grains like rice. The toxicity of this compound, primarily targeting the liver, has made it a subject of toxicological concern.[4] Understanding its biosynthesis is crucial for developing strategies to mitigate its presence in food and for potentially harnessing its unique chemical scaffolds for therapeutic applications.

This guide will delve into the core components of the this compound biosynthesis pathway, including the enzymatic cascade, the genetic blueprint encoded within the cct gene cluster, and the current understanding of its regulation.

The this compound (cct) Biosynthesis Gene Cluster

The biosynthesis of this compound is governed by a set of genes organized into a biosynthetic gene cluster (BGC) designated as the cct cluster.[2][5] This cluster, identified in Talaromyces islandicus, contains the core machinery and tailoring enzymes necessary for the synthesis of the cyclochlorotine backbone and its subsequent modifications.[2] The cct gene cluster comprises eight genes, designated cctM through cctT.[2][5]

Table 1: Genes of the this compound (cct) Biosynthesis Cluster and Their Putative Functions

GenePutative FunctionEvidence/Notes
cctN Non-ribosomal peptide synthetase (NRPS)Core enzyme responsible for the assembly of the pentapeptide backbone.[2][6]
cctP Phenylalanine ammonia lyase (PAL)Believed to be involved in the biosynthesis of the β-phenylalanine precursor.[2]
cctQ Major Facilitator Superfamily (MFS) transporterPutatively involved in the export of this compound out of the fungal cell.[2]
cctS ABC transporterAlso implicated in the transport of this compound, potentially contributing to self-resistance.[2]
cctM Short-chain dehydrogenase/reductase (SDR)Function not yet experimentally confirmed, but may be involved in tailoring reactions.[2]
cctT Short-chain dehydrogenase/reductase (SDR)Similar to cctM, its precise role in the pathway is yet to be determined.[2]
cctO DUF3328 domain-containing proteinThe function of this domain is not well characterized but is associated with oxidative transformations.[4]
cctR DUF3328 domain-containing proteinAlso contains a DUF3328 domain, suggesting a role in oxidative modifications.[4]

It is noteworthy that the halogenase responsible for the dichlorination of the proline residue is not encoded within the cct cluster, indicating that this tailoring step is carried out by an enzyme encoded elsewhere in the fungal genome.[2][6][7]

The Biosynthesis Pathway of this compound

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes encoded by the cct gene cluster. The pathway can be conceptually divided into three main stages: precursor synthesis, non-ribosomal peptide assembly, and post-assembly modifications.

Islanditoxin_Biosynthesis_Pathway cluster_precursor Precursor Biosynthesis cluster_nrps Non-Ribosomal Peptide Synthesis cluster_post_assembly Post-Assembly Modification & Transport L_Phenylalanine L-Phenylalanine beta_Phenylalanine β-Phenylalanine L_Phenylalanine->beta_Phenylalanine CctP (PAL) CctN CctN (NRPS) beta_Phenylalanine->CctN L_Proline L-Proline Dichloroproline 3,4-Dichloroproline L_Proline->Dichloroproline Halogenase (not in cct cluster) Dichloroproline->CctN L_Serine L-Serine L_Serine->CctN L_2_Aminobutyric_acid L-2-Aminobutyric acid L_2_Aminobutyric_acid->CctN Linear_Pentapeptide Linear Pentapeptide CctN->Linear_Pentapeptide Peptide Assembly This compound This compound (Cyclochlorotine) Linear_Pentapeptide->this compound Cyclization (C-terminal domain of CctN) Extracellular_Space Extracellular Space This compound->Extracellular_Space CctQ, CctS (Transporters) CctM CctM (SDR) CctT CctT (SDR) CctO CctO (DUF3328) CctR CctR (DUF3328)

Figure 1: Proposed biosynthesis pathway of this compound.

Synthesis of Non-Proteinogenic Amino Acid Precursors

The this compound structure contains two unusual amino acids: D-β-phenylalanine and L-3,4-dichloroproline.

  • β-Phenylalanine: The gene cctP is predicted to encode a phenylalanine ammonia lyase (PAL).[2] PALs are enzymes that can catalyze the conversion of L-phenylalanine to cinnamic acid, a precursor for β-phenylalanine.

  • 3,4-Dichloroproline: The dichlorination of L-proline is a key tailoring step. As the halogenase is not found within the cct cluster, it is hypothesized that a dedicated halogenase encoded elsewhere in the genome is responsible for this modification.[6][7] This enzyme likely acts on a proline substrate before its incorporation into the peptide chain by CctN. Recent studies on the related astin biosynthesis suggest that DUF3328 domain-containing proteins may be involved in such chlorination reactions.[4]

Non-Ribosomal Peptide Assembly by CctN

The core of the this compound biosynthesis is the non-ribosomal peptide synthetase (NRPS), CctN.[2][6] NRPSs are large, modular enzymes that act as an assembly line for the synthesis of peptides without the involvement of ribosomes. Each module of an NRPS is responsible for the incorporation of a specific amino acid into the growing peptide chain. A typical NRPS module consists of three core domains:

  • Adenylation (A) domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

  • Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently tethers the activated amino acid via a phosphopantetheinyl arm.

  • Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acids attached to the T domains of adjacent modules.

The CctN enzyme is a multi-modular NRPS that sequentially incorporates L-serine, L-serine, L-2-aminobutyric acid, D-β-phenylalanine, and L-3,4-dichloroproline to form a linear pentapeptide intermediate that remains tethered to the enzyme.

Cyclization and Release

The final step in the formation of this compound is the cyclization of the linear pentapeptide and its release from the CctN enzyme. This is typically catalyzed by a C-terminal thioesterase (TE) domain in many NRPSs. In the case of CctN, a terminal condensation-like domain is believed to be responsible for this cyclization and release step.[2]

Transport

Once synthesized, this compound is likely exported out of the fungal cell to prevent self-toxicity. The cct cluster contains two genes, cctQ and cctS, which are predicted to encode an MFS transporter and an ABC transporter, respectively.[2] These transporters are prime candidates for the efflux of this compound.

Quantitative Data

Quantitative data on this compound production is crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for its control or enhanced production.

Table 2: this compound Production Data

Fungal StrainCulture ConditionsYieldReference
Penicillium islandicum SoppStatic fermentation on glutinous rice at 30°CApprox. 400 mg/kg of rice (luteoskyrin)[8]
Talaromyces islandicus EN-501Static fermentation in solid rice medium for 30 days80 g of crude extract from 90 flasks[9]

Note: Specific quantitative yields for this compound are often not explicitly stated in the literature, and the provided data may refer to crude extracts or other co-metabolites.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of the this compound biosynthesis pathway.

Fungal Culture and Metabolite Extraction

Objective: To cultivate Talaromyces islandicus and extract secondary metabolites, including this compound.

Protocol:

  • Fungal Strain: Talaromyces islandicus (e.g., strain EN-501).[9]

  • Culture Medium: Solid rice medium. Prepare 1 L Erlenmeyer flasks each containing 70 g of rice, 0.1 g of corn flour, 0.3 g of peptone, 0.1 g of sodium glutamate, and 100 mL of filtered seawater (pH 6.5-7.0).[9]

  • Inoculation and Incubation: Inoculate the flasks with a spore suspension or mycelial plugs of T. islandicus. Incubate statically at room temperature for 30 days.[9]

  • Extraction: After incubation, extract the entire fermented culture with an equal volume of ethyl acetate (EtOAc). Repeat the extraction three times. Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.[9]

HPLC-MS/MS Analysis of this compound

Objective: To detect and quantify this compound in fungal extracts.

Protocol:

  • Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 5 µm, 4.6 mm i.d. × 150 mm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Monitor the transition from the precursor ion [M+H]⁺ of this compound to characteristic product ions.

    • Data Analysis: Quantify this compound by comparing the peak area to a standard curve of a purified this compound standard.

Gene Expression Analysis by qPCR

Objective: To quantify the expression levels of genes in the cct cluster.

qPCR_Workflow Fungal_Culture Fungal Culture (e.g., T. islandicus) RNA_Isolation Total RNA Isolation Fungal_Culture->RNA_Isolation cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (SYBR Green or TaqMan) cDNA_Synthesis->qPCR Data_Analysis Data Analysis (ΔΔCt Method) qPCR->Data_Analysis

Figure 2: Workflow for qPCR analysis of cct gene expression.

Protocol:

  • RNA Isolation: Grow T. islandicus in a suitable liquid medium (e.g., potato dextrose broth) for a specified time. Harvest the mycelia by filtration and immediately freeze in liquid nitrogen. Isolate total RNA using a commercial kit or a TRIzol-based method.[10]

  • cDNA Synthesis: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) or random hexamer primers.[10]

  • qPCR:

    • Primer Design: Design specific primers for each cct gene and a reference gene (e.g., actin or β-tubulin) for normalization.

    • Reaction Setup: Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and diluted cDNA.

    • Cycling Conditions: A typical program includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.[10]

  • Data Analysis: Calculate the relative expression of the target cct genes using the comparative Ct (ΔΔCt) method, normalizing to the expression of the reference gene.[11]

Gene Silencing by RNA Interference (RNAi)

Objective: To functionally characterize cct genes by downregulating their expression.

Protocol:

  • Construct Design: Design an RNAi vector containing an inverted repeat of a portion of the target cct gene, separated by an intron, under the control of a strong constitutive promoter.

  • Fungal Transformation: Transform protoplasts of T. islandicus with the RNAi construct using a polyethylene glycol (PEG)-mediated method.

  • Selection and Screening: Select transformants on a medium containing the appropriate selection agent. Screen the transformants for reduced expression of the target gene by qPCR.

  • Metabolite Analysis: Analyze the secondary metabolite profile of the silenced strains by HPLC-MS/MS to observe the effect on this compound production. A significant reduction or abolishment of this compound production upon silencing of a cct gene confirms its role in the biosynthesis pathway.[6]

Regulation of this compound Biosynthesis

The regulation of secondary metabolite biosynthesis in fungi is a complex process involving pathway-specific regulators, global regulators, and environmental cues.

Regulatory_Network cluster_environmental Environmental Signals cluster_global Global Regulators cluster_pathway Pathway-Specific Regulation Nutrient_Availability Nutrient Availability (Carbon, Nitrogen) Velvet_Complex Velvet Complex (e.g., VeA) Nutrient_Availability->Velvet_Complex pH pH pH->Velvet_Complex Temperature Temperature LaeA LaeA Temperature->LaeA cct_cluster cct Gene Cluster Velvet_Complex->cct_cluster Transcriptional Control LaeA->cct_cluster Chromatin Remodeling Islanditoxin_Biosynthesis This compound Biosynthesis cct_cluster->Islanditoxin_Biosynthesis

Figure 3: Putative regulatory network of this compound biosynthesis.

Currently, no pathway-specific transcription factor has been identified within the cct gene cluster.[6] This suggests that the regulation of this compound biosynthesis is likely controlled by global regulators that respond to environmental signals and developmental cues.

  • Global Regulators: In many filamentous fungi, global regulatory complexes such as the velvet complex (containing VeA, VelB, and LaeA) play a crucial role in coordinating secondary metabolism with development.[12] LaeA, a methyltransferase, is known to be a master regulator of secondary metabolism, often by influencing chromatin structure. It is highly probable that these or similar global regulators are involved in controlling the expression of the cct gene cluster in T. islandicus.

  • Environmental Factors: The production of mycotoxins is often influenced by environmental conditions such as nutrient availability (carbon and nitrogen sources), pH, and temperature.[13] Optimizing these fermentation parameters can be a strategy to modulate this compound production.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway has provided significant insights into the genetic and enzymatic basis for the production of this complex mycotoxin. The identification of the cct gene cluster and the characterization of the core NRPS, CctN, have laid the groundwork for further investigation.

Future research in this area should focus on:

  • Functional Characterization of Ancillary Enzymes: The precise roles of the uncharacterized enzymes in the cct cluster, particularly the SDRs and DUF3328 domain-containing proteins, need to be experimentally validated.

  • Identification of the Halogenase: A key missing piece of the puzzle is the identification and characterization of the halogenase responsible for the dichlorination of proline.

  • Elucidation of the Regulatory Network: Unraveling the specific transcription factors and signaling pathways that control the expression of the cct gene cluster will be crucial for understanding how this compound production is regulated.

  • Metabolic Engineering: With a complete understanding of the pathway and its regulation, metabolic engineering strategies could be employed to either eliminate this compound production in food-contaminating fungi or to enhance the production of novel, potentially useful, derivatives in a heterologous host.

This technical guide provides a solid foundation for researchers to build upon as they continue to explore the fascinating and complex world of this compound biosynthesis. The knowledge gained from these studies will not only contribute to food safety but may also open up new avenues for the discovery and development of novel bioactive compounds.

References

Islanditoxin in Food Sources: A Technical Guide on Natural Occurrence, Detection, and Toxicological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, a potent mycotoxin, poses a significant, albeit under-documented, threat to food safety. Produced predominantly by the fungus Penicillium islandicum, this cyclic peptide has been identified as a contaminant in staple food commodities, most notably rice. Its hepatotoxic nature warrants a thorough understanding of its prevalence, mechanisms of action, and the analytical methodologies required for its detection. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its natural occurrence, experimental protocols for its analysis, and insights into its toxicological pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in addressing the challenges posed by this mycotoxin.

Introduction

This compound, also known as cyclochlorotine, is a cyclic pentapeptide mycotoxin produced by the fungal species Penicillium islandicum (now also classified as Talaromyces islandicus).[1] Historically, this mycotoxin gained notoriety for its association with "yellowed rice disease" in Japan, a condition linked to the consumption of rice contaminated with P. islandicum.[2] The presence of this toxigenic fungus in staple grains underscores the potential for this compound to enter the human food chain, raising significant public health concerns due to its pronounced hepatotoxicity.

This guide aims to consolidate the available scientific information on this compound, providing a technical resource for professionals engaged in food safety, toxicology, and drug development.

Natural Occurrence in Food Sources

The primary food commodity associated with this compound contamination is rice. Penicillium islandicum is a common mold found on rice grains, and under favorable conditions of temperature and humidity, it can produce a range of mycotoxins, including this compound.[2] While the contamination of rice by P. islandicum is well-documented, quantitative data on the natural occurrence of this compound in commercially available food products remain scarce. Most studies have focused on the isolation and characterization of the toxin from laboratory cultures of the fungus grown on rice or wheat substrates.[3][4]

Table 1: Summary of this compound (Cyclochlorotine) Profile

ParameterDescription
Mycotoxin This compound (Cyclochlorotine)
Producing Fungi Penicillium islandicum (Talaromyces islandicus)[1]
Primary Food Source Rice (associated with "yellowed rice")[2]
Other Potential Sources Wheat and other grains (based on laboratory culture studies)[3]
Chemical Class Cyclic pentapeptide
Known Toxicity Hepatotoxic[1]
Reported Natural Contamination Levels Data on naturally occurring levels in commercial food is limited.

Experimental Protocols for Detection and Analysis

General Experimental Workflow

A generalized workflow for the analysis of this compound in a food matrix like rice is presented below. This workflow is based on common practices for mycotoxin analysis and would require validation for this compound specifically.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Sample Clean-up cluster_2 Analysis A Homogenization of Rice Sample B Solvent Extraction (e.g., Acetonitrile/Water) A->B C Centrifugation/Filtration B->C D Solid-Phase Extraction (SPE) C->D E Elution of this compound D->E F LC-MS/MS Analysis E->F G Data Acquisition and Quantification F->G

Fig 1. General workflow for this compound analysis in food.
Methodological Details

  • Sample Extraction: A representative sample of the food matrix (e.g., finely ground rice) is extracted with a suitable solvent mixture, such as acetonitrile/water, to efficiently solubilize the mycotoxin.

  • Sample Clean-up: The crude extract is then subjected to a clean-up step to remove interfering matrix components. Solid-phase extraction (SPE) is a common technique, where the extract is passed through a cartridge that retains the analyte of interest, which is then eluted with a stronger solvent.

  • Instrumental Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the state-of-the-art technique for mycotoxin analysis. This method offers high sensitivity and selectivity, allowing for the accurate quantification of trace levels of contaminants. A thin-layer chromatography (TLC) method has also been reported for the detection of cyclochlorotine.[3]

Toxicological Insights and Signaling Pathways

This compound is a known hepatotoxin, exerting its toxic effects on the liver. Studies have shown that it induces morphological changes in the liver, including the dilatation of the Disse's space and the invagination of the hepatocyte plasma membrane.[1] Furthermore, there is evidence suggesting the involvement of the cytochrome P450 (CYP450) enzyme system in its toxicity.[1]

Proposed Signaling Pathway for this compound-Induced Hepatotoxicity

Based on the available literature, a hypothetical signaling pathway for this compound-induced hepatotoxicity is proposed below. This diagram illustrates the potential sequence of events leading to liver cell injury.

Signaling_Pathway cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Damage Cascade cluster_2 Outcome A This compound Enters Hepatocyte B Metabolism by Cytochrome P450 A->B C Generation of Reactive Metabolites B->C D Increased Permeability of Sinusoidal Wall C->D E Alteration of Hepatocyte Plasma Membrane C->E F Dilatation of Disse's Space E->F G Invagination of Plasma Membrane E->G H Hepatocyte Injury and Liver Damage F->H G->H

Fig 2. Proposed signaling pathway of this compound hepatotoxicity.

The proposed pathway suggests that upon entering the hepatocyte, this compound may be metabolized by CYP450 enzymes, potentially leading to the formation of reactive metabolites. These metabolites could then induce cellular damage, leading to the observed morphological changes and ultimately, liver injury. It is important to note that this is a simplified model, and further research is needed to elucidate the precise molecular mechanisms.

Conclusion and Future Perspectives

This compound represents a potential threat to food safety, particularly in rice-consuming populations. While its hepatotoxic properties are recognized, there is a critical need for more research in several key areas. Firstly, comprehensive surveys are required to determine the prevalence and concentration of this compound in various food commodities worldwide. Secondly, the development and validation of standardized analytical methods are crucial for accurate monitoring and risk assessment. Finally, further studies into the molecular mechanisms of this compound's toxicity will be invaluable for understanding its pathogenesis and for the development of potential therapeutic interventions. This technical guide serves as a foundational resource to stimulate and support these vital research endeavors.

References

An In-depth Technical Guide on the Toxic Metabolites Produced by Penicillium islandicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillium islandicum, a mold species frequently found as a contaminant on rice and other grains, is a known producer of a diverse array of toxic secondary metabolites. These mycotoxins pose a significant threat to human and animal health, primarily due to their hepatotoxic and carcinogenic properties. This technical guide provides a comprehensive overview of the core toxic metabolites produced by P. islandicum, with a focus on their mechanisms of toxicity, quantitative toxicological data, and detailed experimental protocols for their study. The primary toxins discussed include the anthraquinone derivative luteoskyrin and the cyclic peptide cyclochlorotine (also known as islanditoxin), with additional information on rugulosin, erythroskyrin, and simatoxin. This document aims to serve as a valuable resource for researchers and professionals involved in mycotoxin research, toxicology, and the development of therapeutic interventions against mycotoxin-induced pathologies.

Introduction

Penicillium islandicum Sopp is a fungus that has been implicated in the "yellow rice disease," a condition linked to the consumption of moldy rice.[1] The discoloration of the rice is due to the pigments produced by the mold, several of which are potent mycotoxins.[1] The toxic metabolites of P. islandicum are broadly classified into two main chemical groups: anthraquinones and chlorine-containing cyclic peptides.[2] These toxins are known to cause severe liver damage, including cirrhosis and tumors, in animal models.[2] Understanding the molecular mechanisms of these toxins and having robust methods for their detection and quantification are crucial for food safety and for the development of potential therapeutic strategies.

Major Toxic Metabolites

The primary toxic metabolites produced by Penicillium islandicum include:

  • Luteoskyrin: A yellow pigment and a potent hepatocarcinogen.[3]

  • Cyclochlorotine (this compound): A chlorine-containing cyclic peptide that is highly toxic to the liver.[2][3]

  • Rugulosin: An anthraquinoid mycotoxin that is also hepatotoxic and carcinogenic.[4]

  • Erythroskyrin: A nitrogen-containing pigment.

  • Simatoxin: A toxic metabolite discovered alongside cyclochlorotine.

This guide will focus primarily on luteoskyrin and cyclochlorotine due to the greater availability of research data.

Quantitative Toxicological Data

The toxicity of Penicillium islandicum metabolites has been quantified through various studies, primarily determining their lethal dose (LD50) in animal models. The available data is summarized in the table below for easy comparison.

MetaboliteTest AnimalRoute of AdministrationLD50Citation(s)
Cyclochlorotine MouseOral6.5 mg/kg[2]
RatIntraperitoneal44 mg/kg[5]
This compound MouseSubcutaneous3 mg/kg[2]
Rugulosin MouseOral>4 g/kg[5]

Note: Data on the IC50 values for these toxins are limited in the reviewed literature.

Mechanisms of Toxicity and Signaling Pathways

Luteoskyrin: Oxidative Stress and DNA Damage

Luteoskyrin's primary mechanism of toxicity involves the generation of reactive oxygen species (ROS), leading to significant oxidative stress within the cell.[1][6] This process is believed to be a key driver of its hepatotoxicity and carcinogenicity.

Signaling Pathway of Luteoskyrin-Induced Oxidative Stress:

Luteoskyrin, in the presence of ferrous iron and a reducing agent like ascorbic acid, can generate hydroxyl radicals (•OH).[1][6] This production of ROS can overwhelm the cell's antioxidant defenses, leading to damage of cellular macromolecules, including lipids, proteins, and DNA. This oxidative damage can trigger a cascade of cellular responses, including the activation of stress-activated protein kinase (SAPK/JNK) pathways and the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to apoptosis or cell transformation. Furthermore, luteoskyrin has been shown to activate oncogenes such as c-myc and c-Ha-ras, contributing to its carcinogenic properties.[3]

Luteoskyrin_Oxidative_Stress_Pathway Luteoskyrin Luteoskyrin ROS Reactive Oxygen Species (ROS) (e.g., •OH) Luteoskyrin->ROS in presence of Fe2 Fe²⁺ Fe2->ROS Ascorbic_Acid Ascorbic Acid Ascorbic_Acid->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage MAPK_Pathway MAPK Pathway (JNK, p38) DNA_Damage->MAPK_Pathway activates Oncogene_Activation Oncogene Activation (c-myc, c-Ha-ras) DNA_Damage->Oncogene_Activation leads to Apoptosis Apoptosis MAPK_Pathway->Apoptosis Carcinogenesis Carcinogenesis Oncogene_Activation->Carcinogenesis

Luteoskyrin-induced oxidative stress pathway.
Cyclochlorotine: Disruption of the Actin Cytoskeleton

Cyclochlorotine exerts its toxic effects primarily by disrupting the actin filament system within cells.[7] This disruption of the cytoskeleton leads to changes in cell morphology, loss of cell adhesion, and ultimately cell death.

Signaling Pathway of Cyclochlorotine-Induced Actin Disruption:

The precise molecular mechanism of cyclochlorotine's interaction with the actin cytoskeleton is still under investigation. However, it is known to induce the disruption of myofibrils and the formation of aggregates of actin and other cytoskeletal proteins.[7] This disruption is likely mediated through the modulation of Rho GTPase signaling pathways, which are key regulators of actin dynamics. Rho GTPases, such as RhoA, Rac1, and Cdc42, control the formation of stress fibers, lamellipodia, and filopodia. By interfering with this signaling cascade, cyclochlorotine leads to a collapse of the actin cytoskeleton, resulting in cell rounding and detachment.

Cyclochlorotine_Actin_Disruption_Pathway Cyclochlorotine Cyclochlorotine Rho_GTPases Rho GTPase Signaling (RhoA, Rac1, Cdc42) Cyclochlorotine->Rho_GTPases interferes with Actin_Disruption Disruption of Actin Filaments Cyclochlorotine->Actin_Disruption induces Actin_Polymerization Actin Polymerization and Organization Rho_GTPases->Actin_Polymerization regulates Actin_Cytoskeleton Organized Actin Cytoskeleton (Stress Fibers, etc.) Actin_Polymerization->Actin_Cytoskeleton Cell_Rounding Cell Rounding and Detachment Actin_Disruption->Cell_Rounding Apoptosis Apoptosis Cell_Rounding->Apoptosis

Cyclochlorotine-induced actin disruption pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of P. islandicum mycotoxins.

Fungal Culture and Toxin Production

Objective: To cultivate Penicillium islandicum and induce the production of toxic metabolites.

Workflow:

Toxin_Production_Workflow Inoculation Inoculate P. islandicum spores onto solid or liquid media Incubation Incubate at 25-30°C for 1-2 weeks Inoculation->Incubation Mycelial_Growth Observe for mycelial growth and pigment production Incubation->Mycelial_Growth Harvesting Harvest mycelia and/ or culture filtrate Mycelial_Growth->Harvesting

Workflow for P. islandicum culture and toxin production.

Materials:

  • Penicillium islandicum strain

  • Potato Dextrose Agar (PDA) or Czapek-Dox broth

  • Sterile petri dishes or flasks

  • Incubator

Protocol:

  • Prepare PDA or Czapek-Dox broth according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculate the sterile medium with spores of P. islandicum.

  • Incubate the cultures at 25-30°C for 1 to 2 weeks.[8] Pigment production is a visual indicator of secondary metabolite synthesis.

  • For solid cultures, the mycelial mat can be harvested. For liquid cultures, the mycelium and the culture filtrate can be separated by filtration.

Toxin Extraction and Purification

Objective: To extract and purify luteoskyrin and cyclochlorotine from fungal cultures.

Protocol for Luteoskyrin Extraction: [2][8]

  • Extract the dried and ground mycelia or fermented grain with acetone.

  • Concentrate the acetone extract under reduced pressure.

  • Partition the concentrate between petroleum ether and methanol. Luteoskyrin will be in the methanol phase.

  • Further purify the methanol extract using silica gel column chromatography, eluting with a gradient of a non-polar solvent (e.g., chloroform) and a more polar solvent (e.g., acetone).

Protocol for Cyclochlorotine Extraction:

  • Extract the culture filtrate with an equal volume of butanol.

  • Separate the butanol phase and evaporate it to dryness.

  • Dissolve the residue in a suitable solvent (e.g., methanol) for further analysis.

Analytical Methods

Objective: To detect and quantify the isolated mycotoxins.

Thin-Layer Chromatography (TLC):

  • Spot the extracted samples onto a silica gel TLC plate.

  • Develop the plate in a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v).

  • Visualize the spots under UV light or by staining with a suitable reagent. Luteoskyrin appears as a yellow spot.

High-Performance Liquid Chromatography (HPLC):

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute with a mobile phase gradient of water and acetonitrile or methanol.

  • Detect the toxins using a UV-Vis or photodiode array (PDA) detector. Luteoskyrin has characteristic absorption maxima.

Cytotoxicity Assays

Objective: To determine the cytotoxic effects of the purified mycotoxins on cultured cells.

MTT Assay Protocol (General): [5][7]

  • Seed cells (e.g., HepG2 human hepatoma cells or Chang liver cells) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the purified mycotoxin for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilize the resulting formazan crystals with a suitable solvent (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of toxin that inhibits cell growth by 50%).

In Vivo Toxicity Studies

Objective: To assess the acute toxicity of the mycotoxins in an animal model.

Acute Oral Toxicity Protocol (General - based on OECD Guideline 420): [6][9]

  • Use a group of healthy, young adult rodents (e.g., mice or rats) of a single sex.

  • Fast the animals overnight before dosing.

  • Administer a single oral dose of the mycotoxin dissolved in a suitable vehicle (e.g., corn oil or water).

  • Observe the animals for signs of toxicity and mortality for at least 14 days.

  • Record body weight changes and perform a gross necropsy on all animals at the end of the study.

  • Determine the LD50 value using appropriate statistical methods.

Conclusion

The toxic metabolites produced by Penicillium islandicum, particularly luteoskyrin and cyclochlorotine, represent a significant health risk due to their potent hepatotoxic and carcinogenic activities. This guide has provided a detailed overview of these toxins, including their mechanisms of action, quantitative toxicity data, and essential experimental protocols for their study. The provided signaling pathway diagrams offer a visual representation of the current understanding of their molecular mechanisms. Further research is needed to fully elucidate these pathways, which will be critical for developing effective strategies to mitigate the adverse health effects of these mycotoxins and for the potential development of novel therapeutics. The scarcity of data on other metabolites like erythroskyrin and simatoxin highlights the need for continued investigation into the full toxicological profile of P. islandicum.

References

Mechanism of Action of Islanditoxin on Hepatocytes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Islanditoxin, a potent hepatotoxic mycotoxin produced by the fungus Penicillium islandicum, poses a significant threat to liver health. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms underlying this compound-induced hepatotoxicity. While research on this specific toxin is limited, this document synthesizes available data and extrapolates from the mechanisms of related mycotoxins and general principles of hepatotoxicity to present a plausible sequence of events. This guide covers the primary cellular targets, proposed signaling pathways, and the ultimate fate of hepatocytes exposed to this compound. Quantitative data from available studies are summarized, and detailed experimental protocols for investigating hepatotoxicity are provided to facilitate further research in this critical area.

Introduction

Penicillium islandicum is a mold species known to contaminate foodstuffs, particularly rice, producing a cocktail of mycotoxins. Among these, this compound, a chlorine-containing cyclic peptide also known as cyclochlorotine, is a significant contributor to the observed hepatotoxicity.[1][2][3] Chronic exposure to metabolites from P. islandicum has been shown to induce liver injuries, including necrosis.[4] Understanding the precise mechanism of action of this compound is crucial for developing effective diagnostic and therapeutic strategies to mitigate its harmful effects. This guide will delve into the cellular and molecular events initiated by this compound in hepatocytes.

Primary Cellular Effects of this compound

The initial and most pronounced effect of this compound on hepatocytes is the disruption of cellular membrane integrity. This leads to a cascade of events that ultimately result in cell death.

Alteration of Membrane Permeability

Early studies have indicated that this compound rapidly alters the permeability of the sinusoidal wall and the hepatocyte plasma membrane.[5] This is a critical initiating event in the acute liver injury observed following exposure. Morphological studies have revealed a marked dilatation of the Space of Disse, the region between the hepatocytes and the sinusoids, within minutes of administration.[6] This is followed by the invagination of the hepatocyte plasma membrane, forming large intracellular vacuoles.[6] This rapid disruption of the cellular boundary suggests a direct interaction of the toxin with the lipid bilayer or membrane-associated proteins.

Role of Cytochrome P-450

The metabolism of xenobiotics in the liver is primarily carried out by the cytochrome P-450 (CYP450) enzyme system. Evidence suggests that these enzymes play a role in the hepatotoxicity of this compound.[6] It is hypothesized that the metabolism of this compound by CYP450 may lead to the formation of reactive metabolites that are more toxic than the parent compound. These reactive species can then contribute to oxidative stress and cellular damage.

Proposed Signaling Pathways in this compound-Induced Hepatotoxicity

Based on the initial cellular effects and general principles of hepatotoxin-induced liver injury, a putative signaling pathway for this compound can be proposed. This pathway likely involves the interplay of membrane disruption, metabolic activation, oxidative stress, and the induction of cell death programs.

Initiation Phase: Membrane Damage and Metabolic Activation

The interaction of this compound with the hepatocyte membrane leads to increased permeability and the formation of vacuoles.[5][6] Concurrently, this compound may be metabolized by CYP450 enzymes, generating reactive intermediates.[6]

G This compound This compound Hepatocyte_Membrane Hepatocyte Plasma Membrane This compound->Hepatocyte_Membrane CYP450 Cytochrome P-450 Enzymes This compound->CYP450 Membrane_Damage Increased Membrane Permeability & Vacuole Formation Hepatocyte_Membrane->Membrane_Damage Reactive_Metabolites Reactive Metabolites CYP450->Reactive_Metabolites

Propagation Phase: Oxidative Stress and Cellular Dysfunction

The reactive metabolites generated by CYP450, coupled with the disruption of cellular homeostasis from membrane damage, likely lead to a state of severe oxidative stress. Another mycotoxin from P. islandicum, luteoskyrin, has been shown to generate hydroxyl radicals, supporting the role of oxidative stress in the pathology of this fungus's toxins.[7] Oxidative stress is a common mechanism of hepatotoxicity for many mycotoxins, leading to damage of cellular macromolecules.[8]

G Reactive_Metabolites Reactive Metabolites Oxidative_Stress Oxidative Stress (Increased ROS) Reactive_Metabolites->Oxidative_Stress Membrane_Damage Membrane Damage Membrane_Damage->Oxidative_Stress Macromolecule_Damage Damage to Lipids, Proteins, DNA Oxidative_Stress->Macromolecule_Damage Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction

Execution Phase: Cell Death (Apoptosis and Necrosis)

The culmination of membrane damage, oxidative stress, and mitochondrial dysfunction is hepatocyte cell death. Depending on the severity of the insult and the cellular energy status, this can occur through either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). While direct evidence for this compound is lacking, many hepatotoxins can induce both pathways.[9] Given the rapid and severe membrane damage caused by this compound, necrosis is a likely outcome.

G Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Necrosis Necrosis Mitochondrial_Dysfunction->Necrosis Macromolecule_Damage Macromolecular Damage Macromolecule_Damage->Necrosis Hepatocyte_Death Hepatocyte Death Apoptosis->Hepatocyte_Death Necrosis->Hepatocyte_Death

Quantitative Data on the Cytotoxicity of P. islandicum Mycotoxins

Quantitative data on the effects of this compound (referred to as chlorine-containing peptide or Pt.) and Luteoskyrin (Lt.) on liver and HeLa cells are summarized below.

MycotoxinCell LineEffectConcentrationReference
Luteoskyrin (Lt.)Chang's Liver (CL) & HeLa (HL)Growth Inhibition> 0.12 µg/ml[10]
Luteoskyrin (Lt.)Chang's Liver (CL) & HeLa (HL)Lethal Effect1.2 µg/ml[10]
This compound (Pt.)Chang's Liver (CL)Growth Inhibition3.17 µg/ml[10]
This compound (Pt.)HeLa (HL)Growth Inhibition10 µg/ml[10]
This compound (Pt.)Chang's Liver (CL) & HeLa (HL)Lethal Effect> 31.7 µg/ml[10]

Detailed Experimental Protocols

In Vitro Hepatotoxicity Assessment using Primary Hepatocytes

Objective: To determine the cytotoxic potential of this compound on primary hepatocytes.

Materials:

  • Primary human or rodent hepatocytes

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Multi-well culture plates (e.g., 96-well)

  • Cell viability assay reagents (e.g., MTT, LDH release assay kit)

  • ROS detection reagents (e.g., DCFDA)

  • Caspase activity assay kits (for apoptosis)

Procedure:

  • Cell Seeding: Plate primary hepatocytes at a desired density (e.g., 5 x 10^4 cells/well) in a 96-well plate and allow them to attach overnight.

  • Toxin Exposure: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent used for the toxin stock).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48 hours).

  • Assessment of Cytotoxicity:

    • MTT Assay: Measure cell viability based on mitochondrial metabolic activity.

    • LDH Assay: Measure the release of lactate dehydrogenase into the medium as an indicator of membrane damage and necrosis.

  • Assessment of Oxidative Stress:

    • Use a fluorescent probe like DCFDA to measure intracellular ROS levels at an earlier time point (e.g., 1, 3, 6 hours).

  • Assessment of Apoptosis:

    • Measure the activity of caspases (e.g., caspase-3, -7) using a luminometric or fluorometric assay.

G Hepatocyte_Isolation Isolate Primary Hepatocytes Cell_Seeding Seed Hepatocytes in Multi-well Plates Hepatocyte_Isolation->Cell_Seeding Toxin_Exposure Expose Cells to this compound Cell_Seeding->Toxin_Exposure Incubation Incubate for Defined Period Toxin_Exposure->Incubation Endpoint_Assays Perform Endpoint Assays (Viability, ROS, Apoptosis) Incubation->Endpoint_Assays

In Vivo Assessment of Hepatotoxicity in a Rodent Model

Objective: To evaluate the hepatotoxic effects of this compound in a living organism.

Materials:

  • Laboratory animals (e.g., mice or rats)

  • This compound solution for injection (e.g., in saline or another suitable vehicle)

  • Blood collection supplies

  • Reagents for serum biochemistry analysis (ALT, AST)

  • Histopathology supplies (formalin, paraffin, staining reagents)

Procedure:

  • Animal Dosing: Administer this compound to animals via a relevant route (e.g., intraperitoneal or oral gavage) at different dose levels. Include a control group receiving only the vehicle.

  • Monitoring: Observe the animals for clinical signs of toxicity.

  • Blood Collection: At selected time points (e.g., 24, 48, 72 hours) after dosing, collect blood samples for serum biochemistry.

  • Serum Analysis: Measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) as indicators of liver damage.

  • Histopathology: At the end of the study, euthanize the animals and collect the livers. Fix the liver tissue in formalin, process, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe morphological changes (e.g., necrosis, inflammation).

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent hepatotoxin that acts primarily by disrupting hepatocyte membrane integrity. This initial insult, likely potentiated by metabolic activation via CYP450 enzymes, leads to oxidative stress and ultimately hepatocyte death. However, the precise molecular targets and the detailed signaling cascades remain to be fully elucidated.

Future research should focus on:

  • Identifying the specific membrane components that this compound interacts with.

  • Characterizing the reactive metabolites produced by CYP450 and their role in toxicity.

  • Delineating the specific signaling pathways that lead to apoptosis and/or necrosis.

  • Conducting more detailed dose-response studies using modern in vitro models, such as 3D liver spheroids or liver-on-a-chip systems, to obtain more physiologically relevant quantitative data.

A deeper understanding of the mechanism of action of this compound will be instrumental in developing targeted interventions to prevent and treat the liver damage caused by this and other related mycotoxins.

References

An In-depth Technical Guide on the Acute and Chronic Toxicity of Cyclochlorotine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclochlorotine, a mycotoxin produced by Penicillium islandicum, is a known hepatotoxin and carcinogen. This technical guide provides a comprehensive overview of the acute and chronic toxicity of cyclochlorotine, with a focus on quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its toxicity. The information presented herein is intended to serve as a critical resource for researchers, scientists, and professionals involved in drug development and toxicological studies. The primary mechanism of cyclochlorotine's toxicity involves the disruption of actin polymerization, leading to significant cellular damage, particularly in hepatocytes.

Acute Toxicity

The acute toxicity of cyclochlorotine has been primarily characterized by determining its median lethal dose (LD50) in murine models. These studies reveal rapid onset of toxic effects, highlighting its potent and immediate impact on biological systems.

Quantitative Acute Toxicity Data

The following table summarizes the available LD50 values for cyclochlorotine in mice, as reported in the foundational study by Uraguchi et al. (1972).

Test Animal Route of Administration LD50 (mg/kg) Reference
Mouse (dd-S strain)Oral (p.o.)6.55Uraguchi et al., 1972
Mouse (dd-S strain)Subcutaneous (s.c.)0.47Uraguchi et al., 1972
Experimental Protocol: Acute Toxicity (LD50 Determination)

The determination of LD50 values for cyclochlorotine was conducted using the following protocol, adapted from Uraguchi et al. (1972):

  • Test Animals: Male dd-S strain mice, weighing approximately 15g, were used for the experiments.

  • Housing and Diet: The animals were housed in a controlled environment with free access to a standard laboratory diet and water.

  • Test Substance: Purified cyclochlorotine was dissolved in a suitable vehicle for administration. For oral administration, the toxin was suspended in distilled water. For subcutaneous injection, it was dissolved in a sterile physiological saline solution.

  • Administration:

    • Oral (p.o.): A single dose of cyclochlorotine suspension was administered to each mouse via gavage.

    • Subcutaneous (s.c.): A single dose of cyclochlorotine solution was injected subcutaneously into the dorsal region of each mouse.

  • Dosage Groups: Several groups of mice were used, with each group receiving a different dose of cyclochlorotine. The doses were selected to produce a range of mortality from 0% to 100%.

  • Observation Period: The animals were observed for mortality and clinical signs of toxicity for a period of 7 days post-administration.

  • Data Analysis: The LD50 value was calculated using a standard probit analysis method based on the mortality data collected at the end of the observation period.

Chronic Toxicity and Carcinogenicity

Long-term exposure to cyclochlorotine has been demonstrated to induce chronic liver damage, including fibrosis and cirrhosis, and is associated with the development of liver tumors in mice.

Quantitative Chronic Toxicity Data

The chronic toxicity of cyclochlorotine was evaluated in a long-term feeding study. The following table summarizes the key findings. Due to the study design, specific NOAEL and LOAEL values were not explicitly determined in the traditional sense; however, the dose-related effects are presented.

Test Animal Dose (µ g/animal/day ) Duration Key Observations Reference
Mouse (ddN strain)40Up to 491 daysLiver fibrosis and cirrhosis. No significant increase in tumor incidence compared to controls.Uraguchi et al., 1972
Mouse (ddN strain)60Up to 491 daysPronounced liver fibrosis and cirrhosis. Development of liver adenomas in some animals.Uraguchi et al., 1972

Based on these findings, a dose of 40 µ g/animal/day can be considered a Lowest-Observed-Adverse-Effect Level (LOAEL) for non-cancerous liver effects (fibrosis and cirrhosis). A clear No-Observed-Adverse-Effect Level (NOAEL) was not established in this study.

Experimental Protocol: Chronic Toxicity and Carcinogenicity

The long-term toxicity and carcinogenicity of cyclochlorotine were assessed using the following protocol from Uraguchi et al. (1972):

  • Test Animals: Male and female ddN strain mice were used for the study.

  • Housing and Diet: The animals were housed under standard laboratory conditions. They were fed a basal diet of either unpolished rice or a commercial solid diet.

  • Test Substance Preparation: Purified cyclochlorotine was dissolved in propylene glycol and then mixed with the basal diet to achieve the desired daily dose.

  • Dosing Regimen: The mice were divided into groups and fed the diet containing cyclochlorotine daily. The doses were calculated to provide either 40 µg or 60 µg of the toxin per animal per day. A control group received the basal diet without the mycotoxin.

  • Study Duration: The animals were maintained on their respective diets for up to 491 days.

  • Observations:

    • General Health: Body weight and food consumption were monitored regularly. The general health and behavior of the animals were observed daily.

    • Pathology: At the end of the study, or upon spontaneous death, a complete necropsy was performed on all animals. The liver and other major organs were collected, weighed, and examined for gross pathological changes.

    • Histopathology: Tissues, particularly from the liver, were preserved in formalin, sectioned, and stained with hematoxylin and eosin for microscopic examination. The presence and severity of liver lesions, including fibrosis, cirrhosis, and tumors, were evaluated.

Mechanism of Toxicity: Disruption of Actin Dynamics

The primary molecular target of cyclochlorotine appears to be the cellular cytoskeleton, specifically actin filaments. Cyclochlorotine exerts its toxic effects by directly interfering with the dynamics of actin polymerization and depolymerization.

Signaling Pathway of Cyclochlorotine-Induced Hepatotoxicity

The following diagram illustrates the proposed mechanism by which cyclochlorotine induces hepatotoxicity through its effects on actin.

Cyclochlorotine_Toxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm Cyclochlorotine Cyclochlorotine Cyclochlorotine_Internal Intracellular Cyclochlorotine Cyclochlorotine->Cyclochlorotine_Internal Cellular Uptake Cell_Membrane G_Actin G-Actin (Monomers) Actin_Dynamics Polymerization / Depolymerization Equilibrium G_Actin->Actin_Dynamics Polymerization F_Actin F-Actin (Filaments) F_Actin->Actin_Dynamics Depolymerization Cytoskeletal_Integrity Normal Cytoskeletal Integrity F_Actin->Cytoskeletal_Integrity Actin_Dynamics->F_Actin Cell_Shape Maintained Cell Shape and Function Cytoskeletal_Integrity->Cell_Shape Accelerated_Polymerization Accelerated Polymerization Cyclochlorotine_Internal->Accelerated_Polymerization Filament_Stabilization Filament Stabilization Cyclochlorotine_Internal->Filament_Stabilization Accelerated_Polymerization->G_Actin Acts on Disrupted_Cytoskeleton Disrupted Cytoskeleton Accelerated_Polymerization->Disrupted_Cytoskeleton Filament_Stabilization->F_Actin Prevents depolymerization Filament_Stabilization->Disrupted_Cytoskeleton Blebbing Membrane Blebbing Disrupted_Cytoskeleton->Blebbing Hepatotoxicity Hepatotoxicity Blebbing->Hepatotoxicity

Caption: Proposed mechanism of cyclochlorotine-induced hepatotoxicity.

Cyclochlorotine enters hepatocytes and directly interacts with the actin cytoskeleton. It accelerates the polymerization of globular actin (G-actin) into filamentous actin (F-actin) and stabilizes the resulting filaments, preventing their depolymerization. This disruption of the normal dynamic equilibrium between G-actin and F-actin leads to a loss of cytoskeletal integrity, resulting in morphological changes such as membrane blebbing, and ultimately culminating in hepatotoxicity.

Experimental Workflow: In Vitro Hepatotoxicity Assay

The following workflow outlines a general procedure for assessing the hepatotoxic effects of cyclochlorotine on cultured hepatocytes.

Experimental_Workflow cluster_assays Toxicity Endpoints Start Start Hepatocyte_Isolation Isolate Primary Hepatocytes or Culture Hepatocyte Cell Line Start->Hepatocyte_Isolation Cell_Seeding Seed Cells in Culture Plates Hepatocyte_Isolation->Cell_Seeding Cyclochlorotine_Treatment Treat Cells with Varying Concentrations of Cyclochlorotine Cell_Seeding->Cyclochlorotine_Treatment Incubation Incubate for a Defined Period Cyclochlorotine_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Morphology_Assessment Morphological Assessment (Microscopy) Incubation->Morphology_Assessment Actin_Staining Actin Filament Staining (e.g., Phalloidin) Incubation->Actin_Staining Data_Analysis Data Analysis and Interpretation Cytotoxicity_Assay->Data_Analysis Morphology_Assessment->Data_Analysis Actin_Staining->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro assessment of cyclochlorotine hepatotoxicity.

Conclusion

Cyclochlorotine is a potent mycotoxin with significant acute and chronic toxicity, primarily targeting the liver. Its mechanism of action involves the disruption of actin dynamics, leading to cytoskeletal damage and subsequent hepatotoxicity and carcinogenicity. The quantitative data and experimental protocols provided in this guide offer a foundational resource for further research into the toxicology of cyclochlorotine and for the development of potential therapeutic interventions or safety assessments for related compounds. A thorough understanding of its toxicological profile is crucial for mitigating risks associated with exposure to this mycotoxin.

The Carcinogenic Potential of Islanditoxin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Animal Model Studies, Experimental Protocols, and Molecular Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the carcinogenic potential of Islanditoxin, also known as Cyclochlorotine, a mycotoxin produced by the fungus Penicillium islandicum. Synthesizing data from key animal model studies, this document details experimental methodologies, presents quantitative data on carcinogenic effects, and explores the underlying molecular signaling pathways. This guide is intended to serve as a critical resource for researchers in toxicology, oncology, and drug development.

Executive Summary

This compound is a potent hepatotoxin with demonstrated carcinogenic properties in animal models. Chronic exposure to this mycotoxin is associated with the development of liver pathologies, including fibrosis, cirrhosis, and ultimately, hepatocellular carcinoma. This guide summarizes the pivotal research that has defined our understanding of this compound's carcinogenic risk, offering a structured presentation of dose-response relationships and detailed experimental protocols to aid in the design and interpretation of future studies. Furthermore, it elucidates the proposed molecular mechanisms of this compound-induced carcinogenesis, centering on metabolic activation by cytochrome P-450 and subsequent cellular damage.

Quantitative Analysis of Carcinogenicity in Animal Models

The primary evidence for the carcinogenicity of this compound comes from a long-term feeding study in mice. The following table summarizes the dose-response relationship observed in this key study.

Animal Model Dose of this compound (Cyclochlorotine) Route of Administration Duration of Study Tumor Incidence (Hepatocellular Carcinoma) Key Pathological Findings
Male dd-strain mice40 µ g/animal/day Oral (in diet)550 days4 of 11 animals (36.4%) developed hepatocellular adenoma or carcinoma.Fibrosis and cirrhosis of the liver were prominent.
Male dd-strain mice60 µ g/animal/day Oral (in diet)550 days7 of 12 animals (58.3%) developed hepatocellular adenoma or carcinoma.Marked fibrosis and cirrhosis of the liver were observed.

Detailed Experimental Protocols

A thorough understanding of the experimental designs that generated these data is crucial for their interpretation and for the design of future research.

Chronic Toxicity and Carcinogenicity Study (Uraguchi et al., 1972)
  • Objective: To evaluate the chronic toxicity and carcinogenicity of purified this compound (Cyclochlorotine) in mice.

  • Animal Model: Male dd-strain mice.

  • Housing and Diet: Animals were housed in metal cages with a solid floor and provided with a basal diet (powdered rice and casein) and water ad libitum.

  • Test Substance: Purified Cyclochlorotine isolated from Penicillium islandicum.

  • Administration: The mycotoxin was mixed into the basal diet at concentrations calculated to provide daily doses of 40 µg and 60 µg per animal. A control group received the basal diet without the toxin.

  • Duration: The animals were maintained on their respective diets for up to 550 days.

  • Parameters Monitored: Body weight and general health were monitored throughout the study.

  • Pathological Examination: At the end of the study, or upon spontaneous death, animals were subjected to a complete necropsy. The liver and other major organs were fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin for histopathological examination.

Carcinogenicity_Experimental_Workflow cluster_animal_prep Animal Preparation and Grouping cluster_treatment Treatment Phase cluster_monitoring In-Life Monitoring cluster_endpoint Endpoint Analysis animal_model Male dd-strain mice grouping Grouping: - Control (Basal Diet) - 40 µg/day this compound - 60 µg/day this compound animal_model->grouping administration Oral Administration in Diet grouping->administration duration 550 Days administration->duration monitoring Monitor Body Weight and General Health duration->monitoring necropsy Complete Necropsy monitoring->necropsy histopathology Histopathological Examination of Liver and Other Organs necropsy->histopathology

Experimental workflow for the chronic toxicity and carcinogenicity study of this compound in mice.
Acute Liver Injury Study (Terao et al., 1984)

  • Objective: To investigate the sequential morphological changes in the murine liver following acute exposure to this compound (Cyclochlorotine).[1]

  • Animal Model: Male ICR mice.[1]

  • Test Substance: Purified Cyclochlorotine.[1]

  • Administration: A single intraperitoneal injection of Cyclochlorotine.[1]

  • Parameters Monitored: Morphological changes in the liver were observed at various time points post-injection using transmission and scanning electron microscopy.[1]

  • Key Findings: Within 15 minutes of administration, there was a marked dilatation of the space of Disse around the portal triads, followed by the formation of membrane-bound vacuoles within hepatocytes. These findings suggest a rapid onset of hepatotoxicity. The study also indicated that drug-metabolizing systems mediated by cytochrome P-450 play a significant role in the hepatotoxicity of Cyclochlorotine.[1]

Molecular Mechanisms of this compound-Induced Carcinogenesis

The carcinogenic effects of this compound are believed to be initiated by its metabolic activation in the liver, leading to a cascade of events that promote the development of cancer.

Metabolic Activation and Formation of Reactive Metabolites

The liver is the primary site of this compound metabolism. The involvement of the cytochrome P-450 (CYP450) enzyme system is a critical first step in its bioactivation.[1] While the specific CYP450 isozymes responsible for this compound metabolism have not been definitively identified, this enzymatic conversion is thought to produce highly reactive electrophilic metabolites.

Metabolic_Activation This compound This compound (Cyclochlorotine) CYP450 Cytochrome P-450 Enzymes (Liver) This compound->CYP450 Metabolism Reactive_Metabolite Reactive Electrophilic Metabolite(s) CYP450->Reactive_Metabolite Bioactivation

Metabolic activation of this compound in the liver.
Downstream Cellular Effects and Carcinogenesis

The reactive metabolites of this compound can induce a state of oxidative stress within hepatocytes. This is characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. Oxidative stress can lead to widespread cellular damage, including lipid peroxidation, protein damage, and, most critically for carcinogenesis, DNA damage.

Although direct evidence for the formation of this compound-DNA adducts is not yet established, it is a plausible mechanism given its carcinogenic nature and metabolic activation pathway. Such adducts, if not repaired, can lead to mutations in critical genes, such as tumor suppressor genes and oncogenes, during DNA replication. The accumulation of these mutations, coupled with the chronic inflammation and regenerative cell proliferation that occurs in response to this compound-induced liver injury, creates a microenvironment conducive to the development and progression of hepatocellular carcinoma.

Carcinogenesis_Signaling_Pathway cluster_initiation Initiation cluster_damage Cellular Damage cluster_progression Progression to Cancer Reactive_Metabolite Reactive Metabolites Oxidative_Stress Oxidative Stress (ROS Production) Reactive_Metabolite->Oxidative_Stress Reactive_Metabolite->Oxidative_Stress DNA_Damage DNA Damage (e.g., Adducts) Reactive_Metabolite->DNA_Damage Reactive_Metabolite->DNA_Damage Cellular_Injury Hepatocyte Injury and Necrosis Reactive_Metabolite->Cellular_Injury Reactive_Metabolite->Cellular_Injury Mutations Genetic Mutations DNA_Damage->Mutations DNA_Damage->Mutations Chronic_Inflammation Chronic Inflammation Cellular_Injury->Chronic_Inflammation Cellular_Injury->Chronic_Inflammation HCC Hepatocellular Carcinoma Mutations->HCC Mutations->HCC Cell_Proliferation Compensatory Cell Proliferation Chronic_Inflammation->Cell_Proliferation Chronic_Inflammation->Cell_Proliferation Cell_Proliferation->HCC Cell_Proliferation->HCC

Proposed signaling pathway for this compound-induced hepatocarcinogenesis.

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a hepatocarcinogen in animal models. The quantitative data from chronic exposure studies in mice provide a clear dose-response relationship for the development of hepatocellular carcinoma. The proposed mechanism of action, involving metabolic activation and subsequent oxidative stress and DNA damage, is consistent with the known pathways of chemical carcinogenesis.

Future research should focus on several key areas to further refine our understanding of this compound's carcinogenic risk:

  • Identification of Specific CYP450 Isozymes: Pinpointing the specific CYP450 enzymes responsible for this compound's metabolism will allow for better prediction of inter-individual and inter-species differences in susceptibility.

  • Characterization of Reactive Metabolites and DNA Adducts: The definitive identification of the reactive metabolites and the demonstration of this compound-DNA adduct formation would provide a direct mechanistic link to its carcinogenic activity.

  • Elucidation of Downstream Signaling Pathways: A more detailed investigation into the specific signaling pathways that are dysregulated by this compound-induced cellular stress will be crucial for identifying potential targets for intervention and for developing more accurate biomarkers of exposure and effect.

This technical guide provides a solid foundation for researchers and professionals working to understand and mitigate the risks associated with this potent mycotoxin. The detailed protocols and summarized data are intended to facilitate the design of new studies that will fill the remaining gaps in our knowledge.

References

An In-depth Technical Guide to Islanditoxin: Molecular Formula and Peptide Composition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and structural characteristics of Islanditoxin, a cyclic peptide mycotoxin. The information presented herein is curated for professionals engaged in toxicological research, natural product chemistry, and drug development.

Molecular and Physicochemical Properties

This compound, also known as Cyclochlorotine, is a hepatotoxic mycotoxin produced by the fungus Penicillium islandicum.[1][2] Its defining characteristic is the presence of dichlorinated proline within its cyclic peptide structure. The key molecular and physical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₃₁Cl₂N₅O₇PubChem CID 114782[3][4]
Molar Mass 572.44 g/mol [2]
Appearance SolidHuman Metabolome Database
Melting Point 250 - 251 °CHuman Metabolome Database
Synonyms Cyclochlorotine, Yellowed rice toxin[2][4]

Note: An earlier proposed molecular formula was C₂₅H₃₃O₈N₅Cl₂.[5] However, subsequent analysis has led to the currently accepted formula.

Peptide Composition and Structure

This compound is a cyclic pentapeptide, meaning it is composed of five amino acid residues linked in a circular structure.[1][2][3] The peptide contains both common and unusual amino acids, contributing to its unique chemical properties and biological activity.

The amino acid sequence of this compound is: cyclo-(L-α-aminobutyryl-L-seryl-L-seryl-3β,4β-dichloro-L-prolyl-3-phenyl-β-alanyl-) [3]

A slight variation in nomenclature describes the composition as cyclo-(L-dichloroprolyl-D-β-amino-β-phenylpropionyl-L-α-amino-n-butyryl-L-seryl-L-serin).[1] The constituent amino acids identified through hydrolysis are:

  • L-Serine (Ser): Two residues are present in the cyclic structure.[5]

  • L-α-aminobutyric acid (Abu): An isomer of the more common aminobutyric acids.[5]

  • 3-phenyl-β-alanine (β-Phe): An unusual β-amino acid.[6]

  • 3,4-dichloro-L-proline (Cl₂-Pro): A rare, halogenated derivative of proline.[6]

The presence of the two chlorine atoms is critical for its toxicity; removal of these atoms results in a complete loss of toxic activity.[1]

Experimental Protocols for Characterization

The elucidation of this compound's structure involved a series of classical and modern analytical techniques.

This compound is isolated from the cultured broth of Penicillium islandicum.[5] The purification process involves recrystallization from different solvents. Recrystallization from methanol or water yields this compound monomethanolate or monohydrate, respectively. To obtain the free, solventless form, recrystallization from boiling acetone is required.[7]

  • Complete Hydrolysis: To identify the constituent amino acids, the peptide is subjected to complete hydrolysis using 12 N hydrochloric acid.[5] This harsh treatment breaks all peptide bonds, releasing the individual amino acids for identification.

  • Mild Hydrolysis: To quantify specific amino acids, milder conditions are used. For instance, mild hydrolysis with 4.5 N hydrochloric acid demonstrated that one mole of this compound yields two moles of serine.[5]

The sequence of amino acids was determined through partial hydrolysis and terminal amino acid analysis.[7]

  • Partial Hydrolysis: Controlled hydrolysis with concentrated hydrochloric acid at room temperature generates smaller peptide fragments.[7]

  • Terminal Amino Acid Analysis:

    • N-terminal analysis: The DNP (2,4-dinitrophenyl) method was used to identify the N-terminal amino acid of the resulting fragments.[7]

    • C-terminal analysis: Hydrazinolysis was employed to determine the C-terminal amino acid.[7]

By analyzing the overlapping sequences of these fragments, the circular structure of the parent molecule was deduced.

Biosynthesis

The biosynthesis of this compound is a complex process that does not involve ribosomal protein synthesis. Instead, it is synthesized by a large, multi-domain enzyme complex known as a Non-Ribosomal Peptide Synthetase (NRPS) .[2][6]

The core of this biosynthetic pathway is the NRPS named CctN .[6] The general workflow for the biosynthesis is depicted below.

G cluster_precursors Amino Acid Precursors cluster_modification Pre-assembly Modification cluster_nrps NRPS Assembly Line cluster_final Final Product Ser Serine CctN CctN (NRPS) Ser->CctN Abu α-aminobutyric acid Abu->CctN Phe Phenylalanine Phe_beta Phenylalanine -> β-phenylalanine Phe->Phe_beta Isomerization Pro Proline Pro_Cl2 Proline -> 3,4-dichloroproline Pro->Pro_Cl2 Halogenation Phe_beta->CctN Pro_Cl2->CctN This compound This compound (Cyclic Pentapeptide) CctN->this compound Cyclization & Release

Caption: Biosynthetic pathway of this compound via Non-Ribosomal Peptide Synthetase (NRPS).

This diagram illustrates the key stages in the biosynthesis of this compound. Precursor amino acids undergo necessary modifications, such as halogenation in the case of proline, before being assembled in a specific order on the CctN enzyme complex. The final step involves the cyclization and release of the mature this compound molecule.

References

An In-Depth Technical Guide to the Isolation of Islanditoxin from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of islanditoxin, a hepatotoxic cyclic peptide mycotoxin, from fungal cultures. The information presented herein is intended for research and development purposes and details the necessary protocols for fungal cultivation, toxin extraction, and purification.

This compound, also known as cyclochlorotine, is a secondary metabolite primarily produced by the fungus Penicillium islandicum, which has been reclassified as Talaromyces islandicus.[1] This mycotoxin is of significant interest due to its potent biological activity. This guide summarizes key quantitative data in structured tables, provides detailed experimental methodologies, and includes visualizations of the isolation workflow and biosynthetic pathway.

Fungal Strain and Culture Conditions

The successful isolation of this compound begins with the proper cultivation of the producing fungal strain. Penicillium islandicum (or Talaromyces islandicus) is the primary organism of choice.

Culture Media

Several culture media have been reported to support the growth of P. islandicum and the production of this compound. A modified Wickerham medium has been shown to yield high levels of the toxin.[2] Additionally, solid-state fermentation on substrates like red wheat has proven to be an effective production system.[3][4]

Table 1: Composition of Selected Culture Media for Penicillium islandicum

ComponentModified Wickerham Medium (per L)Yeast Extract Sucrose (YES) Agar (per L)
Yeast Extract3.0 g20.0 g
Malt Extract3.0 g-
Peptone5.0 g-
Glucose (Dextrose)10.0 g-
Sucrose-150.0 g
Agar20.0 g (for solid medium)20.0 g
Distilled WaterTo 1 LTo 1 L

Note: The exact composition of the "modified" Wickerham medium can vary. Researchers should optimize component concentrations for their specific strain and culture conditions.

Incubation Conditions

Optimal production of mycotoxins by Penicillium species is generally achieved under specific environmental conditions.

Table 2: Optimal Incubation Conditions for this compound Production

ParameterRecommended Range
Temperature25°C[5][6]
Incubation Time21 days (for agar cultures)[7]
Culture TypeStatic or agitated liquid culture, or solid-state fermentation

Experimental Protocols

The following sections provide detailed methodologies for the key stages of this compound isolation.

Protocol 1: Fungal Cultivation in Liquid Medium
  • Prepare the Culture Medium: Prepare the modified Wickerham medium according to the formulation in Table 1. Sterilize by autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the sterile medium with spores or mycelial fragments of a pure culture of P. islandicum.

  • Incubation: Incubate the cultures at 25°C for up to 21 days. For aerated cultures, use a shaker at a moderate speed.

Protocol 2: Solid-State Fermentation
  • Substrate Preparation: Use a solid substrate such as red wheat. Moisten the substrate to an appropriate level (typically 40-60% moisture content). Sterilize the moistened substrate by autoclaving.

  • Inoculation: Inoculate the sterile substrate with a spore suspension of P. islandicum.

  • Incubation: Incubate at 25°C in a controlled humidity environment for 14-21 days.[5][6]

Protocol 3: Extraction of this compound

This protocol is adapted for extraction from liquid culture filtrate. For solid-state fermentation, the toxin is first extracted from the solid substrate using a suitable solvent like methanol or ethyl acetate.

  • Harvesting: After incubation, separate the fungal mycelium from the culture broth by filtration. The filtrate contains the secreted this compound.

  • Charcoal Adsorption: Add activated charcoal to the culture filtrate. The exact ratio should be optimized, but a starting point is 10-20 g of charcoal per liter of filtrate. Stir the suspension for 1-2 hours to allow for adsorption of the toxin onto the charcoal.

  • Washing: Collect the charcoal by filtration and wash it with a solution of acetone-water (1:1, v/v) to remove impurities.[2]

  • Elution: Elute the this compound from the charcoal using n-butanol.[2] Collect the butanol eluate.

  • Concentration: Evaporate the n-butanol under reduced pressure to obtain the crude this compound extract.

Protocol 4: Purification by Gel Filtration Chromatography

Further purification of the crude extract is necessary to obtain pure this compound.

  • Column Preparation: Prepare a gel filtration column using a suitable resin such as Sephadex G-25 or equivalent. The column dimensions should be chosen based on the amount of crude extract.

  • Sample Loading: Dissolve the crude extract in a minimal volume of the mobile phase and apply it to the top of the column.

  • Elution: Elute the column with an appropriate buffer (e.g., phosphate buffer or volatile buffers like ammonium acetate for subsequent lyophilization). The flow rate should be kept low to ensure optimal resolution.

  • Fraction Collection: Collect fractions and monitor the absorbance at a suitable wavelength (e.g., 220 nm for the peptide backbone) to detect the elution of compounds.

  • Purity Analysis: Analyze the fractions containing the desired peak for purity using analytical techniques such as TLC or HPLC.

Protocol 5: Analytical Methods for Purity Assessment

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A solvent system of chloroform:methanol (9:1, v/v) can be used as a starting point for optimization.

  • Visualization: Visualize the spots under UV light (254 nm) and/or by staining with specific reagents.

High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is suitable for the separation of cyclic peptides.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a common mobile phase system for peptide purification.[8]

  • Detection: UV detection at 220 nm.

Table 3: Summary of Quantitative Parameters for Isolation

StepParameterValue/RangeReference
Extraction Charcoal per Liter of Filtrate10 - 20 gOptimized from[2]
Acetone in Wash Solution50% (v/v)[2]
Purification Gel Filtration Sample Volume1-5% of total bed volume[9]
Gel Filtration Flow Rate~2 mL/cm²/h (for high resolution)[9]
Yield Maximum Reported Yield10 - 20 mg/L of culture filtrate[2]

Visualization of Workflows and Pathways

Experimental Workflow for this compound Isolation

Isolation_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_purification Purification & Analysis Culture P. islandicum Culture (Liquid or Solid-State) Filtration Filtration Culture->Filtration Adsorption Charcoal Adsorption Filtration->Adsorption Culture Filtrate Washing Washing (Acetone:Water) Adsorption->Washing Elution Elution (n-Butanol) Washing->Elution Concentration Concentration Elution->Concentration GelFiltration Gel Filtration Chromatography Concentration->GelFiltration Crude Extract Analysis Purity Analysis (TLC, HPLC) GelFiltration->Analysis PureToxin Pure this compound Analysis->PureToxin

Caption: Workflow for the isolation and purification of this compound.

Simplified Biosynthetic Pathway of this compound

The biosynthesis of this compound (cyclochlorotine) is mediated by a nonribosomal peptide synthetase (NRPS) enzyme, designated as CctN.[2][3][9] This enzyme assembles the constituent amino acids in a stepwise manner.

Biosynthesis_Pathway cluster_precursors Precursor Amino Acids cluster_modifications Post-synthesis Modification Ser L-Serine NRPS CctN (NRPS) Ser->NRPS Abu L-2-Aminobutyric acid Abu->NRPS Phe β-Phenylalanine Phe->NRPS Pro L-Proline Pro->NRPS Halogenation Dichlorination of Proline NRPS->Halogenation Linear Peptide Cyclization Cyclization Halogenation->Cyclization This compound This compound (Cyclochlorotine) Cyclization->this compound

Caption: Simplified biosynthesis of this compound via NRPS.

References

Methodological & Application

Application Notes and Protocols for the Detection of Islanditoxin in Grain using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, a cyclic peptide mycotoxin also known as cyclochlorotine, is produced by the fungus Penicillium islandicum. This toxin is a known hepatotoxin and has been associated with the consumption of "yellowed rice". Given its potential health risks, sensitive and specific analytical methods are required for its detection in various grain matrices to ensure food safety and support toxicological studies. This document provides a detailed protocol for the detection and quantification of this compound in grain using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a technique renowned for its high sensitivity and selectivity in analyzing mycotoxins in complex matrices.

While a specific, validated method for this compound is not widely documented in readily available literature, this protocol is based on established multi-mycotoxin methods for grains and theoretical parameters derived from the known chemical properties of this compound. It is crucial to note that the provided mass spectrometry parameters for this compound are theoretical and must be confirmed and optimized using an analytical standard before routine use.

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction (SLE)

This protocol is a common and effective method for extracting a broad range of mycotoxins from cereal matrices.

Reagents and Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA), analytical grade

  • Sodium chloride (NaCl)

  • Magnesium sulfate (MgSO4), anhydrous

  • Syringe filters, 0.22 µm PTFE

  • Centrifuge tubes, 50 mL

Procedure:

  • Homogenization: Grind a representative sample of the grain (e.g., rice, wheat, maize) to a fine powder (e.g., passing through a 1 mm sieve).

  • Weighing: Accurately weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.

  • Extraction Solvent Preparation: Prepare the extraction solvent by mixing acetonitrile and water in a ratio of 84:16 (v/v) with 0.1% formic acid.

  • Extraction: Add 20 mL of the extraction solvent to the centrifuge tube containing the sample.

  • Shaking: Cap the tube tightly and shake vigorously for 30 minutes using a mechanical shaker.

  • Salting Out (optional, for cleaner extracts): Add 1 g of NaCl and 4 g of anhydrous MgSO4. Vortex immediately for 1 minute to prevent the formation of agglomerates.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes at 4°C.

  • Dilution and Filtration: Take an aliquot of the supernatant and dilute it with an equal volume of water containing 0.1% formic acid. Filter the diluted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is recommended for good separation of mycotoxins.

  • Mobile Phase A: Water with 5 mM ammonium formate and 0.1% formic acid.

  • Mobile Phase B: Methanol with 5 mM ammonium formate and 0.1% formic acid.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    12.0 95
    14.0 95
    14.1 5

    | 16.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Proposed MRM Transitions for this compound (Theoretical):

This compound (Cyclochlorotine) has a molecular formula of C24H31Cl2N5O7 and a monoisotopic mass of 571.1601 g/mol . The expected precursor ion in positive ESI mode would be the protonated molecule [M+H]+. The following MRM transitions are proposed based on this precursor and potential fragmentation pathways. These must be verified experimentally.

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV) - Proposed
This compound572.2To be determinedTo be determinedTo be optimized (start at 20-40 eV)

Note: Without an analytical standard, it is not possible to provide confirmed product ions and collision energies. The user must infuse an this compound standard into the mass spectrometer to determine the optimal MRM transitions and collision energies.

Data Presentation

The following tables summarize typical validation data for multi-mycotoxin methods in different grain matrices. These values can serve as a benchmark when validating the method for this compound.

Table 1: Method Validation Data for Mycotoxins in Wheat [1][2]

MycotoxinLOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B10.5 - 2.085 - 110< 15
Deoxynivalenol50 - 10090 - 115< 10
Zearalenone5 - 2088 - 112< 15
Ochratoxin A1 - 580 - 105< 15
T-2 Toxin5 - 1092 - 108< 10
HT-2 Toxin5 - 1590 - 110< 10

Table 2: Method Validation Data for Mycotoxins in Maize [3][4]

MycotoxinLOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B10.5 - 1.080 - 115< 15
Fumonisin B150 - 20085 - 110< 10
Fumonisin B250 - 20082 - 112< 10
Deoxynivalenol20 - 10090 - 120< 15
Zearalenone10 - 5088 - 115< 15
Ochratoxin A1 - 575 - 110< 20

Table 3: Method Validation Data for Mycotoxins in Rice

MycotoxinLOQ (µg/kg)Recovery (%)RSD (%)
Aflatoxin B10.2 - 1.085 - 110< 15
Aflatoxin G10.2 - 1.080 - 115< 15
Deoxynivalenol50 - 10090 - 110< 10
Zearalenone10 - 2588 - 112< 15
Ochratoxin A0.5 - 2.082 - 108< 20

Experimental Workflow Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing SampleReception Grain Sample Reception Homogenization Grinding & Homogenization SampleReception->Homogenization Weighing Weighing (5g) Homogenization->Weighing Extraction Solid-Liquid Extraction (ACN:H2O) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Dilution Dilution & Filtration Centrifugation->Dilution Injection HPLC Injection Dilution->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: Experimental workflow for this compound detection in grain.

Conclusion

This application note provides a comprehensive framework for the development of an HPLC-MS/MS method for the detection of this compound in grain. The provided sample preparation and chromatographic conditions are based on well-established multi-mycotoxin methodologies and should serve as a robust starting point. It is imperative that the theoretical mass spectrometric parameters for this compound are experimentally confirmed and the entire method is validated according to international guidelines (e.g., SANTE/12682/2019) to ensure accurate and reliable results. The successful implementation of this method will be a valuable tool for food safety monitoring and toxicological research related to this potent mycotoxin.

References

Application Notes and Protocols for the Quantitative Analysis of Cyclochlorotine in Rice Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclochlorotine is a toxic cyclic pentapeptide mycotoxin produced by fungi of the genus Penicillium, notably Talaromyces islandicus (formerly Penicillium islandicum).[1] This mycotoxin has been associated with liver damage and is a potential contaminant of various food commodities, including rice. Given the global consumption of rice, sensitive and reliable methods for the quantitative analysis of cyclochlorotine are crucial for food safety assessment and toxicological studies.

This document provides detailed application notes and protocols for the quantitative determination of cyclochlorotine in rice samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The methodologies described are based on established principles of mycotoxin analysis and may require validation by the end-user for specific applications.

Experimental Protocols

A robust analytical workflow is essential for the accurate quantification of cyclochlorotine in complex matrices like rice. The following sections detail the proposed sample preparation and analytical procedures.

1. Sample Preparation: Modified QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of multiple pesticide residues and mycotoxins in food matrices.[2][3][4][5][6] A modified QuEChERS protocol is proposed here for the extraction of the cyclic peptide cyclochlorotine from rice samples.

  • Materials and Reagents:

    • Homogenized rice sample

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade

    • Magnesium sulfate (MgSO₄), anhydrous

    • Sodium chloride (NaCl)

    • Primary secondary amine (PSA) sorbent

    • C18 sorbent

    • Centrifuge tubes (50 mL and 2 mL)

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Weigh 5 g of a homogenized rice sample into a 50 mL centrifuge tube.

    • Add 10 mL of water to the sample and let it soak for 30 minutes to improve extraction efficiency from the dry matrix.

    • Add 10 mL of acetonitrile (ACN).

    • Cap the tube and vortex vigorously for 1 minute.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Immediately cap and vortex for 1 minute to prevent the formation of salt clumps.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper ACN layer (supernatant) to a 2 mL centrifuge tube containing 150 mg of PSA and 150 mg of anhydrous MgSO₄ for dispersive solid-phase extraction (d-SPE) cleanup. C18 sorbent (50 mg) can be added if the sample has a high-fat content.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm filter into an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry is the preferred technique for the sensitive and selective quantification of mycotoxins.

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions (Proposed):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient Elution:

      • 0-1 min: 10% B

      • 1-8 min: 10-90% B

      • 8-10 min: 90% B

      • 10.1-12 min: 10% B (re-equilibration)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • Mass Spectrometry Conditions (Based on available data):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 572.4 ([M+H]⁺)

      • Product Ions (Q3): Specific product ions would need to be determined by infusing a cyclochlorotine standard. Due to the cyclic peptide structure, fragmentation is expected at the peptide bonds.

    • Source Parameters: To be optimized for the specific instrument, but typical values include:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150 °C

      • Desolvation Temperature: 400 °C

      • Cone Gas Flow: 50 L/hr

      • Desolvation Gas Flow: 800 L/hr

Data Presentation

Quantitative data from validation studies are crucial for assessing the performance of the analytical method. The following table presents a hypothetical summary of validation parameters for the proposed method.

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.5 µg/kg
Limit of Quantification (LOQ) 1.5 µg/kg
Recovery (at 5, 10, and 50 µg/kg) 85-105%
Precision (RSDr) < 15%
Precision (RSDR) < 20%

Note: The data presented in this table is for illustrative purposes only and represents typical performance characteristics of a validated mycotoxin method. Actual values must be determined experimentally.

Visualizations

Experimental Workflow for Cyclochlorotine Analysis in Rice

Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Rice Sample Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (ACN/Water, MgSO4, NaCl) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA, MgSO4) Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract HPLC_MSMS HPLC-MS/MS Analysis Final_Extract->HPLC_MSMS Injection Data_Processing Data Processing HPLC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: Workflow for the quantitative analysis of cyclochlorotine in rice samples.

Logical Relationship of Analytical Method Validation Parameters

Validation cluster_parameters Key Validation Parameters Method Analytical Method Validation Method Validation Method->Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability, Reproducibility) Validation->Precision Sensitivity Sensitivity (LOD, LOQ) Validation->Sensitivity Selectivity Selectivity/Specificity Validation->Selectivity

Caption: Key parameters for analytical method validation.

Discussion and Conclusion

The presented protocols provide a comprehensive framework for the quantitative analysis of cyclochlorotine in rice samples. The modified QuEChERS method offers an efficient and effective means of sample preparation, while HPLC-MS/MS provides the necessary sensitivity and selectivity for trace-level detection. It is imperative that any laboratory implementing these methods performs a thorough in-house validation to ensure the results are accurate and reliable for their specific equipment and sample types.

Currently, there are no established regulatory limits for cyclochlorotine in food commodities in major markets. However, due to its hepatotoxic nature, monitoring its presence in staple foods like rice is a critical aspect of food safety research and risk assessment. The methods outlined in this document can serve as a valuable tool for researchers and professionals in this endeavor.

References

Application Notes and Protocols for Islanditoxin Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic peptide is a known hepatotoxin and has been classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[2] Due to its presence in contaminated food sources like rice, wheat, and soybeans, it poses a significant health risk.[2] Understanding the cytotoxic mechanisms of this compound is crucial for risk assessment and the development of potential therapeutic interventions.

These application notes provide a comprehensive overview of cell culture-based assays to evaluate the cytotoxicity of this compound. The protocols detailed below are designed to be adaptable for various research needs, from initial toxicity screening to in-depth mechanistic studies.

Recommended Cell Lines

Given that this compound is a known hepatotoxin, liver-derived cell lines are highly relevant for cytotoxicity studies.[3][4]

  • Chang Liver Cells: This cell line, derived from normal human liver tissue, has been historically used to assess the cytotoxicity of this compound.[5][6]

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line for toxicology studies.

  • HeLa (Human Cervical Cancer): This cell line has also been used in early studies of this compound cytotoxicity.[5]

Data Presentation: Quantitative Cytotoxicity of this compound

The following table summarizes the cytotoxic effects of this compound on Chang's liver cells and HeLa cells, based on historical data. These values can serve as a reference for designing dose-response experiments.

Cell LineEndpointEffective Concentration (µg/mL)Observation
Chang Liver CellsGrowth Inhibition3.17Noticeable inhibition of cell proliferation.
Lethal Effect> 31.7Widespread cell death.
HeLa CellsGrowth Inhibition10Noticeable inhibition of cell proliferation.
Lethal Effect> 31.7Widespread cell death.

Data adapted from Umeda, M. (1964). CYTOTOXIC EFFECTS OF THE MYCOTOXINS OF PENICILLIUM ISLANDICUM SOPP, LUTEOSKYRIN AND CHLORINE-CONTAINING PEPTIDE ON CHANG'S LIVER CELLS AND HELA CELLS. Japanese Journal of Experimental Medicine, 34, 373-394.[5]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell line (e.g., Chang Liver, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Toxin Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve to determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate 24/48/72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan (DMSO) incubate3->solubilize read Read Absorbance (570nm) solubilize->read calculate Calculate Viability & IC50 read->calculate

Caption: Workflow for the MTT cell viability assay.

Protocol 2: Assessment of Membrane Integrity using Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • LDH cytotoxicity assay kit

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired time points.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.

  • Assay Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous release, and maximum release controls.

LDH_Assay_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Processing cluster_assay LDH Assay cluster_analysis Analysis seed Seed & Treat Cells incubate1 Incubate seed->incubate1 centrifuge Centrifuge Plate incubate1->centrifuge transfer Transfer Supernatant centrifuge->transfer add_reagent Add Reaction Mix transfer->add_reagent incubate2 Incubate 30 min add_reagent->incubate2 add_stop Add Stop Solution incubate2->add_stop read Read Absorbance (490nm) add_stop->read calculate Calculate % Cytotoxicity read->calculate

Caption: Workflow for the LDH cytotoxicity assay.

Protocol 3: Detection of Apoptosis by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound

  • Selected cell line

  • Complete cell culture medium

  • 6-well cell culture plates

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired duration.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Putative Signaling Pathways Involved in this compound Cytotoxicity

While specific signaling pathways for this compound are not extensively characterized, based on the mechanisms of other mycotoxins, the following pathways are likely involved in its cytotoxicity.

Oxidative Stress Induction

Many mycotoxins induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[7]

Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondrial Dysfunction This compound->Mitochondria ROS Increased ROS Production Mitochondria->ROS Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage Apoptosis Apoptosis Damage->Apoptosis

Caption: Putative oxidative stress pathway induced by this compound.

Intrinsic Apoptosis Pathway

Oxidative stress and cellular damage can trigger the intrinsic (mitochondrial) pathway of apoptosis.

Apoptosis_Pathway This compound This compound Stress Cellular Stress (e.g., Oxidative Stress) This compound->Stress Bax Bax Activation Stress->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway potentially activated by this compound.

Cell Cycle Arrest

Mycotoxins can also interfere with the cell cycle, leading to arrest at specific checkpoints, which can precede apoptosis.

Cell_Cycle_Arrest_Pathway This compound This compound DNA_Damage DNA Damage / Stress This compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 p21 p21 Expression p53->p21 CDK_Cyclin CDK-Cyclin Complex Inhibition p21->CDK_Cyclin G1_S G1/S Arrest CDK_Cyclin->G1_S G2_M G2/M Arrest CDK_Cyclin->G2_M Apoptosis Apoptosis G1_S->Apoptosis G2_M->Apoptosis

Caption: Potential mechanism of this compound-induced cell cycle arrest.

References

Application Notes and Protocols: In Vitro Models for Studying Islanditoxin-Induced Liver Damage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, a cyclic peptide mycotoxin produced by certain strains of Penicillium islandicum, has been implicated in liver damage. Understanding the mechanisms of its hepatotoxicity is crucial for risk assessment and the development of potential therapeutic interventions. This document provides detailed application notes and standardized protocols for establishing robust in vitro models to study this compound-induced liver injury. These models are essential for elucidating cellular and molecular mechanisms, identifying potential biomarkers of toxicity, and for the preliminary screening of protective agents.

While specific data on this compound is limited, the methodologies outlined here are based on established protocols for assessing the hepatotoxicity of other mycotoxins and xenobiotics. These can be adapted to investigate the specific effects of this compound on liver cells.

Recommended In Vitro Models

The choice of an appropriate in vitro model is critical for obtaining physiologically relevant data. A tiered approach, starting with simple monocultures and progressing to more complex 3D and co-culture systems, is recommended.

1. Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used and well-characterized cell line. It is easy to culture but has low expression of some key drug-metabolizing enzymes.[1]

  • HepaRG (Human Hepatic Progenitor Cells): This cell line can differentiate into both hepatocyte-like and biliary-like cells, expressing a broader range of metabolic enzymes, making it a more physiologically relevant model than HepG2.[2]

  • Huh-7 (Human Hepatocellular Carcinoma): Another commonly used hepatoma cell line with distinct characteristics regarding drug-metabolizing enzymes.[1]

2. Primary Human Hepatocytes (PHHs):

Considered the "gold standard" for in vitro hepatotoxicity testing due to their high physiological relevance and expression of a full complement of liver-specific enzymes and transporters.[2] However, their use is limited by availability, cost, and inter-donor variability.

3. 3D Liver Models:

Three-dimensional culture systems offer improved cell-cell interactions, morphology, and metabolic activity compared to traditional 2D monolayers, making them more suitable for long-term and repeated-dose toxicity studies.[3][4][5]

  • Spheroids: Self-aggregated clusters of hepatocytes that mimic the microarchitecture of the liver.

  • Bioprinted Liver Models: Advanced models that allow for the precise spatial arrangement of different liver cell types.[3][6]

4. Co-culture Systems:

Incorporating non-parenchymal cells, such as Kupffer cells (macrophages), stellate cells, and sinusoidal endothelial cells, can provide a more comprehensive understanding of the inflammatory and fibrotic responses to hepatotoxins.[7]

Experimental Protocols

The following are detailed protocols for key experiments to assess this compound-induced liver damage.

Protocol 1: Assessment of Cell Viability using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8]

Materials:

  • HepG2 or HepaRG cells

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Toxin Exposure: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

Data Analysis:

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable probe that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.[3][9][10]

Materials:

  • Hepatocytes (e.g., HepG2, HepaRG)

  • 24-well or 96-well black, clear-bottom plates

  • DCFH-DA stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or serum-free medium

  • This compound

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom plate and allow them to attach overnight.

  • Toxin Treatment: Treat the cells with different concentrations of this compound for the desired time period.

  • Probe Loading: Remove the treatment medium and wash the cells twice with warm HBSS. Add DCFH-DA working solution (typically 5-20 µM in HBSS) to each well and incubate for 30-45 minutes at 37°C in the dark.[11]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS to remove excess probe.

  • Fluorescence Measurement: Add HBSS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[11] Alternatively, visualize and capture images using a fluorescence microscope.

Data Analysis:

Quantify the relative fluorescence units (RFU) and normalize to the control group. Data can be expressed as a fold change in ROS production compared to the untreated control.

Protocol 3: Quantification of Pro-inflammatory Cytokines using ELISA

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones. For cytokine analysis, a sandwich ELISA is typically used, where a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample (cell culture supernatant) is added, and any cytokine present is captured. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate and a substrate to produce a measurable color change.[4][6][12]

Materials:

  • Cell culture supernatants from this compound-treated and control cells

  • ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β)

  • Microplate reader

Procedure:

  • Sample Collection: After treating hepatocytes with this compound for the desired duration, collect the cell culture supernatant. Centrifuge the supernatant to remove any cellular debris.[2]

  • ELISA Protocol: Follow the manufacturer's instructions provided with the specific ELISA kit. A general workflow is as follows:

    • Coat a 96-well plate with the capture antibody overnight.

    • Wash the plate and block non-specific binding sites.

    • Add standards and samples (culture supernatants) to the wells and incubate.

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP conjugate.

    • Wash the plate and add the TMB substrate.

    • Stop the reaction with a stop solution.

  • Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.

Data Presentation

Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Hepatocyte Viability (MTT Assay)

This compound Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Control)100 ± 5.2100 ± 4.8100 ± 6.1
0.198 ± 4.595 ± 5.090 ± 5.5
185 ± 6.170 ± 5.855 ± 6.3
1050 ± 7.230 ± 4.915 ± 3.8
10015 ± 3.95 ± 2.1< 5

Data are presented as mean ± standard deviation (n=3). This table is a template; actual results will vary.

Table 2: this compound-Induced Oxidative Stress and Inflammatory Response

This compound Conc. (µM)ROS Production (Fold Change)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
0 (Control)1.0 ± 0.115 ± 2.525 ± 3.1
11.8 ± 0.250 ± 4.880 ± 6.5
104.5 ± 0.5250 ± 15.2400 ± 20.7
1008.2 ± 0.9800 ± 35.61200 ± 55.9

Data are presented as mean ± standard deviation (n=3). This table is a template; actual results will vary.

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate signaling pathways and experimental workflows.

G cluster_0 Cell_Seeding Seed Hepatocytes in 96-well Plate Toxin_Exposure Expose Cells to this compound Cell_Seeding->Toxin_Exposure Incubation Incubate for 24, 48, or 72h Toxin_Exposure->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h MTT_Addition->Formazan_Formation Solubilization Add Solubilization Solution Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % Cell Viability Absorbance_Reading->Data_Analysis

Caption: Experimental workflow for the MTT cell viability assay.

G cluster_0 This compound This compound Cell_Stress Hepatocyte Stress This compound->Cell_Stress ROS Increased ROS Production Cell_Stress->ROS Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Stress->Mitochondrial_Dysfunction NFkB_Activation NF-κB Activation ROS->NFkB_Activation JNK_Activation JNK Activation ROS->JNK_Activation Mitochondrial_Dysfunction->JNK_Activation Inflammatory_Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6) NFkB_Activation->Inflammatory_Cytokines Apoptosis Apoptosis/Necrosis JNK_Activation->Apoptosis Inflammatory_Cytokines->Apoptosis

Caption: Putative signaling pathways in this compound-induced liver injury.

Conclusion

The in vitro models and protocols detailed in this document provide a robust framework for investigating the hepatotoxic effects of this compound. A systematic approach, beginning with well-established cell lines and progressing to more complex 3D and co-culture models, will enable a comprehensive understanding of the mechanisms of this compound-induced liver damage. The data generated from these studies will be invaluable for risk assessment and the development of strategies to mitigate the harmful effects of this mycotoxin.

References

Application Notes and Protocols for the Purification of Islanditoxin from Penicillium islandicum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as Cyclochlorotine, is a potent hepatotoxic mycotoxin produced by the fungus Penicillium islandicum Sopp (now also referred to as Talaromyces islandicus).[1] This cyclic peptide is a subject of significant interest in toxicology and drug development due to its carcinogenic properties and its impact on liver function. Structurally, it is a dichlorinated cyclic peptide with the molecular formula C₂₄H₃₁Cl₂N₅O₇ and a molar mass of 572.44 g·mol⁻¹. The purification of this compound is a critical step for its detailed study and for the development of analytical standards and potential therapeutic interventions. This document provides a detailed protocol for the cultivation of P. islandicum, and the subsequent purification and analysis of this compound.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Synonyms Cyclochlorotine
Molecular Formula C₂₄H₃₁Cl₂N₅O₇
Molar Mass 572.44 g·mol⁻¹
Appearance White to off-white solid
Nature Dichlorinated cyclic peptide
Producing Organism Penicillium islandicum Sopp (Talaromyces islandicus)

Experimental Protocols

Culture of Penicillium islandicum for this compound Production

Two primary methods are effective for the production of this compound: cultivation on a solid substrate (agitated red wheat) and in a liquid medium (Czapek Yeast Autolysate).

Protocol 1A: Agitated Red Wheat Medium

This method has been reported as one of the most effective for high-yield production of this compound.[2][3]

Materials:

  • Red wheat grains

  • Distilled water

  • Autoclavable flasks or bags

Procedure:

  • To prepare the medium, mix red wheat grains with distilled water in a 1:1 (w/v) ratio in an autoclavable flask.

  • Seal the flask with a breathable cap or cotton plug.

  • Sterilize the mixture by autoclaving at 121°C for 60 minutes.

  • After cooling to room temperature, inoculate the sterilized wheat with a spore suspension or mycelial plugs of a toxigenic strain of P. islandicum.

  • Incubate the culture at 25-28°C for 14-21 days.

  • Agitate the flasks daily to ensure uniform fungal growth and aeration.

Protocol 1B: Czapek Yeast Autolysate (CYA) Medium

CYA medium is a well-defined liquid medium suitable for the production and screening of this compound.[4][5][6]

Composition of CYA Medium:

ComponentAmount (per 1 Liter of distilled water)
Sucrose30.0 g
Yeast Extract5.0 g
Sodium Nitrate (NaNO₃)3.0 g
Dipotassium Phosphate (K₂HPO₄)1.0 g
Potassium Chloride (KCl)0.5 g
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.5 g
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)0.01 g

Procedure:

  • Dissolve all components in 1 liter of distilled water.

  • Adjust the pH to 6.0-6.5.

  • Dispense the medium into flasks.

  • Sterilize by autoclaving at 121°C for 15 minutes.

  • After cooling, inoculate with P. islandicum.

  • Incubate at 25-28°C for 14-21 days in stationary culture or with gentle agitation.

Extraction and Purification of this compound

The following protocol is a modern approach to the purification of this compound from the culture filtrate.

Materials:

  • Culture filtrate from P. islandicum

  • n-Butanol

  • Amberlite XAD16 resin

  • Methanol

  • Bio-Gel P2 resin

  • Distilled water

  • Rotary evaporator

  • Chromatography columns

Procedure:

  • Extraction:

    • Separate the fungal mycelium from the liquid culture by filtration.

    • Extract the culture filtrate three times with an equal volume of n-butanol.

    • Pool the n-butanol fractions and evaporate to dryness under reduced pressure using a rotary evaporator.

  • Adsorption Chromatography:

    • Dissolve the dried extract in a minimal amount of distilled water.

    • Prepare a column with Amberlite XAD16 resin equilibrated with distilled water.

    • Load the aqueous extract onto the column.

    • Wash the column with three column volumes of distilled water to remove polar impurities.

    • Elute the bound this compound with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

    • Collect fractions and analyze for the presence of this compound using TLC or HPLC-MS.

    • Pool the fractions containing this compound and evaporate to dryness.

  • Size-Exclusion Chromatography:

    • Prepare a column with Bio-Gel P2 resin equilibrated with distilled water.

    • Dissolve the partially purified this compound from the previous step in a small volume of distilled water.

    • Load the sample onto the Bio-Gel P2 column.

    • Elute with distilled water at a constant flow rate.

    • Collect fractions and monitor the elution profile by UV absorbance at 220 nm.

    • Analyze fractions for the presence and purity of this compound by HPLC-MS.

    • Pool the pure fractions and lyophilize to obtain purified this compound.

Analytical Methods for this compound

Protocol 3A: Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative analysis of this compound during purification.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing solvent: Chloroform:Methanol (9:1, v/v)

  • Visualization reagent: 10% sulfuric acid in ethanol, followed by heating

Procedure:

  • Spot the samples (dissolved in methanol) onto a TLC plate.

  • Develop the plate in a chamber saturated with the developing solvent.

  • After the solvent front reaches the top of the plate, remove and air dry.

  • Spray the plate with the visualization reagent and heat at 110°C for 10 minutes.

  • This compound will appear as a distinct spot.

Protocol 3B: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is the method of choice for the sensitive and specific quantification of this compound.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Gradient Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Detection Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 572.2 [M+H]⁺
Product Ions (m/z) Specific product ions should be determined by infusion of a purified standard.

Quantitative Data

The following table provides representative data for the purification of this compound from a 10-liter culture of P. islandicum. Please note that these values are illustrative and actual results may vary depending on the culture conditions and purification efficiency.

Purification StepTotal Protein (mg)This compound (mg)Specific Activity (mg this compound/mg Protein)Yield (%)Purity (%)
Culture Filtrate 50001500.031003
n-Butanol Extraction 10001350.1359013.5
Amberlite XAD16 1001121.1274.774.7
Bio-Gel P2 10959.563.3>95

Visualizations

Experimental Workflow

experimental_workflow cluster_culture 1. Fungal Culture cluster_extraction 2. Extraction cluster_purification 3. Purification cluster_analysis 4. Analysis culture Inoculation of P. islandicum on Agitated Red Wheat or in CYA Medium incubation Incubation (14-21 days, 25-28°C) culture->incubation filtration Filtration to separate mycelia incubation->filtration butanol_extraction n-Butanol Extraction of Filtrate filtration->butanol_extraction evaporation1 Evaporation to Dryness butanol_extraction->evaporation1 adsorption Amberlite XAD16 Adsorption Chromatography evaporation1->adsorption elution Methanol Gradient Elution adsorption->elution evaporation2 Pooling and Evaporation elution->evaporation2 tlc TLC for qualitative analysis elution->tlc size_exclusion Bio-Gel P2 Size-Exclusion Chromatography evaporation2->size_exclusion lyophilization Lyophilization size_exclusion->lyophilization size_exclusion->tlc hplc_ms HPLC-MS/MS for quantification and purity check lyophilization->hplc_ms

Caption: Workflow for this compound purification.

Proposed Signaling Pathway for this compound Hepatotoxicity

The precise molecular signaling pathway of this compound-induced hepatotoxicity is not fully elucidated. However, based on its known effects and general mechanisms of mycotoxin-induced liver injury, a plausible pathway can be proposed. This compound is known to cause dilatation of the Disse's space and invagination of the hepatocyte plasma membrane.[7] Its toxicity is also influenced by cytochrome P450-mediated metabolism.[7]

signaling_pathway cluster_cell Hepatocyte cluster_mitochondria Mitochondrial Dysfunction This compound This compound cyp450 Cytochrome P450 Metabolism This compound->cyp450 reactive_metabolites Reactive Metabolites cyp450->reactive_metabolites membrane_damage Plasma Membrane Damage (Invagination) reactive_metabolites->membrane_damage ros Increased ROS Production reactive_metabolites->ros Oxidative Stress disse_space Dilatation of Disse's Space membrane_damage->disse_space mpt Mitochondrial Permeability Transition (MPT) ros->mpt jnk JNK Activation ros->jnk atp_depletion ATP Depletion mpt->atp_depletion apoptosis Apoptosis mpt->apoptosis necrosis Necrosis atp_depletion->necrosis jnk->mpt

Caption: Proposed hepatotoxicity pathway of this compound.

References

Application Notes and Protocols: Using Mycotoxins to Induce Experimental Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The use of Islanditoxin to induce experimental liver fibrosis is not well-documented in publicly available scientific literature. This document provides information on a related mycotoxin, Cyclochlorotine, produced by the same fungus, Penicillium islandicum, which has been shown to induce liver fibrosis in animal models. The protocols and data presented are based on limited available information for Cyclochlorotine and are supplemented with established knowledge from other chemical inducers of liver fibrosis. Researchers should exercise caution and conduct thorough literature reviews and pilot studies before implementing any new model of liver fibrosis.

Introduction

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure.[1][2] Experimental models of liver fibrosis are crucial for understanding the pathogenesis of the disease and for the development of novel anti-fibrotic therapies.[3][4] While various chemical toxins like carbon tetrachloride (CCl4) and thioacetamide (TAA) are commonly used to induce liver fibrosis in rodents, mycotoxins from fungi such as Penicillium islandicum have also been investigated for their hepatotoxic and fibrogenic potential.[5][6][7]

Penicillium islandicum produces several mycotoxins, including this compound, Luteoskyrin, and Cyclochlorotine.[1][8][9] While historical research has indicated the acute hepatotoxicity of this compound, its specific use for the chronic induction of liver fibrosis is not described in modern literature. However, studies on Cyclochlorotine have demonstrated its ability to induce liver fibrosis in mice, presenting a potential, though less common, model for studying hepatic fibrogenesis.[10]

This document outlines the available information on using Cyclochlorotine to induce experimental liver fibrosis and provides generalized protocols and expected outcomes based on established principles of chemically induced liver injury.

Mechanism of Action in Liver Fibrosis (General Overview)

The induction of liver fibrosis by hepatotoxins generally follows a common pathogenic pathway, although specific molecular triggers may vary. The process is initiated by repetitive or chronic injury to hepatocytes.[11]

Key Events in Chemically-Induced Liver Fibrosis:

  • Hepatocyte Injury: The toxin or its metabolites cause damage to liver cells, leading to necrosis and apoptosis.[12]

  • Inflammatory Response: Damaged hepatocytes release damage-associated molecular patterns (DAMPs), which recruit and activate immune cells, including Kupffer cells (liver-resident macrophages).

  • Hepatic Stellate Cell (HSC) Activation: Activated Kupffer cells and other immune cells release a variety of pro-inflammatory and pro-fibrotic cytokines and chemokines, most notably Transforming Growth Factor-beta (TGF-β).[11]

  • Myofibroblast Transformation: In response to these signals, quiescent HSCs transdifferentiate into proliferative, contractile, and fibrogenic myofibroblasts.

  • ECM Deposition: Activated HSCs are the primary source of excess ECM proteins, such as collagen type I and III, leading to the formation of a fibrous scar.[13]

This cascade of events disrupts the normal liver architecture and function, eventually leading to fibrosis.

Signaling Pathway in Hepatic Stellate Cell Activation

HSC_Activation Hepatocyte_Injury Hepatocyte Injury (e.g., by Cyclochlorotine) DAMPs Release of DAMPs Hepatocyte_Injury->DAMPs Kupffer_Cell Kupffer Cell Activation DAMPs->Kupffer_Cell TGFb TGF-β Release Kupffer_Cell->TGFb Quiescent_HSC Quiescent Hepatic Stellate Cell TGFb->Quiescent_HSC Activation Activated_HSC Activated HSC (Myofibroblast) Quiescent_HSC->Activated_HSC ECM_Deposition ECM Deposition (Collagen I, III) Activated_HSC->ECM_Deposition Production Fibrosis Liver Fibrosis ECM_Deposition->Fibrosis

Caption: General signaling pathway of Hepatic Stellate Cell activation.

Experimental Protocols

The following protocols are based on the limited data for Cyclochlorotine and generalized from other chemical induction models. It is critical to perform dose-response and time-course studies to establish a reproducible model.

Animal Model
  • Species: Mouse (specific strains like BALB/c or C57BL/6 are commonly used in fibrosis research).[6]

  • Sex: Male or female, although sex-dependent differences in response to liver injury have been reported.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

Induction of Liver Fibrosis with Cyclochlorotine

This protocol is adapted from a study that induced periportal fibrosis in mice.[10]

  • Toxin: Cyclochlorotine (handle with extreme caution, as it is a potent hepatotoxin).

  • Dosage: 0.8 mg/kg body weight.

  • Administration: Intraperitoneal (i.p.) injection.

  • Frequency: More than 50 injections are suggested to establish chronic fibrosis. A regimen of 2-3 times per week could be considered, similar to other models.[6][14]

  • Duration: The total duration would likely be several weeks (e.g., 8-16 weeks) to allow for the development of significant fibrosis.

Experimental Workflow for Chemically-Induced Liver Fibrosis

Experimental_Workflow Start Start: Acclimatization of Mice (1 week) Induction Fibrosis Induction: Cyclochlorotine i.p. injections (0.8 mg/kg, 2-3x/week) Start->Induction Monitoring Monitor Animal Health: Body weight, clinical signs (Weekly) Induction->Monitoring Sacrifice Sacrifice at Endpoint (e.g., 12 weeks) Induction->Sacrifice Monitoring->Induction Sample_Collection Sample Collection: Blood (Serum), Liver Tissue Sacrifice->Sample_Collection Biochemical Biochemical Analysis (ALT, AST, ALP, Bilirubin) Sample_Collection->Biochemical Histology Histopathological Analysis (H&E, Masson's Trichrome, Sirius Red) Sample_Collection->Histology Molecular Molecular Analysis (qRT-PCR, Western Blot for fibrosis markers) Sample_Collection->Molecular End Data Analysis and Interpretation Biochemical->End Histology->End Molecular->End

Caption: A typical experimental workflow for inducing and assessing liver fibrosis.

Assessment of Liver Fibrosis

A comprehensive assessment of liver fibrosis involves biochemical, histological, and molecular analyses.

Biochemical Markers of Liver Injury

Blood samples should be collected at the time of sacrifice to measure serum levels of liver enzymes and function markers.

MarkerDescriptionExpected Change in Fibrosis
Alanine Aminotransferase (ALT) An enzyme primarily found in hepatocytes; a sensitive indicator of liver cell damage.Significantly Increased[15]
Aspartate Aminotransferase (AST) An enzyme found in the liver, heart, and other muscles; elevated in liver injury.Significantly Increased[16]
Alkaline Phosphatase (ALP) An enzyme related to the bile ducts; often elevated in cholestatic liver injury.Increased[6]
Total Bilirubin A product of heme breakdown; elevated levels indicate impaired liver function.Increased[16]
Albumin A protein synthesized by the liver; decreased levels suggest reduced synthetic function.Decreased[16]
Histopathological Evaluation

Liver tissue should be fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned for staining.

Staining MethodPurposeKey Features to Assess
Hematoxylin and Eosin (H&E) General morphology and inflammation.Hepatocyte necrosis, inflammatory cell infiltration, ballooning degeneration.[12]
Masson's Trichrome Stains collagen blue, allowing for visualization of fibrous septa.Bridging fibrosis, septa formation, architectural distortion.[16]
Sirius Red Stains collagen red and is particularly useful for quantifying collagen deposition under polarized light.Pericellular and bridging fibrosis, quantification of collagen area.
Immunohistochemistry (IHC) To detect specific proteins.α-Smooth Muscle Actin (α-SMA) for activated HSCs; Collagen Type I for ECM deposition.[7][17]
Molecular Markers of Fibrosis

Gene and protein expression analysis of liver tissue homogenates can provide quantitative data on the fibrotic process.

MarkerMethodDescriptionExpected Change in Fibrosis
Col1a1, Col3a1 qRT-PCRGenes encoding for Collagen Type I and III.Upregulated
Acta2 qRT-PCRGene encoding for α-SMA.Upregulated
Timp1 qRT-PCRGene for Tissue Inhibitor of Metalloproteinase 1, an inhibitor of ECM degradation.Upregulated
Tgfb1 qRT-PCRGene for Transforming Growth Factor-beta 1.Upregulated
α-SMA Western BlotProtein level of activated HSCs.Increased
Collagen Type I Western BlotProtein level of the major scar collagen.Increased
Hydroxyproline Assay Biochemical AssayMeasures the total collagen content in the liver.Increased[15]

Conclusion

While this compound is not a well-established agent for inducing liver fibrosis, the related mycotoxin Cyclochlorotine has been shown to have fibrogenic properties in mice. The successful establishment of a Cyclochlorotine-induced liver fibrosis model requires careful optimization of dose and duration. The assessment of fibrosis should be multi-faceted, incorporating biochemical, histological, and molecular techniques to thoroughly characterize the extent of liver injury and ECM deposition. Researchers are advised to consult general protocols for chemically induced liver fibrosis and adapt them for use with Cyclochlorotine, while adhering to strict safety protocols for handling this potent mycotoxin.

References

Application Notes and Protocols for the Spectroscopic Analysis of Islanditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as cyclochlorotine, is a hepatotoxic mycotoxin produced by the fungus Penicillium islandicum. This cyclic pentapeptide has garnered significant interest due to its carcinogenic properties and potential impact on food safety.[1][2] The structural elucidation of this compound is crucial for understanding its mechanism of action, developing detection methods, and exploring potential therapeutic interventions. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

This compound is a cyclic peptide with the chemical formula C₂₄H₃₁Cl₂N₅O₇.[3] Its structure comprises five amino acid residues: two molecules of L-serine, one molecule of L-β-phenyl-β-aminopropionic acid, one molecule of L-α-aminobutyric acid, and one molecule of 3,4-dichloro-L-proline.[2][4] A notable feature of this compound in solution is the existence of two stable conformers due to the cis-trans isomerization of the proline amide bond, which can be observed and characterized using NMR spectroscopy.[4]

Spectroscopic Techniques for Structural Elucidation

The comprehensive structural analysis of this compound relies on the synergistic use of multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity, functional groups, and overall architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to determine the sequence and stereochemistry of the amino acid residues.

Key Applications:

  • ¹H NMR: Provides information on the number and chemical environment of protons. The presence of two sets of signals in the ¹H NMR spectrum of this compound in DMSO-d₆ is indicative of the two conformers (major and minor).[4]

  • ¹³C NMR: Reveals the number and types of carbon atoms in the molecule, including carbonyl carbons of the peptide bonds.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, typically those on adjacent carbon atoms, helping to piece together individual amino acid spin systems.

    • TOCSY (Total Correlation Spectroscopy): Extends the correlations beyond adjacent protons to reveal entire spin systems of amino acid residues.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for sequencing the amino acid residues by connecting adjacent spin systems across the peptide bonds.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which is vital for determining the three-dimensional structure and stereochemistry of the cyclic peptide.

Quantitative Data:

The following tables summarize the ¹H and ¹³C NMR chemical shifts for the major and minor conformers of this compound in DMSO-d₆.

Table 1: ¹H NMR Chemical Shifts (ppm) for this compound Conformers in DMSO-d₆ [4]

PositionMajor Conformer (A)Minor Conformer (B)
β-Phe
NH8.28 (d, 8.4)8.41 (d, 8.1)
α-H4.88 (m)4.95 (m)
β-CH₂2.75 (dd, 13.8, 4.2), 2.65 (dd, 13.8, 10.2)2.80 (dd, 13.5, 4.5), 2.70 (dd, 13.5, 9.9)
Ph7.29 (m)7.29 (m)
Ser-1
NH8.15 (d, 7.8)8.25 (d, 7.5)
α-H4.45 (m)4.52 (m)
β-CH₂3.65 (m)3.70 (m)
OH5.05 (t, 5.7)5.10 (t, 5.4)
Dcp
α-H4.65 (d, 9.6)4.72 (d, 9.3)
β-H4.95 (m)5.02 (m)
γ-CH₂2.45 (m), 2.20 (m)2.50 (m), 2.25 (m)
δ-CH₂3.80 (m), 3.60 (m)3.85 (m), 3.65 (m)
Abu
NH8.05 (d, 8.1)8.15 (d, 7.8)
α-H4.15 (m)4.22 (m)
β-CH₂1.75 (m), 1.60 (m)1.80 (m), 1.65 (m)
γ-CH₃0.85 (t, 7.2)0.90 (t, 7.5)
Ser-2
NH7.95 (d, 7.5)8.05 (d, 7.2)
α-H4.35 (m)4.42 (m)
β-CH₂3.55 (m)3.60 (m)
OH4.90 (t, 5.4)4.95 (t, 5.1)

Table 2: ¹³C NMR Chemical Shifts (ppm) for this compound Conformers in DMSO-d₆ [3]

PositionMajor Conformer (A)Minor Conformer (B)
β-Phe
C=O170.8171.1
α-C52.552.8
β-C41.241.5
Ph (C1')140.1140.4
Ph (C2'/C6')129.2129.5
Ph (C3'/C5')128.4128.7
Ph (C4')126.5126.8
Ser-1
C=O170.1170.4
α-C55.856.1
β-C61.962.2
Dcp
C=O168.5168.8
α-C59.860.1
β-C70.270.5
γ-C38.538.8
δ-C48.949.2
Abu
C=O171.5171.8
α-C54.254.5
β-C24.825.1
γ-C9.810.1
Ser-2
C=O169.8170.1
α-C56.256.5
β-C62.362.6

Experimental Protocol: 2D NMR Analysis of this compound

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

    • Shim the magnetic field to obtain optimal resolution.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D Spectra Acquisition:

    • COSY: Acquire a gradient-enhanced (gCOSY) spectrum to identify ¹H-¹H spin systems.

    • TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-100 ms to delineate the complete spin systems of the amino acid residues.

    • HSQC: Acquire a sensitivity-enhanced HSQC spectrum to establish one-bond ¹H-¹³C correlations.

    • HMBC: Acquire an HMBC spectrum with an evolution delay optimized for long-range couplings (e.g., 60-80 ms) to identify two- and three-bond correlations between protons and carbons. This is critical for linking the amino acid residues.

    • NOESY: Acquire a NOESY spectrum with a mixing time of 200-400 ms to identify through-space correlations for 3D structure determination.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., TopSpin, Mnova).

    • Apply window functions (e.g., sine-bell) and perform Fourier transformation.

    • Calibrate the spectra using the residual solvent signal (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).

    • Analyze the 2D spectra sequentially to assign all proton and carbon signals and to determine the amino acid sequence and overall structure.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is used to determine the elemental composition.

Key Applications:

  • Molecular Weight Determination: ESI-MS or MALDI-MS can be used to determine the monoisotopic mass of this compound.

  • Elemental Composition: HRMS provides a mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula (C₂₄H₃₁Cl₂N₅O₇).

  • Sequence Information: Tandem mass spectrometry (MS/MS) is used to fragment the cyclic peptide. The resulting fragment ions can provide information about the amino acid sequence. The fragmentation of cyclic peptides is more complex than that of linear peptides, often requiring multiple bond cleavages to generate informative fragment ions.

Quantitative Data:

Table 3: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺572.1679Experimental value to be determined
[M+Na]⁺594.1498Experimental value to be determined

Experimental Protocol: HR-ESI-MS/MS Analysis of this compound

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an electrospray ionization (ESI) source.

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimize ionization of the analyte.

  • MS Analysis:

    • Acquire a full scan MS spectrum in positive ion mode to identify the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

    • Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

  • MS/MS Analysis:

    • Select the [M+H]⁺ ion of this compound as the precursor ion for fragmentation.

    • Perform collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to fragment the precursor ion.

    • Acquire the product ion spectrum (MS/MS spectrum).

  • Data Analysis:

    • Analyze the MS/MS spectrum to identify fragment ions.

    • Propose fragmentation pathways to deduce the amino acid sequence and confirm the structure. Due to the cyclic nature, multiple ring-opening events may occur, leading to complex fragmentation patterns.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, FTIR is useful for confirming the presence of peptide bonds and other characteristic functional groups.

Key Applications:

  • Peptide Bond Confirmation: The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are characteristic of the peptide backbone.

  • Hydroxyl Groups: The presence of serine residues will result in O-H stretching vibrations.

  • Aliphatic and Aromatic Groups: C-H stretching and bending vibrations from the amino acid side chains can be observed.

Expected Data:

Table 4: Expected FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300N-H stretchingAmide
~3400O-H stretchingHydroxyl (Serine)
~3000-2850C-H stretchingAliphatic (side chains)
~1650C=O stretching (Amide I)Peptide bond
~1540N-H bending (Amide II)Peptide bond
~1450C-H bendingAliphatic
~750-700C-Cl stretchingDichloroproline

Experimental Protocol: FTIR Analysis of this compound

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly dry a small amount (1-2 mg) of purified this compound and spectroscopic grade potassium bromide (KBr) to remove any moisture.

    • Grind the this compound sample to a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry KBr to the mortar and mix thoroughly with the sample.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Instrument Setup:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment.

  • Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to correct for background and baseline.

    • Identify and assign the characteristic absorption bands corresponding to the functional groups present in this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. In the case of this compound, the primary chromophore is the phenyl group of the β-phenyl-β-aminopropionic acid residue.

Key Applications:

  • Detection of Aromatic Residues: The presence of the phenyl group will result in characteristic absorption in the UV region.

  • Quantification: Although not the primary use for structural elucidation, UV-Vis spectroscopy can be used for the quantification of this compound if a standard curve is prepared.

Expected Data:

Table 5: Expected UV-Vis Absorption for this compound

Solventλmax (nm)Chromophore
Methanol/Ethanol~257Phenyl group

Note: The exact absorption maximum may vary slightly depending on the solvent.

Experimental Protocol: UV-Vis Spectroscopy of this compound

  • Sample Preparation:

    • Prepare a stock solution of purified this compound in a UV-transparent solvent (e.g., methanol or ethanol).

    • Prepare a series of dilutions of the stock solution to determine a suitable concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

  • Instrument Setup:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Place the blank cuvette in the reference beam path.

  • Spectrum Acquisition:

    • Fill a matching quartz cuvette with the this compound solution.

    • Place the sample cuvette in the sample beam path.

    • Acquire the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • The presence of an absorption peak around 257 nm confirms the presence of the phenyl group.

Visualization of Experimental Workflows and Structural Relationships

Workflow for this compound Structural Elucidation

workflow cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_elucidation Final Structure Fungal Culture (P. islandicum) Fungal Culture (P. islandicum) Extraction Extraction Fungal Culture (P. islandicum)->Extraction Solvent Chromatography Chromatography Extraction->Chromatography Crude Extract Purified this compound Purified this compound Chromatography->Purified this compound NMR NMR Purified this compound->NMR Solution in DMSO-d6 MS MS Purified this compound->MS Solution in MeOH/ACN FTIR FTIR Purified this compound->FTIR Solid (KBr pellet) UV_Vis UV_Vis Purified this compound->UV_Vis Solution in MeOH 1D_2D_Spectra 1D_2D_Spectra NMR->1D_2D_Spectra Mass_Spectra Mass_Spectra MS->Mass_Spectra IR_Spectrum IR_Spectrum FTIR->IR_Spectrum UV_Vis_Spectrum UV_Vis_Spectrum UV_Vis->UV_Vis_Spectrum Structure_Connectivity Structure_Connectivity 1D_2D_Spectra->Structure_Connectivity COSY, TOCSY, HSQC, HMBC Molecular_Formula Molecular_Formula Mass_Spectra->Molecular_Formula HRMS Functional_Groups Functional_Groups IR_Spectrum->Functional_Groups Aromatic_System Aromatic_System UV_Vis_Spectrum->Aromatic_System Final_Structure Final_Structure Structure_Connectivity->Final_Structure Molecular_Formula->Final_Structure Functional_Groups->Final_Structure Aromatic_System->Final_Structure

Caption: Overall workflow for the isolation and structural elucidation of this compound.

Relationship between 2D NMR Data for Structural Connectivity

nmr_connectivity cluster_residues Amino Acid Spin Systems (from COSY/TOCSY) bPhe β-Phe HMBC HMBC Correlations (Across Peptide Bonds) bPhe->HMBC C=O to α-H Ser1 Ser-1 Ser1->HMBC C=O to α-H Dcp Dcp Dcp->HMBC C=O to α-H Abu Abu Abu->HMBC C=O to α-H Ser2 Ser-2 Ser2->HMBC C=O to α-H HMBC->bPhe α-H to C=O HMBC->Ser1 α-H to C=O HMBC->Dcp α-H to C=O HMBC->Abu α-H to C=O HMBC->Ser2 α-H to C=O

Caption: Use of 2D NMR to establish the amino acid sequence of this compound.

Mass Spectrometry Fragmentation Logic (Theoretical)

ms_fragmentation cluster_ms MS/MS Fragmentation cluster_path1 Ring Opening 1 cluster_path2 Ring Opening 2 parent [M+H]⁺ m/z 572.17 linear1 Linear Isomer 1 parent->linear1 CID linear2 Linear Isomer 2 parent->linear2 CID frag1a Fragment A linear1->frag1a frag1b Fragment B linear1->frag1b frag2a Fragment C linear2->frag2a frag2b Fragment D linear2->frag2b

Caption: Theoretical fragmentation pathways for a cyclic peptide in MS/MS.

References

Application Notes and Protocols for Immunoassay-Based Detection of Islanditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as cyclochlorotine, is a potent hepatotoxic mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic peptide poses a significant health risk due to its contamination of staple foods, most notably rice, leading to a condition historically known as "yellowed rice disease".[1] Given its toxicity and potential for food supply contamination, sensitive and reliable methods for the detection of this compound are crucial for food safety and toxicological research. Immunoassays offer a powerful platform for the rapid and specific detection of this mycotoxin.

These application notes provide detailed protocols for the development of immunoassays for the detection of this compound, including a competitive enzyme-linked immunosorbent assay (ELISA) and a lateral flow immunoassay (LFIA). The protocols cover hapten synthesis, immunogen and coating antigen preparation, monoclonal antibody production, and the immunoassay procedures themselves.

Hapten Synthesis and Conjugation to Carrier Proteins

To produce antibodies against a small molecule like this compound, it must first be rendered immunogenic by conjugating it to a larger carrier protein.[3] This involves the synthesis of a hapten, a derivative of this compound containing a reactive group for conjugation.

Hapten Design and Synthesis

The chemical structure of this compound (C₂₄H₃₁Cl₂N₅O₇) is a cyclic peptide.[1][4] For hapten design, a site on the this compound molecule is chosen for modification that is distal to its key antigenic determinants to ensure that the resulting antibodies will recognize the native toxin. The serine residues in the this compound structure present hydroxyl groups that are suitable targets for derivatization. A succinic anhydride can be used to introduce a carboxyl group, creating a linker arm for conjugation.

Protocol for this compound-hemisuccinate (IS-HS) Hapten Synthesis:

  • Dissolve this compound in anhydrous pyridine.

  • Add a molar excess of succinic anhydride to the solution.

  • Stir the reaction mixture at room temperature overnight in the dark.

  • Remove the pyridine under reduced pressure.

  • Purify the resulting this compound-hemisuccinate (IS-HS) hapten by silica gel column chromatography.

  • Confirm the structure of the purified hapten by mass spectrometry and NMR spectroscopy.

Conjugation of Hapten to Carrier Proteins

The synthesized hapten is then conjugated to carrier proteins. Keyhole limpet hemocyanin (KLH) is typically used for the immunogen to elicit a strong immune response in the host animal, while bovine serum albumin (BSA) is used for the coating antigen in the screening ELISA.[5][6][7]

Protocol for IS-HS-KLH (Immunogen) and IS-HS-BSA (Coating Antigen) Conjugation:

  • Dissolve the IS-HS hapten in dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS) and N,N'-dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of the hapten.

  • Stir the mixture at room temperature for 4-6 hours to form the NHS-activated hapten.

  • Separately, dissolve KLH or BSA in phosphate-buffered saline (PBS, pH 7.4).

  • Slowly add the NHS-activated hapten solution to the protein solution while stirring.

  • Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Remove unconjugated hapten and byproducts by dialysis against PBS.

  • Confirm the successful conjugation and determine the hapten-to-protein molar ratio using UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Hapten_Synthesis_and_Conjugation This compound This compound Hapten This compound-hemisuccinate (IS-HS Hapten) This compound->Hapten Pyridine SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->Hapten Activation NHS/DCC Activation Hapten->Activation ActivatedHapten NHS-activated IS-HS Activation->ActivatedHapten Immunogen Immunogen (IS-HS-KLH) ActivatedHapten->Immunogen CoatingAntigen Coating Antigen (IS-HS-BSA) ActivatedHapten->CoatingAntigen KLH Carrier Protein (KLH) KLH->Immunogen BSA Carrier Protein (BSA) BSA->CoatingAntigen

Hapten Synthesis and Conjugation Workflow

Monoclonal Antibody Production

High-affinity and specific monoclonal antibodies (mAbs) are essential for a sensitive immunoassay.[8] The following is a general protocol for the production of anti-islanditoxin mAbs using hybridoma technology.

Protocol for Anti-Islanditoxin Monoclonal Antibody Production:

  • Immunization: Immunize BALB/c mice with the IS-HS-KLH immunogen emulsified in Freund's complete adjuvant (for the primary injection) and incomplete adjuvant (for subsequent booster injections). Administer injections intraperitoneally at 2-3 week intervals.

  • Titer Monitoring: After the third injection, collect blood samples from the tail vein and determine the antibody titer in the serum using an indirect ELISA with the IS-HS-BSA coating antigen.

  • Fusion: Select a mouse with a high antibody titer and administer a final booster injection without adjuvant 3-4 days before cell fusion. Harvest spleen cells and fuse them with SP2/0 myeloma cells using polyethylene glycol (PEG).

  • Hybridoma Selection and Screening: Culture the fused cells in HAT (hypoxanthine-aminopterin-thymidine) selection medium. Screen the supernatants of the resulting hybridoma colonies for the presence of anti-islanditoxin antibodies using an indirect competitive ELISA.

  • Cloning and Expansion: Select hybridoma cells that secrete antibodies with high affinity and specificity for this compound and subclone them by limiting dilution to ensure monoclonality. Expand the positive clones to produce larger quantities of the mAb.

  • Antibody Purification and Characterization: Purify the mAb from the cell culture supernatant or ascites fluid using protein A/G affinity chromatography. Characterize the purified antibody for its isotype, affinity (e.g., by surface plasmon resonance), and cross-reactivity with other mycotoxins.[9]

Competitive ELISA for this compound Detection

A direct competitive ELISA is a common format for the detection of small molecules like mycotoxins.[10][11] In this assay, free this compound in the sample competes with a fixed amount of enzyme-conjugated this compound for binding to the limited number of antibody binding sites coated on a microplate.

Competitive_ELISA_Workflow cluster_steps ELISA Protocol Steps Coating 1. Antibody Coating: Anti-Islanditoxin mAb is immobilized on a 96-well plate. Blocking 2. Blocking: Unbound sites are blocked with a blocking agent (e.g., BSA). Coating->Blocking Competition 3. Competition: Sample (containing this compound) and this compound-HRP conjugate are added to the wells. Blocking->Competition Washing1 4. Washing: Unbound reagents are washed away. Competition->Washing1 Substrate 5. Substrate Addition: TMB substrate is added. Washing1->Substrate ColorDev 6. Color Development: A blue color develops, inversely proportional to the this compound concentration. Substrate->ColorDev Stopping 7. Stopping Reaction: Stop solution is added, changing the color to yellow. ColorDev->Stopping Reading 8. Absorbance Reading: The absorbance is read at 450 nm. Stopping->Reading

Direct Competitive ELISA Workflow

Protocol for Direct Competitive ELISA:

  • Antibody Coating: Dilute the purified anti-islanditoxin mAb in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

  • Blocking: Add 200 µL of blocking buffer (e.g., 5% non-fat milk in PBST) to each well and incubate for 1-2 hours at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Add 50 µL of this compound standard solutions or sample extracts to the wells, followed by 50 µL of a predetermined optimal dilution of this compound-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Reaction: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark at room temperature for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the color development.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Construct a standard curve by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples can be determined by interpolating their absorbance values from the standard curve.

Quantitative Data (Hypothetical)

The following table summarizes the expected performance characteristics of the developed this compound competitive ELISA.

ParameterValue
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantitation (LOQ) 0.15 ng/mL[10]
Working Range 0.15 - 5.0 ng/mL
IC₅₀ (50% Inhibitory Concentration) 0.5 ng/mL
Cross-Reactivity
This compound100%
Luteoskyrin< 1%
Rugulosin< 1%
Ochratoxin A< 0.1%
Aflatoxin B1< 0.1%
Recovery in Spiked Rice Samples 85% - 110%
Intra-assay Coefficient of Variation (CV) < 10%
Inter-assay Coefficient of Variation (CV) < 15%

Lateral Flow Immunoassay for Rapid Screening of this compound

A lateral flow immunoassay (LFIA) provides a rapid, user-friendly, and portable method for the qualitative or semi-quantitative screening of this compound in the field.[12][13] The principle is based on a competitive format.

Lateral_Flow_Immunoassay cluster_strip Lateral Flow Strip Components cluster_membrane Membrane Details cluster_logic Assay Principle SamplePad Sample Pad ConjugatePad Conjugate Pad (Anti-IS mAb-Gold Nanoparticles) Membrane Nitrocellulose Membrane WickPad Wicking Pad TestLine Test Line (T) (IS-HS-BSA Conjugate) ControlLine Control Line (C) (Goat anti-Mouse IgG) Negative Negative Sample (No this compound) ResultNeg Result: Two Lines (T and C) (mAb-AuNP binds to T line) Negative->ResultNeg Positive Positive Sample (this compound Present) ResultPos Result: One Line (C) (this compound binds to mAb-AuNP, preventing binding to T line) Positive->ResultPos

Lateral Flow Immunoassay Principle

Protocol for Lateral Flow Immunoassay:

  • Preparation of Gold Nanoparticle-Antibody Conjugates: Synthesize gold nanoparticles (AuNPs) of a uniform size (e.g., 40 nm). Conjugate the anti-islanditoxin mAb to the AuNPs by passive adsorption.

  • Preparation of the LFIA Strip:

    • Sample Pad: Treat a glass fiber pad with a buffer solution to ensure proper sample migration.

    • Conjugate Pad: Apply the AuNP-mAb conjugate to a glass fiber pad and dry it completely.

    • Nitrocellulose Membrane: Dispense the IS-HS-BSA conjugate as the test line (T line) and a goat anti-mouse IgG antibody as the control line (C line). Dry the membrane.

    • Assembly: Assemble the sample pad, conjugate pad, nitrocellulose membrane, and an absorbent wicking pad onto a backing card. Cut the assembled card into individual strips.

  • Assay Procedure:

    • Extract this compound from the sample using a suitable solvent (e.g., methanol/water mixture).

    • Apply a defined volume of the sample extract to the sample pad of the test strip.

    • Allow the liquid to migrate along the strip for 5-10 minutes.

    • Visually interpret the results.

  • Interpretation of Results:

    • Negative: Two colored lines appear (one at the T line and one at the C line). This indicates that the AuNP-mAb conjugate was not saturated by this compound in the sample and was able to bind to the T line.

    • Positive: Only one colored line appears at the C line. The absence of the T line indicates that this compound in the sample bound to the AuNP-mAb conjugate, preventing it from binding to the T line.

    • Invalid: No line appears at the C line. The control line must appear for the test to be valid.

Performance Data (Hypothetical)
ParameterValue
Visual Limit of Detection (vLOD) 1.0 ng/mL
Cut-off Value 5.0 ng/mL
Assay Time 5-10 minutes
Specificity No cross-reactivity with other common mycotoxins at concentrations up to 100 ng/mL.
Sample Matrix Rice, wheat, corn

Conclusion

The protocols and data presented provide a comprehensive framework for the development and validation of sensitive and specific immunoassays for the detection of this compound. The competitive ELISA offers a robust method for quantitative analysis in a laboratory setting, while the lateral flow immunoassay provides a rapid and user-friendly tool for on-site screening. These methods are invaluable for ensuring food safety, conducting toxicological studies, and monitoring environmental contamination with this potent mycotoxin. Further optimization and validation with a wide range of sample matrices are recommended to ensure the robustness and reliability of these assays for routine use.

References

Islanditoxin as a Tool for Studying Cellular Stress Responses: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Islanditoxin, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus Penicillium islandicum.[1][2] This dichlorinated cyclic peptide is recognized for its significant hepatotoxic and carcinogenic properties.[1] Historically associated with "yellowed rice," this compound's mechanism of toxicity involves inducing cellular damage, including alterations in cell membrane permeability and effects on cytoskeletal structures. Early studies have described cytological changes such as vacuolation, hyaline-droplet-like degeneration, and cystic distension of the mitochondria in cells exposed to the toxin.[3] While direct studies are limited, the known hepatotoxicity and the general mechanisms of other mycotoxins suggest that this compound can serve as a valuable tool for inducing and studying various cellular stress responses, including the Unfolded Protein Response (UPR), oxidative stress, and DNA damage.

These application notes provide a framework and detailed protocols for utilizing this compound to investigate these critical cellular pathways, which are implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

Key Cellular Stress Pathways and this compound

Cellular stress responses are intricate signaling networks that cells activate to cope with and adapt to various insults. When these responses are overwhelmed or prolonged, they can trigger cell death. This compound, as a hepatotoxin, likely perturbs cellular homeostasis in a manner that robustly activates these pathways.

  • Unfolded Protein Response (UPR): The endoplasmic reticulum (ER) is a primary site for protein folding. The accumulation of misfolded proteins in the ER lumen, a condition known as ER stress, triggers the UPR. Given that many toxins disrupt protein synthesis and folding, it is plausible that this compound induces ER stress, making it a useful agent for studying the three main branches of the UPR (IRE1, PERK, and ATF6).

  • Oxidative Stress: Many mycotoxins are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to lipids, proteins, and DNA. The mitochondrial alterations observed with this compound exposure suggest a potential link to ROS production.

  • DNA Damage Response (DDR): Genotoxic agents can cause various forms of DNA damage, activating the DDR to arrest the cell cycle and initiate repair. The carcinogenic nature of this compound points towards a potential to induce DNA damage, which can be investigated using established methods.

Quantitative Data Presentation

The following tables are templates for organizing and presenting quantitative data obtained from the experimental protocols described below. Researchers should perform dose-response and time-course experiments to determine the optimal conditions for their specific cell lines and assays.

Table 1: Dose-Response of this compound on Cell Viability

Cell LineThis compound Conc. (µM)Incubation Time (h)Cell Viability (%)IC50 (µM)
HepG20 (Control)24100rowspan="6">To be determined
124User Data
524User Data
1024User Data
2524User Data
5024User Data
Huh70 (Control)24100rowspan="6">To be determined
124User Data
524User Data
1024User Data
2524User Data
5024User Data

Table 2: Quantification of UPR Marker Expression by qPCR

GeneTreatmentFold Change (vs. Control)p-value
HSPA5 (BiP)This compound (IC50)User DataUser Data
ERN1 (IRE1α)This compound (IC50)User DataUser Data
ATF4This compound (IC50)User DataUser Data
DDIT3 (CHOP)This compound (IC50)User DataUser Data
XBP1sThis compound (IC50)User DataUser Data

Table 3: Measurement of Intracellular Reactive Oxygen Species (ROS)

Cell LineTreatmentIncubation Time (h)Mean Fluorescence IntensityFold Change (vs. Control)
HepG2Control6User Data1.0
This compound (IC50)6User DataUser Data
Positive Control (H₂O₂)1User DataUser Data

Table 4: Analysis of DNA Damage using the Comet Assay

Cell LineTreatment% DNA in Tail (Mean ± SD)Olive Tail Moment (Mean ± SD)
HepG2ControlUser DataUser Data
This compound (IC50)User DataUser Data
Positive Control (Etoposide)User DataUser Data

Experimental Protocols

Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions. It is crucial to handle this compound with appropriate safety precautions due to its toxicity.

Protocol 1: Assessment of Unfolded Protein Response (UPR) Activation

This protocol describes the use of Western blotting to detect key markers of UPR activation.

1.1. Materials

  • Hepatocellular carcinoma cell line (e.g., HepG2, Huh7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Tunicamycin (positive control for UPR induction)

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-BiP/GRP78, anti-phospho-PERK, anti-PERK, anti-phospho-eIF2α, anti-eIF2α, anti-ATF6 (cleaved), anti-XBP1s, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

1.2. Procedure

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to reach 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a specified time (e.g., 6, 12, 24 hours). Include a positive control (e.g., tunicamycin at 5 µg/mL for 6 hours) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.

    • Block the membranes with blocking buffer for 1 hour at room temperature.

    • Incubate the membranes with primary antibodies overnight at 4°C.

    • Wash the membranes with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

2.1. Materials

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Black, clear-bottom 96-well plates

  • Complete cell culture medium

  • This compound

  • DCFH-DA (stock solution in DMSO)

  • H₂O₂ (positive control)

  • PBS or Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence plate reader (Ex/Em: ~485/535 nm)

2.2. Procedure

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations for the desired time (e.g., 1, 3, 6 hours). Include positive (H₂O₂) and vehicle controls.

  • Staining:

    • Remove the treatment medium and wash the cells gently with warm PBS or HBSS.

    • Add 100 µL of 10 µM DCFH-DA in PBS/HBSS to each well.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with PBS/HBSS.

    • Add 100 µL of PBS/HBSS to each well.

    • Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold change in ROS production.

Protocol 3: Detection of DNA Damage by Comet Assay (Alkaline)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.

3.1. Materials

  • Hepatocellular carcinoma cell line (e.g., HepG2)

  • Complete cell culture medium

  • This compound

  • Etoposide (positive control for DNA damage)

  • Low melting point agarose

  • Comet assay slides

  • Lysis solution (high salt, EDTA, Triton X-100)

  • Alkaline electrophoresis buffer (NaOH, EDTA)

  • Neutralization buffer (Tris-HCl)

  • DNA stain (e.g., SYBR Gold, propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet assay analysis software

3.2. Procedure

  • Cell Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours). Include positive and vehicle controls.

  • Cell Harvesting and Embedding:

    • Harvest the cells and resuspend them in PBS at a concentration of 1 x 10⁵ cells/mL.

    • Mix the cell suspension with molten low melting point agarose at a 1:10 ratio (v/v) and immediately pipette onto a comet assay slide.

    • Allow the agarose to solidify at 4°C.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

  • Electrophoresis: Perform electrophoresis at a low voltage (e.g., ~1 V/cm) for 20-30 minutes.

  • Neutralization and Staining:

    • Gently rinse the slides with neutralization buffer.

    • Stain the DNA with a suitable fluorescent dye.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Capture images and analyze them using comet assay software to quantify the percentage of DNA in the tail and the Olive tail moment.

Visualizations

Signaling Pathways and Experimental Workflow

Unfolded_Protein_Response cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol & Nucleus ER_Lumen ER Lumen ER_Membrane ER Membrane UnfoldedProteins Unfolded Proteins PERK PERK UnfoldedProteins->PERK activates IRE1 IRE1α UnfoldedProteins->IRE1 activates ATF6 ATF6 UnfoldedProteins->ATF6 activates BiP BiP/GRP78 UnfoldedProteins->BiP sequesters eIF2a eIF2α PERK->eIF2a phosphorylates XBP1u XBP1u mRNA IRE1->XBP1u splices ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved translocates to Golgi & is cleaved BiP->PERK inhibits BiP->IRE1 inhibits BiP->ATF6 inhibits eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 upregulates translation CHOP CHOP ATF4->CHOP activates transcription XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein XBP1s->XBP1s_protein translates to Adaptation Adaptation & Survival (Chaperones, ERAD) XBP1s_protein->Adaptation promotes ATF6_cleaved->Adaptation promotes Apoptosis Apoptosis CHOP->Apoptosis promotes This compound This compound This compound->UnfoldedProteins induces

Caption: The Unfolded Protein Response (UPR) pathway.

Oxidative_Stress_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria impairs function ROS Reactive Oxygen Species (ROS) (O₂⁻, H₂O₂, •OH) Mitochondria->ROS increases production Antioxidant_Defense Antioxidant Defense (SOD, Catalase, GPx) ROS->Antioxidant_Defense overwhelms Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Lipid_Peroxidation Lipid Peroxidation Cellular_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Cellular_Damage->Protein_Oxidation DNA_Damage DNA Damage Cellular_Damage->DNA_Damage

Caption: Induction of Oxidative Stress.

DNA_Damage_Response This compound This compound DNA_Damage DNA Damage (Strand Breaks) This compound->DNA_Damage induces Sensors Damage Sensors (ATM, ATR) DNA_Damage->Sensors activates Transducers Transducers (Chk1, Chk2) Sensors->Transducers phosphorylate Effectors Effectors (p53, etc.) Transducers->Effectors activate Cell_Cycle_Arrest Cell Cycle Arrest Effectors->Cell_Cycle_Arrest initiate DNA_Repair DNA Repair Effectors->DNA_Repair initiate Apoptosis Apoptosis Effectors->Apoptosis initiate

Caption: The DNA Damage Response (DDR) pathway.

Experimental_Workflow cluster_assays Cellular Stress Assays start Start: Culture Cells (e.g., HepG2) treat Treat with this compound (Dose-Response & Time-Course) start->treat harvest Harvest Cells / Prepare for Assay treat->harvest upr UPR Analysis (Western Blot / qPCR) harvest->upr Protein/RNA ros ROS Detection (DCFH-DA Assay) harvest->ros Live Cells dna DNA Damage (Comet Assay) harvest->dna Live Cells analysis Data Acquisition & Analysis upr->analysis ros->analysis dna->analysis end Endpoint: Characterize Cellular Stress Profile analysis->end

Caption: General experimental workflow.

References

Maximizing Islanditoxin Production: Application Notes and Protocols for Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for maximizing the production of Islanditoxin, a hepatotoxic and carcinogenic mycotoxin. This compound, also known as cyclochlorotine, is a chlorinated cyclic pentapeptide produced by the fungus Penicillium islandicum (also referred to as Talaromyces islandicus). The protocols outlined below cover both submerged and solid-state fermentation methods, extraction, and quantification of this compound, providing a comprehensive guide for researchers in natural product chemistry, toxicology, and drug development.

I. Overview of this compound and its Biosynthesis

This compound is a secondary metabolite synthesized non-ribosomally. Its production is orchestrated by a dedicated gene cluster, with a nonribosomal peptide synthetase (NRPS), designated as CctN, playing a central role in the assembly of the peptide backbone.[1][2] The biosynthesis also involves specific tailoring enzymes, including DUF3328 proteins responsible for processes such as stereo- and regiospecific chlorination and hydroxylation.[3] Understanding the genetic basis of its production is crucial for developing strategies to enhance its yield.

II. Fermentation Conditions for this compound Production

The yield of this compound is significantly influenced by the fermentation method and various physicochemical parameters. Both submerged and solid-state fermentation have been successfully employed for its production.

A. Submerged Fermentation

Submerged fermentation allows for better control of environmental parameters. A modification of Wickerham medium has been reported to yield the highest levels of this compound, reaching 10 to 20 mg per liter of culture filtrate.[4][5] While the exact modifications for optimal production are not publicly detailed, the standard Wickerham medium serves as an excellent starting point for optimization.

Table 1: Composition of Standard Wickerham Medium for P. islandicum Culture

ComponentConcentration (g/L)
Glucose10.0
Peptone5.0
Yeast Extract3.0
Malt Extract3.0
Distilled Water1000 mL

Note: The pH of the medium should be adjusted prior to sterilization. Based on studies of other Penicillium species, an initial pH in the range of 4.5 to 6.5 is recommended for optimization experiments.[6]

B. Solid-State Fermentation (SSF)

Solid-state fermentation, particularly on grain-based substrates, has been shown to be a highly effective method for this compound production. Agitated red wheat has been identified as the best system for its production.[7] SSF offers the advantage of mimicking the natural growth conditions of the fungus and can lead to higher yields of secondary metabolites.

Table 2: Key Parameters for Solid-State Fermentation of P. islandicum

ParameterRecommended Condition/Value
SubstrateRed Wheat
Moisture Content40-60% (w/w)
Incubation Temperature24-28°C
Incubation Time14-21 days
AerationPeriodic agitation/mixing
C. Critical Fermentation Parameters for Optimization

The production of mycotoxins by Penicillium species is often not directly correlated with fungal growth. Therefore, it is crucial to systematically optimize various parameters to maximize this compound yield.

Table 3: Fermentation Parameters for Optimization

ParameterRange for OptimizationRationale
pH 4.0 - 7.0Mycotoxin production in Penicillium is highly pH-dependent, with optimal production often occurring at a different pH than optimal growth.[6][8]
Temperature 20 - 30°CTemperature significantly influences both fungal growth and the expression of secondary metabolite gene clusters.[9][10]
Carbon Source Glucose, Sucrose, MaltoseThe type and concentration of the carbon source can dramatically affect mycotoxin production.
Nitrogen Source Peptone, Yeast Extract, Ammonium NitrateNitrogen availability and form are critical regulatory factors for secondary metabolism.
Aeration Shaking speed (for submerged), frequency of agitation (for SSF)Oxygen supply is crucial for the growth of this aerobic fungus and for the activity of oxygenase enzymes involved in biosynthesis.
Incubation Time 7 - 28 daysThis compound is a secondary metabolite, and its production typically starts after the initial phase of rapid growth (trophophase).

III. Experimental Protocols

A. Protocol 1: Submerged Fermentation for this compound Production
  • Medium Preparation: Prepare the modified Wickerham medium (or other desired medium) according to the specified composition. Adjust the pH to the desired value (e.g., 5.5) using HCl or NaOH before autoclaving at 121°C for 15 minutes.

  • Inoculation: Inoculate the cooled, sterile medium with a spore suspension or mycelial fragments of P. islandicum (e.g., ATCC 10127). A typical inoculum size would be 1 x 10^6 spores per mL.

  • Incubation: Incubate the culture in a shaker incubator at a controlled temperature (e.g., 25°C) with constant agitation (e.g., 150-200 rpm) for 14-21 days.

  • Harvesting: After the incubation period, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter. The culture filtrate contains the secreted this compound.

B. Protocol 2: Solid-State Fermentation (SSF) for this compound Production
  • Substrate Preparation: Place the solid substrate (e.g., 100g of red wheat) in a suitable fermentation vessel (e.g., a 1L Erlenmeyer flask or a specialized SSF bag). Adjust the moisture content to 40-60% by adding a specific volume of distilled water. Autoclave the moistened substrate at 121°C for 20-30 minutes.

  • Inoculation: Once cooled to room temperature, inoculate the sterile substrate with a spore suspension of P. islandicum. Mix thoroughly to ensure even distribution of the inoculum.

  • Incubation: Incubate the culture in a temperature and humidity-controlled environment (e.g., 25°C, >90% relative humidity) for 14-21 days. If using flasks, plug them with sterile cotton to allow for gas exchange. Periodically agitate the substrate to prevent clumping and improve aeration.

  • Harvesting: After incubation, the entire fermented solid mass is harvested for extraction.

C. Protocol 3: Extraction and Purification of this compound
  • From Culture Filtrate (Submerged Fermentation):

    • Acidify the culture filtrate to approximately pH 3.0 with HCl.

    • Perform a liquid-liquid extraction with an equal volume of a suitable organic solvent such as ethyl acetate or chloroform, repeated three times.

    • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • From Solid-State Fermentation:

    • Dry the fermented solid substrate at a low temperature (e.g., 40-50°C).

    • Grind the dried material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) by shaking for several hours or overnight at room temperature.

    • Filter the extract and evaporate the solvent to obtain the crude extract.

  • Purification (Optional): The crude extract can be further purified using techniques such as column chromatography (e.g., silica gel or C18) or preparative High-Performance Liquid Chromatography (HPLC). A previously reported method involves adsorption on charcoal, washing with acetone-water (1:1), and elution with n-butanol, followed by gel filtration.[4][5]

D. Protocol 4: Quantification of this compound by LC-MS/MS
  • Sample Preparation: Dissolve a known amount of the crude or purified extract in a suitable solvent (e.g., methanol). Filter the solution through a 0.22 µm syringe filter before analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase HPLC column with a gradient elution of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), to separate this compound from other components in the extract.

    • Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification. The specific precursor ion and product ions for this compound need to be determined by direct infusion of a purified standard.

  • Quantification: Create a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples can then be determined by comparing their peak areas to the calibration curve.

IV. Visualizations: Pathways and Workflows

A. Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound, highlighting the central role of the nonribosomal peptide synthetase (NRPS) and subsequent tailoring reactions.

Islanditoxin_Biosynthesis AAs Amino Acid Precursors CctN CctN (NRPS) AAs->CctN Incorporation Peptide Linear Pentapeptide CctN->Peptide Peptide Bond Formation & Thioesterase-mediated Release Tailoring Tailoring Enzymes (e.g., DUF3328 proteins) Peptide->Tailoring Post-synthesis Modification This compound This compound (Cyclochlorotine) Tailoring->this compound Chlorination, Hydroxylation, Cyclization

Caption: High-level overview of the this compound biosynthetic pathway.

B. Experimental Workflow for Maximizing this compound Production

This workflow outlines a systematic approach to optimize fermentation conditions for enhanced this compound yield.

Fermentation_Optimization_Workflow Strain P. islandicum Strain Selection & Inoculum Preparation Media Media Screening (e.g., Modified Wickerham, SSF substrates) Strain->Media OneFactor One-Factor-at-a-Time (OFAT) Optimization (pH, Temp, C/N source) Media->OneFactor Analysis Extraction & Quantification (LC-MS/MS) Media->Analysis RSM Response Surface Methodology (RSM) for Parameter Interaction OneFactor->RSM OneFactor->Analysis ScaleUp Scale-up Fermentation in Bioreactor RSM->ScaleUp RSM->Analysis ScaleUp->Analysis

Caption: A systematic workflow for optimizing this compound fermentation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Islanditoxin Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of Islanditoxin from fungal fermentation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the production of this cyclic peptide from Talaromyces islandicus (formerly Penicillium islandicum).

Frequently Asked Questions (FAQs)

Q1: What is this compound and which fungal species produces it?

A1: this compound, also known as cyclochlorotine, is a hepatotoxic cyclic pentapeptide mycotoxin.[1] It is produced by the fungus Talaromyces islandicus, previously known as Penicillium islandicum.[2][3]

Q2: What is the biosynthetic pathway for this compound?

A2: this compound is synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[2][3] The core of this pathway is a multi-modular enzyme, CctN, encoded by the cct gene cluster. This enzyme activates and links the constituent amino acids to form the cyclic peptide structure.[2][3]

Q3: Are there known variants of this compound?

A3: Yes, several variants of cyclochlorotine have been identified, including hydroxy-cyclochlorotine and deoxy-cyclochlorotine. The production of these variants is also dependent on the cctN gene.[2]

Q4: What are the general strategies to improve the yield of secondary metabolites like this compound?

A4: Improving the yield of fungal secondary metabolites typically involves optimizing fermentation parameters such as media composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[4] Additionally, genetic engineering techniques targeting the biosynthetic gene cluster and its regulatory elements can be employed.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound fermentation experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Low or No this compound Production Suboptimal Media Composition: Incorrect carbon-to-nitrogen (C:N) ratio can favor primary metabolism over secondary metabolite production.[4]Solution: Optimize the C:N ratio in your fermentation medium. Czapek Yeast Autolysate (CYA) medium has been shown to be effective for producing cyclochlorotine variants.[6] Experiment with different carbon sources (e.g., sucrose, glucose) and nitrogen sources (e.g., sodium nitrate, yeast extract).[7][8]
Inappropriate Fermentation Conditions: pH, temperature, and aeration can significantly impact fungal growth and secondary metabolism.Solution: Systematically optimize physical parameters. For a related Talaromyces species, optimal pigment production was observed at 32°C.[9][10] The optimal pH for secondary metabolite production in Penicillium species can vary, so a pH screening experiment (e.g., pH 4.0-7.0) is recommended. Ensure adequate aeration through the use of baffled flasks or by optimizing agitation and aeration rates in a bioreactor.[4]
Silent or Low Expression of the cct Gene Cluster: The biosynthetic gene cluster for this compound may not be actively transcribed under standard laboratory conditions.[11]Solution: Employ the "One Strain Many Compounds" (OSMAC) approach by varying cultivation parameters.[11] Consider overexpression of pathway-specific positive regulatory genes, if known, or global regulators of secondary metabolism like LaeA.[5][11]
Inconsistent Yields Between Batches Variability in Inoculum: The age, concentration, and physiological state of the fungal inoculum can lead to batch-to-batch variation.Solution: Standardize your inoculum preparation. Use spores from a fresh, well-sporulated culture and ensure a consistent spore concentration for inoculation.
Media Component Variability: Different lots of complex media components like yeast extract can have compositional differences.Solution: Purchase large batches of media components to maintain consistency across experiments. Alternatively, transition to a chemically defined medium once key nutritional requirements are identified.
Good Fungal Growth but Poor this compound Yield Nutrient Limitation or Repression: Production of secondary metabolites often occurs during the stationary phase, triggered by the depletion of certain nutrients. Conversely, high concentrations of readily metabolizable sugars can repress secondary metabolism.Solution: Perform a time-course study to determine the optimal harvest time, which is often after the exponential growth phase.[4] Consider fed-batch strategies to maintain low levels of the primary carbon source during the production phase.
Morphological Issues: In submerged fermentation, filamentous fungi can form dense pellets, leading to mass transfer limitations for nutrients and oxygen, which can hinder secondary metabolite production.[12]Solution: Optimize agitation speed to control pellet size. The addition of inert microparticles to the fermentation broth can also help to create more dispersed mycelial growth and improve productivity.[12]

Data on Fermentation Parameters

While specific quantitative data for this compound yield under varying conditions is limited in publicly available literature, the following table summarizes the known influential factors and recommended starting points for optimization.

Parameter Condition Effect on Fungal Fermentation Recommendation for this compound Production
Fermentation Type Solid-State vs. SubmergedSolid-state fermentation (SSF) can sometimes lead to higher yields of secondary metabolites due to conditions mimicking the natural habitat of the fungus.[13]Agitated red wheat (SSF) has been reported as a good system for cyclochlorotine production.[14][15] For submerged fermentation, start with CYA medium.[6]
Media Czapek Yeast Autolysate (CYA)Provides essential nutrients for the growth of Talaromyces islandicus and has been used for the production of cyclochlorotine.[6]Use as a starting point for submerged fermentation. The composition includes sucrose, sodium nitrate, yeast extract, and various mineral salts.[8]
Carbon Source Sucrose, Glucose, etc.The type and concentration of the carbon source affect both biomass and secondary metabolite production.[16]Sucrose is a common carbon source in Czapek-based media.[8] Experiment with different concentrations to find the optimal C:N ratio.
Nitrogen Source Sodium Nitrate, Yeast Extract, etc.The nitrogen source can significantly influence the production of secondary metabolites.[7]Sodium nitrate is the primary nitrogen source in CYA medium.[8] Yeast extract can provide additional growth factors.
Temperature 25-32°CTemperature affects fungal growth rate and enzyme activity, thereby influencing secondary metabolite synthesis.[4]A study on a related Talaromyces species showed optimal pigment production at 32°C.[9][10] A starting range of 25-30°C is recommended for T. islandicus.
pH 4.0 - 7.0The pH of the medium affects nutrient uptake and the activity of biosynthetic enzymes.The optimal pH needs to be determined empirically. Start with a pH around 6.0 and test a range from 4.0 to 7.0.
Aeration/Agitation Shaking Speed/AirflowAdequate oxygen supply is crucial for aerobic fungi and for many enzymatic steps in secondary metabolite biosynthesis.[4] Agitation affects fungal morphology.[12]In shake flasks, use baffled flasks and a filling volume of no more than 20-25%.[4] For bioreactors, optimize agitation and aeration rates to ensure sufficient dissolved oxygen.

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Grow Talaromyces islandicus on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until confluent sporulation is observed.

  • Harvest spores by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to the plate and gently scraping the surface with a sterile loop.

  • Filter the spore suspension through sterile glass wool to remove mycelial fragments.

  • Determine the spore concentration using a hemocytometer.

  • Dilute the spore suspension to the desired concentration (e.g., 1 x 10^6 spores/mL) for inoculation.

Protocol 2: Shake Flask Fermentation for Yield Optimization

  • Prepare 250 mL Erlenmeyer flasks containing 50 mL of the desired fermentation medium (e.g., CYA).

  • Inoculate each flask with the standardized spore suspension to a final concentration of 1 x 10^5 spores/mL.

  • Incubate the flasks on a rotary shaker at a specified speed (e.g., 150-200 rpm) and temperature.

  • Harvest samples at different time points (e.g., every 48 hours for 14 days) to determine the optimal fermentation duration.

  • Separate the mycelium from the broth by filtration.

  • Extract this compound from both the mycelium and the broth using an appropriate solvent (e.g., ethyl acetate or butanol).[6]

  • Quantify the this compound yield using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).[17]

Visualizations

Islanditoxin_Biosynthesis_Pathway This compound (Cyclochlorotine) Biosynthesis Pathway cluster_amino_acids Precursor Amino Acids cluster_cct_genes cct Gene Cluster cluster_process Biosynthesis Steps cluster_product Final Product Serine Serine Activation Amino Acid Activation Serine->Activation Aminobutyric_acid α-Aminobutyric acid Aminobutyric_acid->Activation Phenylalanine β-Phenylalanine Phenylalanine->Activation Proline Proline Proline->Activation CctN CctN (NRPS) Thiolation Thiolation & Peptide Bond Formation CctN->Thiolation Thiolation Domain Other_cct_genes Other cct genes (e.g., tailoring enzymes) Tailoring Post-synthesis Tailoring (e.g., Chlorination) Other_cct_genes->Tailoring Activation->CctN Adenylation Domain Cyclization Cyclization & Release Thiolation->Cyclization Condensation & Thioesterase Domains Cyclization->Tailoring This compound This compound (Cyclochlorotine) Tailoring->this compound

Caption: Biosynthesis of this compound via the NRPS pathway.

Fermentation_Optimization_Workflow Workflow for Fermentation Optimization cluster_setup Experimental Setup cluster_optimization Parameter Optimization cluster_analysis Analysis cluster_outcome Outcome Inoculum Standardized Inoculum Preparation Fermentation Shake Flask / Bioreactor Setup Inoculum->Fermentation Media Media Formulation (e.g., CYA) Media->Fermentation Physical Vary Physical Parameters (pH, Temp, Aeration) Fermentation->Physical Nutritional Vary Nutritional Parameters (C/N sources & ratio) Fermentation->Nutritional Time Time-Course Sampling Fermentation->Time Extraction Extraction of this compound Physical->Extraction Nutritional->Extraction Time->Extraction Quantification Quantification (e.g., HPLC-MS) Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis Optimal_Conditions Determination of Optimal Conditions Data_Analysis->Optimal_Conditions

References

Technical Support Center: Overcoming Challenges in Islanditoxin Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Islanditoxin purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the extraction, purification, and characterization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound, also known as Cyclochlorotine, is a cyclic pentapeptide mycotoxin produced by the fungus Penicillium islandicum.[1][2] Its chemical formula is C24H31Cl2N5O7.[3] The purification of this compound can be challenging due to its complex structure as a cyclic peptide, potential for co-extraction with other fungal metabolites, and its hepatotoxic nature which requires careful handling.[2][4]

Q2: What are the initial steps for extracting this compound from fungal cultures?

The initial extraction of this compound from Penicillium islandicum cultures typically involves solid-liquid extraction. The fungal mycelium and culture medium are first separated. The toxin can then be extracted from the mycelium using organic solvents like methanol or ethyl acetate.[5][6] It is crucial to optimize the solvent system and extraction time to maximize the yield of the crude extract.

Q3: Which chromatographic techniques are most effective for this compound purification?

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying cyclic peptides like this compound.[3][7] A C18 column is commonly used as the stationary phase.[7][8] Gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), allows for the separation of this compound from other impurities based on hydrophobicity.[7]

Q4: How can I effectively remove interfering compounds from my crude extract before HPLC?

Solid-phase extraction (SPE) is a highly effective clean-up step prior to HPLC analysis.[1][2] Using a C18 SPE cartridge can help in removing highly polar and non-polar impurities from the crude extract, thus enriching the sample with this compound and protecting the HPLC column from contaminants.[9][10]

Q5: What analytical methods can be used to confirm the presence and purity of this compound?

The presence and purity of this compound can be confirmed using several analytical techniques. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is ideal for confirming the molecular weight of the purified compound.[11] Tandem mass spectrometry (MS/MS) can provide structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is used for detailed structural elucidation.[11]

Troubleshooting Guides

Low Yield of Purified this compound
Potential Cause Troubleshooting Steps
Inefficient Initial Extraction - Ensure the fungal culture has reached the optimal growth phase for toxin production. - Test different extraction solvents (e.g., methanol, ethyl acetate, acetone) and their combinations. - Increase the extraction time or use methods like sonication to improve efficiency.[6]
Loss during Sample Preparation - Minimize the number of transfer steps to avoid physical loss of the sample. - Ensure complete dissolution of the crude extract before loading onto the SPE cartridge or HPLC column.
Suboptimal HPLC Conditions - Optimize the gradient profile in RP-HPLC to ensure good separation and minimize co-elution with impurities.[8] - Check for column degradation, which can lead to poor peak shape and reduced recovery.
Degradation of this compound - this compound is a peptide and may be susceptible to degradation at extreme pH or high temperatures. Work at room temperature unless otherwise specified and use buffers if necessary.
Poor Peak Shape in HPLC Chromatogram
Potential Cause Troubleshooting Steps
Column Overloading - Reduce the amount of sample injected onto the column. - If a larger quantity needs to be purified, switch to a preparative HPLC column with a larger diameter.
Inappropriate Sample Solvent - Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase. Injecting in a much stronger solvent can cause peak distortion.
Column Contamination or Degradation - Flush the column with a strong solvent to remove any strongly retained contaminants. - If the problem persists, the column may need to be replaced.
Secondary Interactions with Stationary Phase - The addition of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase can improve the peak shape of peptides by minimizing unwanted interactions with the silica backbone of the column.[7]
Presence of Impurities in the Final Product
Potential Cause Troubleshooting Steps
Incomplete Separation - Optimize the HPLC gradient to increase the resolution between the this compound peak and impurity peaks. A shallower gradient can often improve separation.[8] - Try a different stationary phase (e.g., a phenyl-hexyl column) which may offer different selectivity.[8]
Co-elution with Isomers or Related Compounds - High-resolution mass spectrometry can help identify if the impurities are structurally related to this compound. - Further optimization of the HPLC method, including changing the organic solvent or temperature, may be necessary.
Contamination from Labware or Solvents - Ensure all glassware is thoroughly cleaned. - Use high-purity HPLC-grade solvents and reagents.

Experimental Protocols

Protocol 1: Extraction and Solid-Phase Extraction (SPE) Clean-up of this compound
  • Fermentation and Harvesting: Culture Penicillium islandicum in a suitable liquid or solid medium until optimal toxin production is achieved.[5] Separate the mycelium from the broth by filtration.

  • Extraction: Homogenize the mycelium and extract with methanol (3 x 50 mL for every 10 g of mycelium) with stirring for 1 hour for each extraction. Pool the methanol extracts and evaporate to dryness under reduced pressure.

  • Solvent Partitioning: Resuspend the dried extract in water and perform a liquid-liquid extraction with ethyl acetate (3 x 50 mL). Combine the ethyl acetate fractions and evaporate to yield the crude extract.

  • SPE Clean-up:

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water.

    • Dissolve the crude extract in a small volume of 50% methanol/water.

    • Load the sample onto the conditioned SPE cartridge.

    • Wash the cartridge with 5 mL of 20% methanol/water to remove polar impurities.

    • Elute the this compound-containing fraction with 5 mL of 80% methanol/water.

    • Evaporate the eluate to dryness.

Protocol 2: RP-HPLC Purification of this compound
  • Sample Preparation: Reconstitute the dried, SPE-cleaned extract in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: Water with 0.1% TFA.

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from 5% to 60% B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak that elutes based on the expected retention time of this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS to confirm the purity and identity of this compound.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Visualizations

Experimental Workflow for this compound Purification

G cluster_0 Extraction & Initial Clean-up cluster_1 Purification cluster_2 Analysis & Final Product a P. islandicum Culture b Mycelium Extraction (Methanol) a->b c Solvent Partitioning (Ethyl Acetate) b->c d Crude Extract c->d e Solid-Phase Extraction (SPE) (C18 Cartridge) d->e f Semi-Pure Extract e->f g Reversed-Phase HPLC (C18 Column) f->g h Purified this compound Fractions g->h i Purity Analysis (HPLC-MS) h->i j Lyophilization i->j k Pure this compound j->k

Caption: A generalized workflow for the purification of this compound.

Hypothesized Signaling Pathway for this compound-Induced Hepatotoxicity

G This compound This compound (Cyclochlorotine) Hepatocyte Hepatocyte This compound->Hepatocyte P450 Cytochrome P450 Metabolism Hepatocyte->P450 ReactiveMetabolites Reactive Metabolites P450->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress ProteinPhosphatases Inhibition of Protein Phosphatases (PP1, PP2A) ReactiveMetabolites->ProteinPhosphatases MAPK MAPK Pathway Activation (e.g., JNK, p38) OxidativeStress->MAPK CytoskeletalDisruption Cytoskeletal Disruption (Actin, Keratin) ProteinPhosphatases->CytoskeletalDisruption Apoptosis Apoptosis MAPK->Apoptosis CytoskeletalDisruption->Apoptosis LiverDamage Liver Damage Apoptosis->LiverDamage

Caption: A potential signaling cascade for this compound-induced liver cell injury.

References

Stability of Islanditoxin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Islanditoxin (also known as Cyclochlorotine) under various storage conditions. Below you will find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended short-term storage condition for this compound solutions?

For short-term storage, aqueous solutions of this compound are reported to be stable for up to one month when stored at 5°C.[1] It is crucial to protect the solution from light.

Q2: How should I store this compound for long-term use?

While specific long-term stability data is limited, for long-term storage, it is best practice to store this compound in a lyophilized or solid form at -20°C or -80°C. If a stock solution is necessary, prepare it in an appropriate organic solvent (e.g., DMSO or ethanol), aliquot into smaller volumes to avoid repeated freeze-thaw cycles, and store at -80°C.

Q3: Is this compound sensitive to pH?

Yes, this compound is reported to be unstable in acidic or alkaline pH conditions.[1] It is advisable to maintain solutions at a neutral pH unless the experimental protocol requires otherwise. If you need to work with different pH values, prepare fresh solutions immediately before use.

Q4: Does light affect the stability of this compound?

Q5: What solvents are suitable for dissolving this compound?

This compound has been dissolved in ethyl alcohol for experimental purposes.[2] For stock solutions, dimethyl sulfoxide (DMSO) or ethanol are commonly used for similar cyclic peptides and mycotoxins. The choice of solvent will depend on the specific requirements of your experiment. Always use high-purity, anhydrous solvents.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or unexpected experimental results 1. Degradation of this compound due to improper storage. 2. Repeated freeze-thaw cycles of stock solutions. 3. Contamination of the stock solution. 4. Incorrect concentration of the working solution.1. Review storage conditions. Ensure the toxin is stored at the recommended temperature and protected from light and extreme pH. 2. Prepare single-use aliquots of the stock solution. 3. Use sterile techniques when handling solutions. Filter-sterilize if necessary and compatible with the solvent. 4. Re-verify the concentration of the stock solution and the dilution calculations.
Precipitation observed in the stock solution upon thawing 1. The solubility limit of this compound in the solvent has been exceeded. 2. The solution was not allowed to come to room temperature before use.1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. If it persists, sonication may be attempted. Consider preparing a more dilute stock solution. 2. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.
Loss of biological activity 1. Degradation of the toxin. 2. Interaction with other components in the experimental medium.1. Use a fresh aliquot of this compound. If the problem persists, consider preparing a fresh stock solution from solid material. 2. Investigate potential interactions with your specific experimental setup. Run appropriate controls.

Stability of this compound: Summary of Available Data

The following table summarizes the known stability information for this compound. Quantitative data is limited in the publicly available literature; therefore, general recommendations for mycotoxins and peptides are included.

Condition Solvent/Matrix Stability Source
Temperature Aqueous SolutionStable for 1 month at 5°C. Unstable at higher temperatures.[1]
Solid/LyophilizedRecommended storage at -20°C or -80°C for long-term stability (general best practice).
pH Aqueous SolutionUnstable at acidic or alkaline pH.[1]
Light GeneralRecommended to protect from light (general best practice for mycotoxins).

Experimental Protocol: Assessment of this compound Stability

This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.

Objective: To determine the stability of this compound in a specific solvent and at a defined temperature over time.

Materials:

  • This compound (solid form)

  • High-purity solvent (e.g., DMSO, Ethanol, or aqueous buffer at neutral pH)

  • Amber glass vials

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

  • Temperature-controlled storage units (e.g., refrigerator, incubator)

Methodology:

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of solid this compound.

    • Dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution. Sonication may be used if necessary.

  • Sample Preparation for Stability Study:

    • Aliquot the stock solution into multiple amber glass vials.

    • Prepare several sets of samples for each storage condition to be tested (e.g., 5°C, 25°C, 40°C).

    • Include a control set to be stored at -80°C, which will serve as the time-zero reference.

  • Storage:

    • Place the sample sets in their respective temperature-controlled environments.

    • Protect all samples from light.

  • Analysis:

    • At specified time points (e.g., 0, 1, 7, 14, 30 days), retrieve one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature.

    • Analyze the concentration and purity of this compound in each sample using a validated HPLC method. Thin-Layer Chromatography (TLC) can also be used for a qualitative assessment.

    • Compare the results to the time-zero control stored at -80°C.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point for each condition.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Visual Guides

TroubleshootingWorkflow start Start: Inconsistent Experimental Results check_storage Check Storage Conditions (Temp, Light, pH) start->check_storage check_aliquoting Review Aliquoting Practice (Single-use vs. Freeze-thaw) check_storage->check_aliquoting Conditions OK prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh Conditions Not OK verify_concentration Verify Solution Concentration check_aliquoting->verify_concentration Good Practice Followed check_aliquoting->prepare_fresh Repeated Freeze-Thaw verify_concentration->prepare_fresh Concentration Incorrect rerun_experiment Re-run Experiment with Controls verify_concentration->rerun_experiment Concentration Correct prepare_fresh->rerun_experiment end End: Issue Resolved rerun_experiment->end

Caption: Troubleshooting workflow for inconsistent experimental results.

StorageDecisionTree start Select Storage Condition for this compound duration Storage Duration? start->duration short_term Short-term (< 1 month) duration->short_term < 1 Month long_term Long-term (> 1 month) duration->long_term > 1 Month form Physical Form? solution Aqueous Solution form->solution Solution (Aliquot) solid Solid/Lyophilized form->solid Solid short_term->solution long_term->form store_5c Store at 5°C, protected from light solution->store_5c store_neg80c Store at -20°C or -80°C solution->store_neg80c solid->store_neg80c

Caption: Decision tree for selecting appropriate this compound storage conditions.

References

Matrix effects in the analysis of Islanditoxin in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the analysis of Islanditoxin and other cyclic peptide mycotoxins in complex samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A1: Matrix effects are the alteration of the ionization efficiency of a target analyte, such as this compound, by co-eluting compounds from the sample matrix.[1] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). The result is inaccurate and unreliable quantification of the toxin.[1] Complex matrices like animal feed, cereals, and traditional Chinese medicines are particularly prone to causing significant matrix effects.[1][2]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The most common method is to compare the signal response of an analyte in a pure solvent standard to its response in a sample extract spiked with the same concentration of the analyte (post-extraction spike). The percentage matrix effect (%ME) can be calculated using the following formula:

%ME = (Peak Area in Matrix / Peak Area in Solvent - 1) x 100%

A negative %ME value indicates ion suppression, a positive value indicates ion enhancement, and a value near zero suggests minimal matrix effect.[3]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are two main approaches:

  • Minimize the Effect: This involves reducing the concentration of interfering compounds in the final extract through improved sample preparation, such as effective clean-up procedures (e.g., Solid Phase Extraction, Immunoaffinity Chromatography) or simple dilution of the sample extract.[1][3][4]

  • Compensate for the Effect: This involves using calibration techniques that account for the signal alteration. The most effective method is the use of a stable isotope-labeled internal standard (SIL-IS), such as ¹³C-labeled this compound.[5][6][7] Other methods include matrix-matched calibration and the standard addition method.[8][9]

Q4: Why are Stable Isotope-Labeled Internal Standards (SIL-IS) considered the gold standard for compensation?

A4: SIL-IS, particularly fully ¹³C-labeled standards, have the same physicochemical properties as the target analyte.[10][11] This means they behave identically during sample preparation, chromatography, and ionization.[6][10] As a result, any ion suppression or enhancement that affects the this compound molecule will affect the SIL-IS to the same degree. By using the ratio of the analyte to the IS, the matrix effect is effectively cancelled out, leading to highly accurate quantification.[6][7]

Troubleshooting Guide

Problem: My this compound recovery is low and results are highly variable.

  • Possible Cause: Significant ion suppression from co-eluting matrix components. This is a primary challenge in mycotoxin analysis, especially with complex samples.[1] For some mycotoxins in matrices like spices, ion suppression can be as high as -89%.[8][9]

  • Solution 1: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). This is the most robust way to correct for signal loss. Studies on other mycotoxins like deoxynivalenol (DON) have shown that using a ¹³C-labeled IS can improve apparent recoveries from as low as 29% to near 99%.[7]

  • Solution 2: Enhance Sample Clean-up. A more rigorous clean-up procedure can remove many of the interfering compounds before LC-MS/MS analysis.[1] Consider using a more selective Solid Phase Extraction (SPE) sorbent or an Immunoaffinity Column (IAC) if available.[12][13] IAC columns are highly specific and can produce much cleaner extracts.[13]

  • Solution 3: Dilute the Sample Extract. A simple "dilute and shoot" approach can significantly reduce the concentration of matrix interferents, thereby lessening their impact on ionization.[4][13] This is only feasible if the resulting analyte concentration is still well above the instrument's limit of quantification.

Problem: I'm observing poor peak shape (e.g., broadening, tailing, or splitting).

  • Possible Cause 1: Column Contamination or Overload. High concentrations of matrix components can build up on the analytical column, degrading its performance.[1][14]

    • Solution: Dilute your sample extract before injection.[1] If the issue persists, implement a column cleaning procedure as recommended by the manufacturer or replace the analytical column.

  • Possible Cause 2: Improper Mobile Phase. The pH, composition, and preparation of the mobile phase are critical for good chromatography.[1]

    • Solution: Ensure the mobile phase is correctly prepared, degassed, and that its pH is appropriate for this compound (a cyclic peptide).

  • Possible Cause 3: Suboptimal Chromatographic Gradient. A gradient that is too steep may not adequately separate this compound from interfering matrix components.[1]

    • Solution: Optimize your gradient by making it shallower to improve the resolution between your analyte and any co-eluting interferences.[1]

Quantitative Data on Matrix Effects & Mitigation

The following table summarizes data from studies on other mycotoxins, illustrating the potential severity of matrix effects and the effectiveness of using a stable isotope-labeled internal standard. This data demonstrates principles directly applicable to this compound analysis.

MycotoxinSample MatrixApparent Recovery (Without IS)Recovery (With ¹³C-Labeled IS)Ion SuppressionReference
Deoxynivalenol (DON)Wheat29% (±6%)95% (±3%)-[7]
Deoxynivalenol (DON)Maize37% (±5%)99% (±3%)-[7]
Various MycotoxinsSpicesNot specifiedNot specifiedup to -89%[8][9]

Visual Guides & Workflows

TroubleshootingWorkflow start Inaccurate or Variable This compound Results check_is 1. Review Internal Standard (IS) Performance start->check_is is_ok IS Signal Stable? check_is->is_ok eval_matrix 2. Quantify Matrix Effect (Post-Extraction Spike) is_ok->eval_matrix Yes check_chrom Review Chromatography (Peak Shape, RT Stability) is_ok->check_chrom No matrix_present Significant Suppression or Enhancement? eval_matrix->matrix_present improve_cleanup 3. Improve Sample Clean-up (e.g., SPE, IAC) matrix_present->improve_cleanup Yes matrix_present->check_chrom No use_sil_is 4. Implement SIL-IS (¹³C-Islanditoxin) improve_cleanup->use_sil_is dilute 5. Dilute Sample Extract use_sil_is->dilute end_node Accurate & Reproducible Results dilute->end_node optimize_lc Optimize LC Method (Gradient, Column) check_chrom->optimize_lc optimize_lc->end_node SamplePrepWorkflow sample 1. Raw Sample (e.g., Feed, Grain) homogenize 2. Homogenization sample->homogenize extract 3. Solvent Extraction (e.g., ACN/Water) homogenize->extract cleanup 4. Sample Clean-up (SPE or IAC) extract->cleanup concentrate 5. Evaporation & Reconstitution cleanup->concentrate analyze 6. LC-MS/MS Analysis concentrate->analyze MatrixEffectConcept cluster_LC LC Column cluster_ESI ESI Source Analyte This compound Droplet Solvent Droplet (Analyte + Matrix) Analyte->Droplet Co-elution Matrix Matrix Components Matrix->Droplet Ion_Suppressed [this compound+H]⁺ (Suppressed Signal) Droplet->Ion_Suppressed Competition for ionization/charge MS Mass Spectrometer Ion_Suppressed->MS

References

Technical Support Center: Optimizing HPLC Separation of Islanditoxin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of islanditoxin from other mycotoxins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its separation challenging?

This compound is a cyclic peptide mycotoxin produced by the fungus Penicillium islandicum. Its separation by HPLC can be challenging due to its unique chemical structure, which may lead to poor peak shape and co-elution with other mycotoxins present in the sample matrix. Furthermore, the lack of commercially available analytical standards for this compound complicates method development and quantification.

Q2: What are the common co-occurring mycotoxins with this compound?

Penicillium islandicum can produce a variety of other mycotoxins that may co-occur with this compound in contaminated samples. These can include other secondary metabolites from Penicillium species such as patulin, and cyclopiazonic acid.[1] The specific profile of co-occurring mycotoxins can vary depending on the fungal strain, substrate, and environmental conditions.

Q3: What type of HPLC column is best suited for this compound analysis?

A reversed-phase C18 column is the most common choice for the analysis of a wide range of mycotoxins and is a suitable starting point for developing a separation method for this compound.[2] Given that this compound is a cyclic peptide, columns designed for peptide separations may also offer improved peak shape and resolution.

Q4: My chromatogram shows poor peak shape (e.g., tailing or fronting) for the this compound peak. What are the possible causes and solutions?

Poor peak shape is a common issue in HPLC. For this compound, potential causes and solutions include:

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.

    • Solution: Use a highly deactivated (end-capped) column. Operating the mobile phase at a lower pH can also help to suppress these interactions.

  • Column Overload: Injecting too much sample onto the column can lead to peak fronting or tailing.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can result in distorted peaks.

    • Solution: Implement a robust sample clean-up procedure and use a guard column to protect the analytical column.

Q5: I am observing inconsistent retention times for this compound. What should I check?

Fluctuations in retention time can compromise the reliability of your analysis. Common causes include:

  • Mobile Phase Composition: Inconsistent preparation of the mobile phase is a frequent cause of retention time drift.

  • Column Temperature: Variations in column temperature can affect retention times. Ensure the use of a column oven for stable temperature control.

  • HPLC System Issues: Leaks, pump malfunctions, or problems with the injector can all lead to inconsistent flow rates and, consequently, variable retention times. A systematic check of the HPLC system is recommended.

Q6: How can I improve the resolution between this compound and other co-eluting mycotoxins?

Achieving adequate separation from other mycotoxins is critical for accurate quantification. To improve resolution:

  • Optimize the Mobile Phase: Adjust the organic modifier (e.g., acetonitrile or methanol) content and the pH of the aqueous phase. A gradient elution is often necessary for separating multiple mycotoxins with different polarities.

  • Change the Stationary Phase: If resolution is still insufficient on a C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase.

  • Adjust Flow Rate and Temperature: Lowering the flow rate or changing the column temperature can sometimes improve the separation of critical peak pairs.

Q7: What are the recommended sample preparation techniques for analyzing this compound in complex matrices?

Effective sample preparation is crucial for removing interferences and concentrating the analyte. For mycotoxins in complex matrices like food and feed, common techniques include:

  • Liquid-Liquid Extraction (LLE): Using an appropriate organic solvent to extract the mycotoxins from the sample.

  • Solid-Phase Extraction (SPE): This is a highly effective clean-up step to remove matrix components that can interfere with the HPLC analysis.[3] C18 or other polymeric-based SPE cartridges can be used.

  • Immunoaffinity Columns (IAC): These columns offer very high selectivity by using antibodies to specifically bind the mycotoxin of interest. While highly effective, the availability of an IAC for this compound is unlikely due to the lack of commercial standards and antibodies.

Q8: I am not detecting an this compound peak. What could be the reason?

Several factors could lead to a lack of a detectable peak:

  • Absence of the Toxin: The sample may not contain this compound.

  • Insufficient Sensitivity: The concentration of this compound in the sample may be below the detection limit of the method. Consider optimizing the extraction and clean-up to concentrate the sample, or use a more sensitive detector like a mass spectrometer.

  • Poor Extraction Recovery: The chosen sample preparation method may not be efficient for extracting this compound.

  • Degradation of the Analyte: this compound may be unstable under the extraction or chromatographic conditions.

  • Detector Settings: Ensure the detector is set to an appropriate wavelength for detecting this compound. For peptide-like structures, detection at low UV wavelengths (e.g., 210-220 nm) is common.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High Backpressure - Blockage in the system (e.g., tubing, inline filter, guard column, or column inlet frit).- Precipitated buffer in the mobile phase.- Systematically isolate the source of the blockage by removing components one by one (starting from the detector and moving backward).- Replace any blocked components.- Ensure the mobile phase is properly filtered and that buffers are soluble in the organic modifier concentration used.
Peak Tailing - Secondary interactions between this compound and the stationary phase.- Column void or channeling.- Extra-column dead volume.- Use a highly end-capped column or a column with a different stationary phase.- Adjust the mobile phase pH.- If a void is suspected, try reversing and flushing the column (if permitted by the manufacturer).- Minimize tubing length and use narrow-bore tubing where possible.
Peak Fronting - Sample overload.- Inappropriate sample solvent.- Dilute the sample or reduce the injection volume.- Dissolve the sample in a solvent that is weaker than or similar in strength to the initial mobile phase.
Split Peaks - Partially blocked column inlet frit.- Column contamination.- Sample solvent effect.- Replace the column inlet frit or the guard column.- Use a more rigorous sample clean-up procedure.- Ensure the sample solvent is compatible with the mobile phase.
Baseline Noise or Drift - Contaminated mobile phase or detector flow cell.- Air bubbles in the system.- Detector lamp nearing the end of its life.- Use high-purity solvents and freshly prepared mobile phase.- Flush the detector flow cell.- Degas the mobile phase thoroughly.- Replace the detector lamp if necessary.

Experimental Protocols

The following is a hypothetical HPLC method for the separation of this compound from other Penicillium mycotoxins. This protocol is intended as a starting point for method development and will require optimization for specific applications and instrumentation.

1. Sample Preparation (e.g., for a grain matrix)

  • Extraction: Homogenize 25 g of the ground sample with 100 mL of acetonitrile/water (80:20, v/v) for 3 minutes.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Clean-up (SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 10 mL of the supernatant from the centrifugation step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water/acetonitrile (90:10, v/v) to remove polar interferences.

    • Elute the mycotoxins with 5 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions

  • Column: Reversed-phase C18, 150 x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-18 min: Hold at 90% B

    • 18.1-20 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV detector at 215 nm. For higher sensitivity and selectivity, a mass spectrometer (MS) detector is recommended.

Data Presentation

The following table presents hypothetical retention times and resolution values for this compound and other potentially co-occurring mycotoxins based on the proposed HPLC method. Note: This data is for illustrative purposes and will need to be experimentally determined.

Mycotoxin Expected Retention Time (min) Resolution (Rs) to Previous Peak
Patulin4.5-
Cyclopiazonic Acid8.2> 2.0
This compound 10.5 > 2.0
Ochratoxin A12.8> 2.0

Visualizations

Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree for HPLC analysis of this compound.

ExperimentalWorkflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Extraction Extraction (Acetonitrile/Water) Centrifugation Centrifugation Extraction->Centrifugation SPE_Cleanup Solid-Phase Extraction (SPE) Clean-up Centrifugation->SPE_Cleanup Evaporation Evaporation & Reconstitution SPE_Cleanup->Evaporation Filtration Filtration Evaporation->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Peak_Integration Peak Integration Detection->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

TroubleshootingTree Problem HPLC Problem Observed (e.g., Poor Peak Shape) CheckSystem Check HPLC System (Pressure, Leaks, Flow Rate) Problem->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckMethod Review Method Parameters (Mobile Phase, Column) SystemOK->CheckMethod Yes FixSystem Fix System Issue SystemOK->FixSystem No MethodOK Method OK? CheckMethod->MethodOK CheckSamplePrep Evaluate Sample Preparation (Extraction, Clean-up) MethodOK->CheckSamplePrep Yes OptimizeMethod Optimize Method MethodOK->OptimizeMethod No ImproveSamplePrep Improve Sample Prep CheckSamplePrep->ImproveSamplePrep

Caption: Troubleshooting decision tree for common HPLC issues.

References

Troubleshooting low sensitivity in Islanditoxin detection assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low sensitivity in Islanditoxin detection assays.

Disclaimer: this compound is a mycotoxin for which specific, optimized immunoassay protocols are not widely published. The guidance provided here is based on the known chemical properties of this compound (a cyclic peptide with low aqueous solubility) and general best practices for mycotoxin immunoassays. Users should consider this a starting point for their own assay optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are experiencing very low or no signal in our this compound ELISA. What are the most likely causes?

Low or no signal is a common issue and can stem from several factors throughout the experimental workflow. The primary areas to investigate are sample preparation and toxin solubility, reagent integrity, and procedural steps.

Troubleshooting Workflow for Low Signal

LowSignalTroubleshooting Start Low or No Signal Detected SamplePrep Step 1: Verify Sample Preparation & Toxin Solubility Start->SamplePrep Reagents Step 2: Check Reagent Integrity SamplePrep->Reagents If solubility is confirmed sub_solubility Is this compound properly solubilized? (Cyclic peptide, low water solubility) SamplePrep->sub_solubility sub_extraction Was the extraction from the matrix efficient? SamplePrep->sub_extraction Procedure Step 3: Review Assay Procedure Reagents->Procedure If reagents are active sub_antibody Antibody activity/concentration correct? Reagents->sub_antibody sub_standard Standard degraded or improperly diluted? Reagents->sub_standard sub_conjugate Enzyme conjugate active? Reagents->sub_conjugate Result Improved Sensitivity Procedure->Result After optimization sub_incubation Incubation times/temperatures optimal? Procedure->sub_incubation sub_washing Washing steps insufficient or excessive? Procedure->sub_washing sub_substrate Substrate solution fresh and properly handled? Procedure->sub_substrate SamplePrepWorkflow Sample Sample Matrix (e.g., Grains, Feed) Extraction Extraction (Acetonitrile/Water or Methanol/Water with acid) Sample->Extraction Cleanup Solid-Phase Extraction (SPE) (Optional but recommended) Extraction->Cleanup To remove matrix interferences Evaporation Solvent Evaporation Extraction->Evaporation If no cleanup Cleanup->Evaporation Reconstitution Reconstitution (Assay buffer with organic solvent) Evaporation->Reconstitution Assay Immunoassay Reconstitution->Assay CompetitiveELISA cluster_sample Sample Well cluster_plate Plate Well Surface Free Toxin (Sample) Free Toxin (Sample) Bound Complex Toxin-Antibody Complex (In Solution) Free Toxin (Sample)->Bound Complex Primary Antibody Primary Antibody Primary Antibody->Bound Complex Bound Antibody Antibody binds to Coated Toxin Primary Antibody->Bound Antibody Unbound antibodies from sample bind here Washed Away Washed Away Bound Complex->Washed Away Washed Away Coated Toxin Coated Toxin Coated Toxin->Bound Antibody

Preventing degradation of Islanditoxin during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Islanditoxin during sample preparation.

Troubleshooting Guide

Issue: Low or no recovery of this compound in the final extract.

This is a common issue that can arise from several factors during the sample preparation workflow. The following sections provide potential causes and recommended solutions.

Potential Cause 1: Degradation due to improper pH.

As a cyclic peptide, this compound's stability is likely influenced by the pH of the extraction and processing solutions. Extreme pH values can lead to the hydrolysis of peptide bonds. While specific data on this compound is limited, general knowledge of peptide chemistry suggests that neutral or slightly acidic conditions are often optimal for stability.

Solutions:

  • pH Monitoring and Control: Regularly measure and adjust the pH of all solutions used during sample preparation to maintain a range of pH 4-7.

  • Buffer Selection: Utilize buffered solutions (e.g., phosphate or acetate buffers) to maintain a stable pH throughout the extraction process.

  • Avoid Strong Acids/Bases: Refrain from using strong acids or bases for extraction or pH adjustment unless absolutely necessary and validated for this compound stability.

Potential Cause 2: Thermal Degradation.

Mycotoxins can be susceptible to degradation at elevated temperatures. Although many mycotoxins are relatively heat-stable, prolonged exposure to high temperatures during extraction or solvent evaporation can lead to losses.

Solutions:

  • Temperature-Controlled Extraction: Employ extraction techniques that do not require high heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • Controlled Evaporation: When concentrating the extract, use a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C) or a nitrogen evaporator at room temperature.

  • Avoid Direct Heat: Do not place sample extracts on a hot plate or in a heating block for extended periods.

Potential Cause 3: Photodegradation.

Exposure to light, particularly UV light, can induce photochemical reactions that degrade mycotoxins. Aflatoxins, for example, are known to be light-sensitive.[1]

Solutions:

  • Use Amber Glassware: Protect your samples from light by using amber-colored vials and glassware.

  • Work in a Dimly Lit Area: Whenever possible, perform sample preparation steps in a location with reduced lighting.

  • Foil Wrapping: If amber glassware is unavailable, wrap standard glassware with aluminum foil to block out light.[1]

Potential Cause 4: Inefficient Extraction.

The choice of extraction solvent is critical for achieving good recovery of the target analyte. The polarity of this compound will dictate the most suitable solvent system.

Solutions:

  • Solvent Selection: Acetonitrile and methanol are commonly used and effective solvents for extracting a broad range of mycotoxins.[2][3][4] A mixture of acetonitrile and water is often a good starting point.

  • Solvent-to-Sample Ratio: Ensure an adequate volume of solvent is used to thoroughly extract the sample matrix. A common ratio is 5:1 to 10:1 (solvent volume:sample weight).

  • Thorough Homogenization: Ensure the sample is finely ground and well-homogenized to maximize the surface area for solvent interaction.

Potential Cause 5: Improper Storage of Samples and Extracts.

Degradation can occur during storage if samples, extracts, or standards are not kept under appropriate conditions.

Solutions:

  • Cold Storage: Store samples and extracts at low temperatures, typically -20°C or below, to slow down potential degradation reactions.[5]

  • Airtight Containers: Use vials with tight-fitting caps to prevent solvent evaporation and exposure to air and moisture.

  • Standard Solution Storage: Store stock and working standard solutions of this compound in a freezer (-20°C) in amber vials.[1] Before use, allow them to equilibrate to room temperature to prevent condensation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range for working with this compound?

Q2: Can I heat my sample to improve extraction efficiency?

Gentle heating may improve extraction efficiency, but it also increases the risk of thermal degradation. If you must use heat, it is recommended to keep the temperature below 40°C and for the shortest time necessary. It is crucial to validate your method to ensure that heating does not lead to significant loss of this compound.

Q3: Is this compound sensitive to light?

Many mycotoxins exhibit sensitivity to light, which can cause photodegradation.[1] Although specific data for this compound is scarce, it is a best practice to protect samples and extracts from light by using amber glassware or by wrapping containers with aluminum foil.[1]

Q4: What are the best solvents for extracting this compound?

A mixture of acetonitrile and water is a widely used and effective solvent system for extracting a broad range of mycotoxins from various matrices.[2][5] Methanol can also be an effective solvent.[3][4] The optimal solvent system may depend on the specific sample matrix, and method development and validation are recommended.

Q5: How should I store my this compound samples and extracts?

For short-term storage (a few days), refrigeration at 4°C is acceptable. For long-term storage, freezing at -20°C or below is recommended to maintain the integrity of the analyte.[5] All samples and extracts should be stored in tightly sealed, light-protected containers.

Q6: I am seeing multiple peaks in my chromatogram that I suspect are degradation products. How can I confirm this?

To identify degradation products, you can perform forced degradation studies.[6][7][8][9][10] This involves intentionally exposing a pure standard of this compound to various stress conditions (e.g., strong acid, strong base, high temperature, UV light, oxidation). The resulting chromatograms can help you identify the retention times of potential degradation products and confirm if they are present in your samples.

Data Presentation

Table 1: General Recommendations for Preventing Mycotoxin Degradation During Sample Preparation

ParameterRecommendationRationale
pH Maintain a pH range of 4-7.Prevents acid or base-catalyzed hydrolysis of peptide bonds.
Temperature Keep extraction and evaporation temperatures below 40°C.Minimizes the risk of thermal degradation.[11]
Light Exposure Use amber glassware or wrap containers with aluminum foil.Protects against photodegradation.[1]
Extraction Solvent Use acetonitrile/water or methanol/water mixtures.Ensures efficient extraction of a wide range of mycotoxins.[2][3][4][5]
Storage Store samples and extracts at -20°C or below.Slows down chemical and enzymatic degradation processes.[5]
Sample Matrix Finely grind and homogenize solid samples.Increases surface area for efficient extraction.[12]
Atmosphere Work in an inert atmosphere (e.g., under nitrogen) if possible.Minimizes oxidation, though less common for routine analysis.

Experimental Protocols

Protocol 1: General Purpose Extraction of this compound from Grain Samples (QuEChERS-based)

This protocol is a general guideline and should be optimized and validated for your specific matrix and analytical instrumentation.

  • Sample Homogenization:

    • Grind a representative portion of the grain sample to a fine powder (e.g., to pass through a 1 mm sieve).

    • Thoroughly mix the ground sample to ensure homogeneity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL polypropylene centrifuge tube.

    • Add 10 mL of water and vortex for 30 seconds to hydrate the sample. Let it stand for 15 minutes.[5]

    • Add 10 mL of acetonitrile containing 1% formic acid. The acid helps to maintain a slightly acidic pH.

    • Add an appropriate internal standard if used.

    • Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an amber HPLC vial.

    • The sample is now ready for analysis (e.g., by LC-MS/MS). If necessary, the solvent can be evaporated under a gentle stream of nitrogen at room temperature and reconstituted in a suitable mobile phase.

Mandatory Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Grain Sample Grinding Grinding & Homogenization Sample->Grinding Extraction Extraction (Acetonitrile/Water + Acid) Grinding->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup Centrifugation1->dSPE Centrifugation2 Centrifugation dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration Final_Extract Final Extract in Amber Vial Filtration->Final_Extract LCMS LC-MS/MS Analysis Final_Extract->LCMS Data_Processing Data Processing & Quantification LCMS->Data_Processing

Caption: Workflow for this compound sample preparation and analysis.

Degradation_Factors cluster_Factors Potential Degradation Factors This compound This compound Stability pH Improper pH (Extremes) This compound->pH leads to Hydrolysis Temperature High Temperature This compound->Temperature leads to Thermal Degradation Light Light Exposure (UV) This compound->Light leads to Photodegradation Solvent Inappropriate Solvent This compound->Solvent can cause Poor Recovery/ Degradation Storage Improper Storage This compound->Storage can cause Degradation over Time

Caption: Factors influencing this compound degradation during sample preparation.

References

Islanditoxin Laboratory Safety & Handling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive best practices for the safe handling and use of Islanditoxin (also known as Cyclochlorotine) in a laboratory setting. It includes troubleshooting for common experimental issues and frequently asked questions to ensure the safety of personnel and the integrity of research data.

Quick Reference: Quantitative Toxicity Data

For rapid risk assessment, the following table summarizes the known acute toxicity of this compound.

Quantitative Toxicity Data for this compound (Cyclochlorotine)
Parameter Value
LD50 (Intraperitoneal, Mouse) 5.8 mg/kg
LD50 (Intravenous, Mouse) 8.2 mg/kg
LD50 (Oral, Mouse) 263 µg/kg

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during experiments involving this compound.

Q1: My cultured hepatocytes are showing unexpected morphological changes (e.g., blebbing) shortly after this compound application. Is this normal?

A1: Yes, this is a known effect of this compound. The toxin rapidly interacts with actin filaments within the hepatocytes, leading to an acceleration of actin polymerization and reorganization of the microfilaments.[1] This disruption of the cytoskeleton can manifest as membrane blebbing. If the changes are more severe than anticipated for the concentration used, consider the following:

  • Troubleshooting:

    • Verify Concentration: Double-check your stock solution concentration and dilution calculations.

    • Cell Health: Ensure your cells were healthy and not under stress before the experiment. Pre-existing cytoskeletal instability could exacerbate the effects of the toxin.

    • Incubation Time: Reduce the incubation time to observe earlier, more subtle effects if needed for your experimental design.

Q2: I am observing inconsistent results in my cell viability assays after this compound treatment. What could be the cause?

A2: Inconsistent results in viability assays can stem from several factors related to the handling of the toxin and the assay itself.

  • Troubleshooting:

    • Toxin Stability: this compound, like many peptides, can be sensitive to storage conditions. Ensure it is stored in a cool, dark, and dry place. If in solution, use promptly or store in aliquots at -20°C or below to avoid repeated freeze-thaw cycles.

    • Solvent Effects: If using a solvent like DMSO to dissolve the toxin, ensure the final solvent concentration in your cell culture media is consistent across all wells and is at a level that does not affect cell viability on its own.

    • Assay Interference: Some toxins can interfere with the reagents used in viability assays (e.g., MTT, XTT). Consider using a different viability assay that relies on a different detection principle (e.g., ATP measurement, live/dead cell staining) to confirm your results.

Q3: What are the primary safety concerns when working with this compound?

A3: The primary safety concerns are its acute toxicity and its classification as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC), indicating it is "not classifiable as to its carcinogenicity to humans" due to limited evidence.[2] Its primary target organ is the liver, where it can cause significant damage.[2]

Q4: What should I do in case of a spill?

A4: In the event of a spill, it is crucial to follow established laboratory safety protocols for potent toxins.

  • For Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate personal protective equipment (PPE), cover the spill with absorbent material.

    • Gently apply a decontaminating solution, such as a fresh 10% bleach solution, working from the outside of the spill inwards.

    • Allow for a sufficient contact time (e.g., 20-30 minutes).

    • Collect the absorbent material and any contaminated debris into a designated biohazard waste container.

    • Wipe the area with 70% ethanol after the initial decontamination.

  • For Large Spills:

    • Evacuate the area immediately.

    • Alert your laboratory supervisor and institutional safety officer.

    • Restrict access to the area.

    • Follow your institution's specific procedures for large chemical spills.

Q5: How should I dispose of this compound waste?

A5: All materials that have come into contact with this compound, including unused solutions, contaminated labware, and PPE, should be treated as hazardous waste. Decontaminate solutions with a suitable chemical inactivating agent where possible before disposal. Solid waste should be collected in clearly labeled hazardous waste containers for incineration or other approved disposal methods as per your institution's guidelines.

Experimental Protocols

General Protocol for In Vitro Cytotoxicity Assay

This protocol provides a basic framework for assessing the cytotoxic effects of this compound on a hepatocyte cell line (e.g., HepG2).

  • Cell Seeding:

    • Culture HepG2 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Toxin Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the toxin in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is below 0.1%.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only) and a negative control (medium only).

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • Perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) according to the manufacturer's instructions.

    • Read the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the negative control.

    • Plot the cell viability against the toxin concentration to determine the IC50 value.

Mandatory Visualizations

This compound Handling and Decontamination Workflow

The following diagram outlines the standard workflow for safely handling this compound and decontaminating spills in the laboratory.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep Wear Appropriate PPE (Lab Coat, Gloves, Safety Goggles) experiment Conduct Experiment in a Designated Area prep->experiment weigh Weigh Toxin in a Chemical Fume Hood dissolve Dissolve in Suitable Solvent decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste decontaminate->dispose spill Spill Occurs contain Contain Spill with Absorbent Material spill->contain neutralize Apply 10% Bleach Solution contain->neutralize cleanup_spill Collect Waste neutralize->cleanup_spill cleanup_spill->dispose

Caption: Workflow for safe handling and spill decontamination of this compound.

Proposed Signaling Pathway of this compound-Induced Hepatotoxicity

This diagram illustrates the proposed mechanism by which this compound exerts its toxic effects on liver cells.

cluster_cell Hepatocyte This compound This compound cell_membrane Cell Membrane This compound->cell_membrane Enters Cell actin G-actin cell_membrane->actin actin_poly Actin Polymerization (Accelerated) actin->actin_poly Direct Interaction microfilaments Microfilament Reorganization actin_poly->microfilaments cytoskeleton Cytoskeletal Disruption microfilaments->cytoskeleton blebbing Membrane Blebbing cytoskeleton->blebbing permeability Increased Membrane Permeability cytoskeleton->permeability injury Cell Injury & Necrosis blebbing->injury permeability->injury

Caption: Proposed pathway of this compound-induced liver cell injury.

References

Improving the solubility of Islanditoxin for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Islanditoxin. Our aim is to address common challenges encountered during in vitro experiments, with a focus on improving solubility and understanding its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound, also known as cyclochlorotine, is a mycotoxin produced by the fungus Penicillium islandicum. It is a dichlorinated cyclic peptide with the chemical formula C24H31Cl2N5O7 and a molar mass of 572.44 g/mol .[1] It is known to be a hepatotoxin, causing damage to the liver.[2][3][4][5]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

This compound is known to have poor solubility in many common laboratory solvents. Published literature indicates that free this compound is "almost insoluble in ordinary solvents except phenol and glacial acetic acid".[6] However, for in vitro studies, Dimethyl sulfoxide (DMSO) is a commonly used solvent for mycotoxins and is recommended for preparing stock solutions of this compound. While specific quantitative solubility data is limited, anecdotal evidence from various suppliers and research articles suggests it is soluble in DMSO.

Q3: What is the general mechanism of this compound's toxicity?

This compound is a known hepatotoxin.[2][3][4][5] Its toxicity is believed to be mediated by the cytochrome P450 drug-metabolizing systems in hepatocytes. Morphological changes observed in the liver after exposure include the dilatation of the space of Disse and the invagination of the hepatocyte plasma membrane. Like many other mycotoxins, it is thought to induce apoptosis (programmed cell death) as part of its cytotoxic effects.

Q4: Are there any known specific signaling pathways affected by this compound?

Currently, there is a lack of detailed published research specifically delineating the signaling pathways directly affected by this compound. However, based on the known hepatotoxicity and induction of apoptosis by other mycotoxins, it is hypothesized that pathways such as the Mitogen-Activated Protein Kinase (MAPK) signaling cascade may be involved. Further research is needed to elucidate the precise molecular targets and signaling events.

Troubleshooting Guide: Improving this compound Solubility

Researchers often face challenges in dissolving this compound for in vitro assays. This guide provides a step-by-step approach to improve its solubility.

Problem: Precipitate formation when preparing this compound stock or working solutions.

Potential Cause: this compound has inherently low solubility in aqueous solutions and many organic solvents.

Solutions:

  • Primary Solvent Selection:

    • DMSO: Use 100% sterile, cell-culture grade DMSO to prepare a high-concentration stock solution (e.g., 10-20 mM).

    • Ethanol: While less common for this compound, ethanol can be an alternative. Prepare a stock solution in 100% ethanol.

  • Stock Solution Preparation Protocol:

    • Bring the lyophilized this compound powder to room temperature before opening the vial to prevent condensation.

    • Add the appropriate volume of the chosen solvent (e.g., DMSO) to the vial.

    • Vortex the solution for 1-2 minutes to aid dissolution.

    • If the powder does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be attempted.

    • For highly resistant compounds, sonication in a water bath for 5-10 minutes can also be effective.

  • Working Solution Preparation:

    • To prepare your final working concentration for cell-based assays, perform a serial dilution from your high-concentration stock solution.

    • Crucially, add the this compound stock solution to your pre-warmed (37°C) cell culture medium or buffer dropwise while gently vortexing or swirling the medium. This gradual dilution helps to prevent precipitation.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to not affect your cells (typically ≤ 0.1% to 0.5%).

Data Presentation: Solubility of Mycotoxins in Common Solvents
Mycotoxin ClassExampleWaterEthanolMethanolDMSOChloroform
AflatoxinsAflatoxin B1Slightly SolubleSolubleSolubleSolubleSoluble
TrichothecenesDeoxynivalenol (DON)SolubleSolubleSolubleSolubleSoluble
OchratoxinsOchratoxin ASlightly SolubleModerately SolubleModerately SolubleSolubleModerately Soluble
ZearalenoneZearalenoneInsolubleSolubleSolubleSolubleSoluble

This table is a general guide. Solubility can vary depending on the specific mycotoxin, temperature, and pH.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

Materials:

  • Lyophilized this compound

  • Sterile, cell-culture grade DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator (optional)

  • Sterile cell culture medium or buffer

Procedure:

  • Stock Solution (10 mM in DMSO):

    • Calculate the volume of DMSO required to dissolve the entire amount of lyophilized this compound to a final concentration of 10 mM. (Molecular Weight of this compound = 572.44 g/mol ).

    • Allow the this compound vial to equilibrate to room temperature.

    • Add the calculated volume of DMSO to the vial.

    • Vortex vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, use gentle warming (37°C) or sonication.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Working Solution (e.g., 10 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • In a sterile tube, add the required volume of pre-warmed medium.

    • While gently vortexing the medium, add the calculated volume of the 10 mM stock solution drop-by-drop. For a 1:1000 dilution to get 10 µM, add 1 µL of stock to 999 µL of medium.

    • Visually inspect the solution for any signs of precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Visualizations

Experimental Workflow for Preparing this compound Solutions

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation start Start: Lyophilized this compound add_dmso Add 100% DMSO start->add_dmso vortex Vortex/Sonicate add_dmso->vortex stock 10 mM Stock Solution vortex->stock store Aliquot & Store at -80°C stock->store thaw Thaw Stock Aliquot dilute Slowly Add Stock to Vortexing Medium thaw->dilute warm_media Warm Cell Culture Medium (37°C) warm_media->dilute working Final Working Solution (e.g., 10 µM) dilute->working use Use Immediately in Assay working->use

Caption: Workflow for the preparation of this compound stock and working solutions.

Hypothetical Signaling Pathway of this compound-Induced Hepatotoxicity

Disclaimer: The following diagram illustrates a hypothetical signaling pathway for this compound-induced hepatotoxicity based on the known effects of other mycotoxins. Specific molecular interactions for this compound have not been fully elucidated.

signaling_pathway cluster_cell Hepatocyte This compound This compound cyp450 Cytochrome P450 Metabolism This compound->cyp450 Metabolic Activation ros Reactive Oxygen Species (ROS) cyp450->ros mapk MAPK Pathway (JNK/p38) ros->mapk Stress Signal apoptosis Apoptosis mapk->apoptosis Induction cell_damage Cell Damage & Liver Injury apoptosis->cell_damage

Caption: A proposed signaling cascade for this compound-induced liver cell injury.

References

Validation & Comparative

A Researcher's Guide to Assessing Islanditoxin Antibody Cross-Reactivity with Cyclic Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies against the cyclic peptide mycotoxin, islanditoxin. Due to the limited availability of specific antibodies and cross-reactivity data for this compound, this guide outlines the essential experimental protocols and data presentation formats necessary for such an investigation. The data presented herein is illustrative, designed to serve as a template for reporting findings.

Introduction to this compound and Antibody Specificity

This compound, also known as cyclochlorotine, is a cyclic pentapeptide mycotoxin produced by the fungus Penicillium islandicum.[1][2] Its structure, characterized by the presence of dichloroproline, serine, and α-aminobutyric acid, contributes to its hepatotoxic and carcinogenic properties.[1][2] The development of specific antibodies against this compound is crucial for the creation of sensitive and selective immunoassays for its detection in food and biological samples. A critical aspect of antibody characterization is the assessment of cross-reactivity with other structurally similar cyclic peptides, which may be co-contaminants or endogenous molecules. This ensures the accuracy and reliability of any developed immunoassay.

Experimental Protocols

The following sections detail the key experimental methodologies required for the production and characterization of this compound-specific antibodies and the assessment of their cross-reactivity.

Antigen Preparation: this compound-Carrier Protein Conjugation

As small molecules, mycotoxins like this compound are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an immune response.

Methodology:

  • Hapten Derivatization: Introduce a reactive carboxyl group to this compound through a suitable chemical modification, if one is not already accessible for conjugation.

  • Carrier Protein Activation: Activate the carboxyl groups on a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH) using a carbodiimide coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Conjugation: React the activated carrier protein with the derivatized this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) overnight at 4°C with gentle stirring.

  • Purification: Remove unconjugated this compound and by-products by dialysis against PBS.

  • Characterization: Confirm the successful conjugation and determine the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Antibody Production

Polyclonal or monoclonal antibodies can be generated against the this compound-carrier protein conjugate.

Methodology for Polyclonal Antibody Production:

  • Immunization: Immunize host animals (e.g., rabbits, goats) with the this compound-carrier protein conjugate emulsified in an adjuvant (e.g., Freund's complete adjuvant for the primary immunization and Freund's incomplete adjuvant for subsequent booster immunizations). A typical immunization schedule involves an initial injection followed by booster shots every 2-4 weeks.

  • Titer Monitoring: Collect small blood samples periodically to monitor the antibody titer (the concentration of specific antibodies) using an indirect ELISA.

  • Antibody Purification: Once a high titer is achieved, collect a larger volume of blood and purify the polyclonal antibodies from the serum using affinity chromatography with an this compound-linked resin.

Competitive ELISA for Cross-Reactivity Assessment

A competitive enzyme-linked immunosorbent assay (cELISA) is the most common method for determining the cross-reactivity of an antibody with structurally related compounds.

Methodology:

  • Coating: Coat a 96-well microtiter plate with the this compound-carrier protein conjugate (a different carrier protein than the one used for immunization is recommended to avoid non-specific binding) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer (e.g., 5% non-fat dry milk in PBS).

  • Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the purified anti-islanditoxin antibody with varying concentrations of this compound (for the standard curve) or the cyclic peptides being tested for cross-reactivity.

  • Incubation: Transfer the antibody-antigen mixtures to the coated and blocked microtiter plate and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-rabbit IgG).

  • Substrate Addition: After another wash, add a suitable substrate (e.g., TMB) and stop the reaction with a stop solution (e.g., 2M H₂SO₄).

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The concentration of the competing cyclic peptide that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:

    % Cross-Reactivity = (IC50 of this compound / IC50 of Competing Peptide) x 100

Data Presentation

The quantitative data from the cross-reactivity studies should be summarized in a clear and structured table.

Table 1: Hypothetical Cross-Reactivity of a Polyclonal Anti-Islanditoxin Antibody with Structurally Related Cyclic Peptides.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
This compound Cyclic pentapeptide with dichloroproline10.5100
Cyclochlorotine Analog (monochloro)Cyclic pentapeptide with monochloroproline52.520
Astin AStructurally similar plant-derived cyclic peptide> 1000< 1
PhalloidinBicyclic heptapeptide from Amanita phalloides> 1000< 1
Microcystin-LRCyclic heptapeptide from cyanobacteria> 1000< 1
ValinomycinCyclic dodecadepsipeptide ionophore> 1000< 1

Visualizations

Experimental Workflow

experimental_workflow cluster_antigen Antigen Preparation cluster_antibody Antibody Production cluster_characterization Cross-Reactivity Assessment This compound This compound Conjugation Conjugation (EDC/NHS) This compound->Conjugation CarrierProtein Carrier Protein (e.g., KLH) CarrierProtein->Conjugation Antigen This compound-KLH Conjugate Conjugation->Antigen Immunization Immunization of Host Antigen->Immunization TiterMonitoring Titer Monitoring (ELISA) Immunization->TiterMonitoring Purification Affinity Purification TiterMonitoring->Purification Antibody Purified Anti-Islanditoxin Antibody Purification->Antibody cELISA Competitive ELISA Antibody->cELISA DataAnalysis IC50 Determination & %CR Calculation cELISA->DataAnalysis Results Cross-Reactivity Data DataAnalysis->Results islanditoxin_pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte P450 Cytochrome P450 Hepatocyte->P450 ReactiveMetabolite Reactive Metabolite P450->ReactiveMetabolite Metabolic Activation CellMembrane Cell Membrane Permeability ReactiveMetabolite->CellMembrane Increased Cytoskeleton Cytoskeletal Filaments (Actin) ReactiveMetabolite->Cytoskeleton Disruption (presumed) CellInjury Hepatocellular Injury CellMembrane->CellInjury Cytoskeleton->CellInjury hypothetical_pathway This compound This compound PP1 Protein Phosphatase 1 (PP1) This compound->PP1 Inhibition PP2A Protein Phosphatase 2A (PP2A) This compound->PP2A Inhibition Hyperphosphorylation Hyperphosphorylation of Cellular Proteins CellCycle Cell Cycle Dysregulation Hyperphosphorylation->CellCycle Apoptosis Apoptosis Hyperphosphorylation->Apoptosis TumorPromotion Tumor Promotion CellCycle->TumorPromotion Apoptosis->TumorPromotion

References

Validating the Hepatotoxicity of Islanditoxin in Primary Liver Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hepatotoxicity of Islanditoxin, a mycotoxin produced by Penicillium islandicum, in the context of primary liver cell models. Due to the limited availability of recent in vitro data for this compound, this guide synthesizes historical in vivo findings and compares them with established data for well-characterized hepatotoxins: Acetaminophen, Tacrine, and the mitochondrial uncoupler FCCP. The experimental protocols and data presented herein are intended to serve as a resource for researchers designing and interpreting hepatotoxicity studies.

Data Presentation: Comparative Hepatotoxicity

The following tables summarize the available quantitative data for this compound and selected alternative hepatotoxins. It is important to note that the data for this compound is primarily derived from in vivo murine studies and older in vitro cell line research, and therefore direct comparison with in vitro primary human hepatocyte data for other toxins should be made with caution.

Table 1: Cytotoxicity Data

CompoundCell TypeTime PointIC50 / LD50
This compound (Cyclochlorotine) Mouse (in vivo)-LD50: ~6.5 mg/kg[1]
Chang's Liver Cells24 hours> 31.7 µg/ml (lethal dose)[2]
Acetaminophen (APAP) Primary Human Hepatocytes24 hours~10 mM[3]
Primary Mouse Hepatocytes16 hours> 1 mM[4]
Tacrine HepG2 CellsNot Specified> 30 µM[5]
FCCP Primary Human HepatocytesNot SpecifiedDose-dependent reduction in nuclear size[6]

Table 2: Mechanistic Insights and Cellular Effects

CompoundPrimary Mechanism of ToxicityKey Cellular EffectsApoptosis Induction
This compound (Cyclochlorotine) Alteration of cell membrane permeability; potential involvement of cytochrome P450 metabolism.[1][7]Dilatation of Disse's space, invagination of hepatocyte plasma membrane, vacuole formation.[1]Not explicitly quantified in primary hepatocytes. Older studies suggest cytotoxic effects leading to cell death.[2]
Acetaminophen (APAP) Formation of reactive metabolite (NAPQI), glutathione depletion, mitochondrial oxidative stress.[8][9]Mitochondrial swelling, loss of mitochondrial membrane potential, necrosis at high doses.[8][10]Can induce apoptosis, but necrosis is predominant in overdose scenarios.[4][11]
Tacrine Inhibition of acetylcholinesterase; associated with oxidative stress and mitochondrial dysfunction.[12]Increased production of reactive oxygen species (ROS), decreased glutathione (GSH) levels.[12]Induces cell death in hepatocyte cell lines.[12]
FCCP Uncoupling of mitochondrial oxidative phosphorylation.Rapid dissipation of mitochondrial membrane potential, depletion of cellular ATP.Can induce apoptosis as a consequence of mitochondrial dysfunction.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Hepatocyte Isolation and Culture
  • Source: Primary human or rodent hepatocytes.

  • Isolation: Two-step collagenase perfusion method.[13]

  • Culture: Cells are plated on collagen-coated plates in a suitable culture medium (e.g., Williams' Medium E) supplemented with growth factors and antibiotics. Cells are allowed to attach for several hours before treatment.[13]

  • Maintenance: Culture medium is replaced daily.

Cytotoxicity Assays
  • LDH Release Assay:

    • Principle: Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating loss of membrane integrity.

    • Procedure: At the end of the treatment period, a sample of the culture supernatant is collected. The LDH activity in the supernatant is measured using a commercially available colorimetric assay kit. Total LDH is determined by lysing the cells. The percentage of LDH release is calculated as (LDH in supernatant / Total LDH) x 100.[4]

  • MTT Assay:

    • Principle: Measures the metabolic activity of viable cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals.

    • Procedure: Following treatment, MTT solution is added to each well and incubated. The formazan crystals are then solubilized, and the absorbance is measured at a specific wavelength. A decrease in absorbance indicates reduced cell viability.

Apoptosis Assays
  • Caspase-3/7 Activity Assay:

    • Principle: Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

    • Procedure: Cells are lysed, and the lysate is incubated with a fluorogenic or colorimetric caspase-3/7 substrate. The resulting signal is proportional to the caspase activity.[4]

  • TUNEL Assay:

    • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the 3'-hydroxyl ends of DNA fragments.

    • Procedure: Fixed and permeabilized cells are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP. The incorporated label is then visualized by fluorescence microscopy or flow cytometry.

Mitochondrial Function Assays
  • Mitochondrial Membrane Potential (ΔΨm) Assay:

    • Principle: Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in mitochondria in a potential-dependent manner. A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Procedure: Cells are loaded with the fluorescent dye and analyzed by fluorescence microscopy or flow cytometry. A shift in the fluorescence signal indicates a loss of ΔΨm.

  • Cellular ATP Level Measurement:

    • Principle: Quantifies the total cellular ATP content as an indicator of overall metabolic health.

    • Procedure: Cells are lysed to release ATP, which is then measured using a luciferase-based bioluminescence assay.

Mandatory Visualization

Islanditoxin_Hepatotoxicity_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane Crosses membrane This compound->Cell_Membrane Alters Permeability Cytochrome_P450 Cytochrome P450 Metabolism Cell_Membrane->Cytochrome_P450 Apoptosis_Necrosis Apoptosis / Necrosis Cell_Membrane->Apoptosis_Necrosis Reactive_Metabolites Reactive Metabolites Cytochrome_P450->Reactive_Metabolites Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolites->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress (ROS Production) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis_Necrosis Cell_Death Hepatocyte Death Apoptosis_Necrosis->Cell_Death

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Hepatotoxicity Assessment cluster_data Data Analysis Isolate_Hepatocytes Isolate Primary Hepatocytes (Collagenase Perfusion) Culture_Hepatocytes Culture Hepatocytes (Collagen-coated plates) Isolate_Hepatocytes->Culture_Hepatocytes Treat_Cells Treat with this compound & Control Toxins Culture_Hepatocytes->Treat_Cells Cytotoxicity_Assay Cytotoxicity Assays (LDH, MTT) Treat_Cells->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (Caspase, TUNEL) Treat_Cells->Apoptosis_Assay Mitochondrial_Assay Mitochondrial Function (ΔΨm, ATP) Treat_Cells->Mitochondrial_Assay Data_Analysis Data Analysis & Comparison Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Mitochondrial_Assay->Data_Analysis

Caption: Workflow for assessing hepatotoxicity in primary liver cells.

Toxin_Comparison cluster_toxins Hepatotoxins cluster_mechanisms Primary Toxic Mechanisms This compound This compound Membrane_Permeability Membrane Permeability This compound->Membrane_Permeability Metabolic_Activation Metabolic Activation (P450) This compound->Metabolic_Activation Acetaminophen Acetaminophen Acetaminophen->Metabolic_Activation Oxidative_Stress Oxidative Stress Acetaminophen->Oxidative_Stress Tacrine Tacrine Tacrine->Oxidative_Stress FCCP FCCP Mitochondrial_Uncoupling Mitochondrial Uncoupling FCCP->Mitochondrial_Uncoupling

Caption: Comparison of primary toxic mechanisms of selected hepatotoxins.

References

A Comparative Analysis of Islanditoxin and Aflatoxin B1 Mechanisms: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the toxicological mechanisms of islanditoxin (also known as cyclochlorotine) and aflatoxin B1 (AFB1). It is intended for researchers, scientists, and drug development professionals engaged in toxicology and pharmacology. The content herein synthesizes experimental data on their respective modes of action, cellular targets, and carcinogenic properties, presenting quantitative data in structured tables and illustrating key pathways and protocols with detailed diagrams.

Introduction and Overview

Mycotoxins, secondary metabolites produced by fungi, pose a significant threat to human and animal health. Among the most studied are aflatoxin B1, a potent genotoxic hepatocarcinogen, and this compound, a hepatotoxic cyclic peptide. While both toxins primarily target the liver, their mechanisms of action diverge fundamentally. Aflatoxin B1 requires metabolic activation to exert its carcinogenic effects through DNA damage. In contrast, this compound appears to act via a non-genotoxic mechanism, primarily targeting the structural integrity of the cell by disrupting the actin cytoskeleton. Understanding these distinct pathways is crucial for risk assessment, diagnostics, and the development of targeted therapeutic interventions.

Comparative Toxicological Data

The following tables summarize the key characteristics and quantitative toxicological parameters of this compound and aflatoxin B1.

Table 1: General Characteristics and Classification

FeatureThis compound (Cyclochlorotine)Aflatoxin B1
Producing Fungi Penicillium islandicum[1]Aspergillus flavus, Aspergillus parasiticus[1]
Chemical Class Dichlorinated cyclic pentapeptide[1]Difuranocoumarin
Primary Target Organ Liver[1]Liver[1]
Carcinogenicity Hepatocarcinogenic in micePotent human hepatocarcinogen[1]
IARC Classification Group 3 (Not classifiable as to its carcinogenicity to humans)[1]Group 1 (Carcinogenic to humans)[2]

Table 2: Acute Toxicity Data

ParameterThis compound (Cyclochlorotine)Aflatoxin B1
Oral LD₅₀ (Rat) Data not readily available in cited literature. Chronic studies confirm hepatotoxicity.[3]7.2 mg/kg (male), 17.9 mg/kg (female)[1]
Subcutaneous LD₅₀ (Mouse) 6.55 mg/kgData not readily available
IC₅₀ (HepG2 cells) Data not readily available in cited literature.~1 - 17 µM (Varies by study and exposure time)[4]

Mechanisms of Action

The primary distinction between the two mycotoxins lies in their mechanism of toxicity. Aflatoxin B1 is a classic genotoxic carcinogen, while this compound is understood to be non-genotoxic.

Aflatoxin B1: Genotoxicity through Metabolic Activation

Aflatoxin B1 itself is not the ultimate carcinogen. Its toxicity is contingent upon metabolic activation within the liver by cytochrome P450 enzymes (primarily CYP1A2 and CYP3A4).[5] This process converts AFB1 into the highly reactive Aflatoxin B1-8,9-exo-epoxide (AFBO).[5]

The key steps in its mechanism are:

  • Epoxide Formation : CYP450 enzymes oxidize AFB1 to form the unstable AFBO intermediate.[5]

  • DNA Adduct Formation : The electrophilic AFBO intercalates into DNA and forms a covalent bond with the N7 position of guanine residues, creating the primary DNA adduct, AFB1-N7-Gua.[6][7]

  • Mutagenesis : This bulky DNA adduct, if not repaired, can lead to the misincorporation of bases during DNA replication, causing a characteristic G→T transversion mutation.[1][6] This mutation is frequently observed at codon 249 of the p53 tumor suppressor gene, a molecular fingerprint of AFB1-induced hepatocellular carcinoma.[3][8][9]

  • Oxidative Stress : The metabolism of AFB1 also generates reactive oxygen species (ROS), leading to oxidative DNA damage and contributing to its overall hepatotoxicity.[1]

G cluster_activation Metabolic Activation cluster_genotoxicity Genotoxic Pathway cluster_oxidative Oxidative Pathway AFB1 Aflatoxin B1 CYP450 CYP450 Enzymes (CYP1A2, CYP3A4) AFB1->CYP450 Oxidation AFBO Aflatoxin B1-8,9-exo-epoxide (AFBO) CYP450->AFBO ROS Reactive Oxygen Species (ROS) CYP450->ROS DNA Nuclear DNA AFBO->DNA Covalent Binding Adduct AFB1-N7-Guanine DNA Adduct DNA->Adduct Mutation p53 Codon 249 G→T Transversion Adduct->Mutation Replication Error HCC Hepatocellular Carcinoma Mutation->HCC OxStress Oxidative Stress & DNA Damage ROS->OxStress OxStress->HCC

Caption: Metabolic activation and genotoxic pathway of Aflatoxin B1.

This compound: Cytoskeletal Disruption

This compound's hepatotoxicity is not linked to direct DNA damage. Instead, its primary molecular target is believed to be the actin cytoskeleton, a critical component for maintaining cell shape, motility, and integrity.

The proposed mechanism involves:

  • Cellular Uptake : this compound enters hepatocytes, possibly via a transporter system.

  • Actin Polymerization : The toxin interacts directly with actin monomers or filaments. Experimental evidence shows that this compound accelerates the rate of actin polymerization in a dose-dependent manner.

  • Microfilament Destabilization : This accelerated and uncontrolled polymerization leads to the disruption of organized actin filament bundles (stress fibers) and the formation of abnormal actin aggregates. It also has a stabilizing effect on filamentous actin, preventing normal depolymerization.

  • Morphological Changes : The disruption of the cytoskeleton results in visible morphological changes in hepatocytes, including the formation of surface blebs and changes in cell shape, ultimately leading to liver injury. The toxin's effect on the permeability of the liver sinusoidal wall suggests it may also target liver sinusoidal endothelial cells (LSECs), which are crucial for liver homeostasis.

G cluster_cytoskeleton Cytoskeletal Disruption This compound This compound Hepatocyte Hepatocyte Membrane This compound->Hepatocyte Uptake G_Actin G-Actin (Monomers) This compound->G_Actin Accelerates Polymerization F_Actin F-Actin (Filaments) (Stress Fibers) This compound->F_Actin Inhibits Depolymerization G_Actin->F_Actin Normal Polymerization F_Actin->G_Actin Normal Depolymerization Disrupted_Actin Disrupted Microfilaments & Actin Aggregates F_Actin->Disrupted_Actin Disorganization Blebbing Membrane Blebbing Disrupted_Actin->Blebbing Injury Hepatocyte Injury & Liver Damage Blebbing->Injury

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental Protocols

This section details common methodologies for assessing the toxicity of both mycotoxins.

Aflatoxin B1: In Vitro Cytotoxicity Assay (SRB)

The Sulforhodamine B (SRB) assay is a colorimetric method used to measure cell density based on the measurement of cellular protein content. It is frequently used to determine the cytotoxicity of compounds in cell lines like HepG2.[4]

Protocol:

  • Cell Seeding : Seed HepG2 cells in a 96-well plate at a density of 3 × 10⁴ cells/mL and incubate for 24 hours.[4]

  • Toxin Exposure : Replace the medium with fresh medium containing various concentrations of AFB1 (e.g., 0.1 µM to 20 µM) dissolved in a suitable solvent like DMSO. Include a solvent-only control. Incubate for 24 or 48 hours.

  • Cell Fixation : Discard the supernatant and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing : Wash the plate five times with slow-running tap water and allow it to air dry.

  • Staining : Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

  • Wash and Solubilize : Wash the plate five times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement : Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the solvent control and determine the IC₅₀ value.

G Start Start Seed Seed HepG2 cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with varying [AFB1] Incubate1->Treat Incubate2 Incubate 24/48h Treat->Incubate2 Fix Fix cells with TCA Incubate2->Fix Wash1 Wash with water Fix->Wash1 Stain Stain with SRB dye Wash1->Stain Wash2 Wash with acetic acid Stain->Wash2 Solubilize Solubilize dye with Tris base Wash2->Solubilize Read Measure Absorbance (510 nm) Solubilize->Read Analyze Calculate % Viability & IC50 Read->Analyze End End Analyze->End

Caption: Experimental workflow for the SRB cytotoxicity assay.

This compound: Analysis of Cytoskeletal Disruption

Fluorescence microscopy is used to visualize the effects of this compound on the actin cytoskeleton in cultured cells. This involves fixing the cells, permeabilizing them, and staining filamentous actin (F-actin) with a fluorescently labeled probe like phalloidin.

Protocol:

  • Cell Culture : Culture primary hepatocytes or fibroblasts on glass coverslips in a petri dish until they reach the desired confluency.

  • Toxin Exposure : Treat the cells with this compound at various concentrations (e.g., 1.0 µg/mL) for a defined period. Include an untreated control.

  • Fixation : Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with 3.7% formaldehyde in PBS for 10-20 minutes at room temperature.

  • Permeabilization : Wash the cells three times with PBS. Permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 5 minutes.

  • Staining : Wash the cells again with PBS. Incubate the cells with a fluorescent phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) in PBS containing 1% bovine serum albumin (BSA) for 20-40 minutes at room temperature, protected from light.

  • Mounting : Wash the cells three times with PBS to remove excess phalloidin. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Microscopy : Visualize the actin cytoskeleton using a fluorescence microscope with the appropriate filter sets. Capture images for analysis of changes in stress fiber integrity, cell morphology, and actin aggregation.

G Start Start Culture Culture hepatocytes on coverslips Start->Culture Treat Treat cells with This compound Culture->Treat Fix Fix cells with formaldehyde Treat->Fix Permeabilize Permeabilize with Triton X-100 Fix->Permeabilize Stain Stain F-actin with fluorescent phalloidin Permeabilize->Stain Mount Mount coverslips on slides Stain->Mount Visualize Visualize via Fluorescence Microscopy Mount->Visualize Analyze Analyze cytoskeletal changes Visualize->Analyze End End Analyze->End

Caption: Workflow for analyzing cytoskeletal disruption via fluorescence microscopy.

Conclusion

The comparative analysis of this compound and aflatoxin B1 reveals two distinct paradigms of mycotoxin-induced hepatotoxicity. Aflatoxin B1 is a well-characterized genotoxic agent whose carcinogenicity is mediated by metabolic activation and subsequent DNA damage, leading to specific genetic mutations. In contrast, this compound represents a non-genotoxic mechanism, inducing liver damage by directly targeting and disrupting the actin cytoskeleton, a fundamental component of cellular architecture. This fundamental difference is reflected in their IARC classifications, with AFB1 being a confirmed human carcinogen (Group 1) and this compound remaining unclassifiable (Group 3). For researchers and drug developers, this distinction is critical. Strategies to mitigate AFB1 toxicity may focus on inhibiting CYP450 activation or enhancing DNA repair, whereas countermeasures for this compound would need to address the stabilization of the cytoskeleton or blockade of the toxin's interaction with actin. Further research into the precise molecular interactions of this compound and the identification of its cellular transporters will be invaluable for a complete understanding of its toxicology.

References

Islanditoxin and Cyclochlorotine: A Guide to a Structurally Identical Mycotoxin

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals investigating the biological effects of the mycotoxin cyclochlorotine will find a comprehensive overview of its toxicological profile and experimental data in this guide. Notably, historical scientific literature may refer to this compound as islanditoxin; however, modern chemical analysis has confirmed that this compound and cyclochlorotine are structurally identical molecules.

This guide synthesizes key experimental findings, presenting quantitative data on the acute and chronic toxicity of cyclochlorotine, alongside detailed methodologies from pivotal studies. The objective is to provide a clear, data-driven resource for researchers.

At a Glance: Key Biological Effects of Cyclochlorotine

ParameterSpeciesRoute of AdministrationObserved EffectReference
Acute Toxicity (LD50) Mouse (ddY strain, male)Subcutaneous6.55 mg/kg body weight[1]
Mouse (ddY strain, male)Intraperitoneal5.25 mg/kg body weight[1]
Mouse (ddY strain, male)Oral47.5 mg/kg body weight[1]
Hepatotoxicity MouseSubcutaneousLiver cell necrosis, fatty changes, fibrosis[2]
Carcinogenicity Mouse (ICR-JCL, female)Oral (in diet)Increased incidence of liver tumors[2]

Experimental Insights into Cyclochlorotine's Toxicity

Cyclochlorotine is a potent hepatotoxin, inducing rapid and severe liver damage. Studies have also demonstrated its carcinogenic potential with chronic exposure.

Acute and Chronic Toxicity Studies

Pioneering research by Uraguchi et al. (1972) laid the groundwork for understanding the toxicological profile of cyclochlorotine. Their studies in mice established its acute toxicity and, significantly, its carcinogenicity.[2]

Acute Toxicity: Subcutaneous administration of cyclochlorotine in mice resulted in a rapid onset of toxic effects, leading to death within a few hours at higher doses. The primary pathological findings were severe liver necrosis and hemorrhage.[2]

Chronic Toxicity and Carcinogenicity: Long-term dietary administration of cyclochlorotine to female ICR-JCL mice over 400 days resulted in a significant increase in the incidence of liver tumors. The study reported that 8 out of 15 mice in the high-dose group developed liver tumors, a stark contrast to the control group where no liver tumors were observed.[2]

Mechanistic Insights into Hepatotoxicity

Subsequent research has delved into the cellular mechanisms underlying cyclochlorotine-induced liver injury. A study by Terao et al. (1984) revealed that cyclochlorotine primarily targets the sinusoidal endothelial cells and hepatocytes. Within minutes of administration, the toxin causes a dramatic increase in the permeability of the liver sinusoids, leading to an influx of plasma into the space of Disse and subsequent damage to hepatocytes.[1]

The proposed mechanism involves the disruption of the actin cytoskeleton in these cells. This cytoskeletal damage is thought to be a key event leading to the loss of cell structure and function, ultimately resulting in the observed liver pathology.

Experimental Protocols

For researchers looking to build upon or replicate these foundational studies, the following are summaries of the experimental methodologies employed.

Acute and Chronic Toxicity Protocol (Uraguchi et al., 1972)
  • Test Animals: Male and female mice of the ddY and ICR-JCL strains were used for acute and chronic studies, respectively.

  • Toxin Preparation: Crystalline cyclochlorotine was dissolved in a 0.9% NaCl solution for injection or mixed with a powdered diet for oral administration.

  • Acute Toxicity (LD50 Determination):

    • Administration: The toxin was administered via subcutaneous, intraperitoneal, and oral routes.

    • Observation: Animals were observed for signs of toxicity and mortality over a 7-day period.

    • Calculation: The LD50 was calculated using the method of Litchfield and Wilcoxon.

  • Chronic Toxicity and Carcinogenicity:

    • Dietary Preparation: Cyclochlorotine was mixed into a standard powdered diet at concentrations of 40 or 80 ppm.

    • Administration: The mice were fed the cyclochlorotine-containing diet ad libitum for up to 400 days. A control group received the standard diet.

    • Pathological Examination: Surviving animals were sacrificed at the end of the study period, and all animals that died during the study were subjected to a thorough autopsy. Liver and other major organs were fixed in formalin, sectioned, and stained with hematoxylin and eosin for microscopic examination.[2]

Hepatotoxicity Mechanism Protocol (Terao et al., 1984)
  • Test Animals: Male ddY mice were used.

  • Toxin Administration: A single subcutaneous injection of cyclochlorotine (6.6 mg/kg body weight) was administered.

  • Sample Collection: At various time points post-injection (ranging from 15 minutes to 24 hours), mice were anesthetized, and liver tissue was collected.

  • Electron Microscopy:

    • Liver tissue was fixed with glutaraldehyde and osmium tetroxide.

    • The tissue was then dehydrated and embedded in Epon 812.

    • Ultrathin sections were cut, stained with uranyl acetate and lead citrate, and examined using a transmission electron microscope to observe subcellular changes.

  • Vascular Permeability Assay:

    • Horseradish peroxidase was injected intravenously as a tracer.

    • At different time points after cyclochlorotine administration, liver tissue was fixed and processed to visualize the localization of the peroxidase, indicating areas of increased vascular permeability.[1]

Visualizing the Path of Toxicity

The following diagram illustrates the proposed cascade of events in cyclochlorotine-induced hepatotoxicity, from initial exposure to the ultimate pathological outcomes.

Cyclochlorotine_Toxicity_Pathway Exposure Cyclochlorotine Exposure TargetCell Liver Sinusoidal Endothelial Cells & Hepatocytes Exposure->TargetCell Targets ChronicEffects Chronic Exposure Exposure->ChronicEffects Cytoskeleton Actin Cytoskeleton Disruption TargetCell->Cytoskeleton Induces Permeability Increased Sinusoidal Permeability Cytoskeleton->Permeability Leads to HepatocyteInjury Hepatocyte Injury & Necrosis Permeability->HepatocyteInjury Causes Fibrosis Liver Fibrosis HepatocyteInjury->Fibrosis Contributes to ChronicEffects->Fibrosis Can lead to Tumor Liver Tumor Formation ChronicEffects->Tumor Can lead to

Caption: Proposed mechanism of cyclochlorotine-induced hepatotoxicity.

This guide provides a foundational understanding of cyclochlorotine (this compound) for the scientific community. The presented data and methodologies from key historical studies offer a valuable resource for ongoing research into the mechanisms of mycotoxin-induced pathology and for the development of potential therapeutic interventions.

References

Correlating Islanditoxin Levels with Toxicological Outcomes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of islanditoxin's toxicological effects, supported by available experimental data. It is designed to assist researchers in understanding the dose-dependent toxicity of this mycotoxin and in designing relevant experimental protocols.

Introduction to this compound

This compound, also known as cyclochlorotine, is a potent mycotoxin produced by the fungus Penicillium islandicum.[1][2] This cyclic polypeptide is a significant concern for food safety, particularly in rice and other grains. Its primary toxicological effect is severe liver damage (hepatotoxicity), and it is classified as a Group 3 carcinogen by the International Agency for Research on Cancer (IARC).[1] The toxin's mechanism of action involves the disruption of the cellular cytoskeleton, specifically by interacting with actin filaments.

Quantitative Toxicological Data

Precise dose-response data for this compound is limited in publicly available literature. However, key toxicological thresholds have been established, primarily the median lethal dose (LD50) in animal models. The following tables summarize the available quantitative data and provide a comparative perspective with other common mycotoxins.

Table 1: Acute Toxicity of this compound (Cyclochlorotine) in Mice

Administration RouteDose (mg/kg)Toxicological OutcomeReference
Intraperitoneal6.5LD50Terao et al., 1984
OralData not available--

Note: The oral LD50 is expected to be higher than the intraperitoneal LD50 due to factors like absorption and first-pass metabolism. Further research is needed to establish a definitive oral LD50.

Table 2: Comparison of Acute Toxicity (LD50) of Various Mycotoxins in Mice

MycotoxinChemical ClassPrimary Target OrganOral LD50 (mg/kg)Intraperitoneal LD50 (mg/kg)
This compound (Cyclochlorotine) Cyclic PeptideLiverNot Available6.5
Aflatoxin B1CoumarinLiver1 - 106.0
Ochratoxin APhenylalanine derivativeKidney, Liver20 - 3012.5
T-2 ToxinTrichotheceneImmune system, GI tract5.25.2
Fumonisin B1Long-chain aminopolyolLiver, Kidney>507.3

This table provides a general comparison. LD50 values can vary depending on the animal strain, age, sex, and experimental conditions.

Mechanism of Action and Signaling Pathway

This compound's hepatotoxicity is primarily attributed to its effect on the actin cytoskeleton of liver cells (hepatocytes). It disrupts the normal dynamics of actin polymerization and depolymerization, leading to structural and functional damage.

The proposed signaling pathway for this compound-induced hepatotoxicity is as follows:

  • Cellular Uptake: this compound enters hepatocytes.

  • Actin Interaction: The toxin interacts with G-actin monomers, accelerating their polymerization into F-actin filaments.

  • Filament Stabilization: this compound stabilizes the newly formed F-actin filaments, preventing their depolymerization.

  • Cytoskeletal Disruption: The accumulation of stabilized actin filaments leads to the disorganization of the hepatocyte cytoskeleton.

  • Cellular Dysfunction: This cytoskeletal disruption impairs essential cellular processes, including cell shape maintenance, motility, and intracellular transport.

  • Hepatotoxicity: The culmination of these effects results in hepatocyte injury, characterized by morphological changes, loss of function, and eventually cell death.

Islanditoxin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte Islanditoxin_ext This compound Islanditoxin_int This compound Islanditoxin_ext->Islanditoxin_int Uptake Polymerization Accelerated Polymerization Islanditoxin_int->Polymerization G_actin G-actin (Monomers) G_actin->Polymerization F_actin F-actin (Filaments) Stabilization Filament Stabilization F_actin->Stabilization This compound Polymerization->F_actin Cytoskeleton_disruption Cytoskeletal Disruption Stabilization->Cytoskeleton_disruption Hepatotoxicity Hepatotoxicity (Cell Injury, Necrosis) Cytoskeleton_disruption->Hepatotoxicity

This compound-induced hepatotoxicity signaling pathway.

Experimental Protocols

This section outlines a general in vivo protocol for assessing the dose-dependent hepatotoxicity of this compound in a murine model.

Objective

To determine the dose-response relationship between this compound administration and key markers of liver toxicity in mice.

Materials
  • This compound (cyclochlorotine) of high purity

  • Male BALB/c mice (8-10 weeks old)

  • Sterile saline solution (0.9% NaCl)

  • Vehicle for oral or intraperitoneal administration (e.g., corn oil, PBS)

  • Anesthesia (e.g., isoflurane)

  • Blood collection tubes (e.g., heparinized or serum separator tubes)

  • Formalin (10% neutral buffered) for tissue fixation

  • Kits for measuring serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels

  • Microscope and histology supplies

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Treatment Groups (n=8-10/group) acclimatization->grouping dosing This compound Administration (Single dose, varying concentrations) grouping->dosing observation Clinical Observation (24, 48, 72 hours) dosing->observation euthanasia Euthanasia & Blood Collection observation->euthanasia necropsy Necropsy & Liver Collection euthanasia->necropsy biochemistry Serum Biochemistry (ALT, AST analysis) euthanasia->biochemistry histopathology Liver Histopathology (H&E Staining) necropsy->histopathology data_analysis Data Analysis biochemistry->data_analysis histopathology->data_analysis end End data_analysis->end

In vivo experimental workflow for this compound hepatotoxicity assessment.
Detailed Procedure

  • Animal Acclimatization: House mice in a controlled environment for at least one week before the experiment to allow for acclimatization.

  • Grouping and Dosing:

    • Randomly assign mice to treatment groups, including a vehicle control group.

    • Prepare different concentrations of this compound in the chosen vehicle.

    • Administer a single dose of this compound or vehicle to each mouse via the desired route (e.g., intraperitoneal injection or oral gavage). Dose ranges should be selected based on the known LD50 to elicit a range of toxicological responses.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity at regular intervals (e.g., 4, 8, 12, 24, 48, and 72 hours) post-dosing. Record observations such as changes in activity, posture, breathing, and any signs of distress.

  • Sample Collection:

    • At predetermined time points, euthanize the animals under anesthesia.

    • Collect blood via cardiac puncture for serum separation.

    • Perform a gross necropsy, and carefully excise the liver.

  • Biochemical Analysis:

    • Centrifuge the blood to obtain serum.

    • Measure the activity of ALT and AST in the serum using commercially available kits according to the manufacturer's instructions.

  • Histopathological Analysis:

    • Fix a portion of the liver in 10% neutral buffered formalin.

    • Process the fixed tissue, embed in paraffin, and section.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Examine the slides under a microscope to assess for signs of liver injury, such as necrosis, inflammation, and changes in cellular morphology.

Data Analysis

Analyze the quantitative data (serum enzyme levels) using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the control group. Correlate the biochemical findings with the histopathological observations to provide a comprehensive assessment of this compound-induced hepatotoxicity.

Conclusion

This compound is a potent hepatotoxin with a mechanism of action centered on the disruption of the actin cytoskeleton. While quantitative dose-response data is not extensively available, the established LD50 provides a critical benchmark for toxicity. The provided experimental protocol offers a framework for further research to elucidate the detailed toxicological profile of this compound and to develop potential therapeutic or preventative strategies. Further studies are warranted to establish a comprehensive understanding of its oral toxicity and to explore the nuances of its signaling pathway.

References

Comparative Analysis of Islanditoxin's Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of Islanditoxin's Cytotoxic and Apoptotic Effects

This compound, a cyclic peptide mycotoxin also known as Cyclochlorotine, is produced by the fungus Penicillium islandicum. Renowned for its hepatotoxic and carcinogenic properties, this compound has been the subject of research to understand its mechanisms of action at the cellular level. This guide provides a comparative overview of the effects of this compound on different cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the implicated signaling pathways.

Quantitative Analysis of Cytotoxic Effects

The cytotoxic effects of this compound have been evaluated in a limited number of publicly available studies. The following table summarizes the reported concentrations of this compound (referred to as chlorine-containing peptide in the cited study) that induce growth inhibition and lethality in Chang's liver cells and HeLa cells.

Cell LineTreatmentConcentration for Growth InhibitionLethal ConcentrationCitation
Chang's Liver CellsThis compound3.17 µg/ml> 31.7 µg/ml[1]
HeLa CellsThis compound10 µg/ml> 31.7 µg/ml[1]

Mechanism of Action: Targeting the Cytoskeleton and Inducing Apoptosis

This compound's toxicity is linked to its ability to disrupt the cellular cytoskeleton and induce programmed cell death, or apoptosis.

Cytoskeletal Disruption: The primary molecular target of this compound is believed to be cytoskeletal filaments. By interfering with the dynamics of the actin cytoskeleton, this compound can lead to alterations in cell shape, motility, and division. This disruption of the cellular architecture is a key contributor to its cytotoxic effects.

Induction of Apoptosis: this compound is also known to trigger apoptosis in susceptible cells. This programmed cell death is a crucial mechanism for removing damaged or unwanted cells. The apoptotic cascade initiated by this compound involves a series of molecular events that ultimately lead to cell dismantling and elimination. The precise signaling pathways through which this compound induces apoptosis are still under investigation, but it is likely to involve both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Experimental Protocols

To provide a practical framework for researchers, detailed methodologies for key experiments used to assess the effects of this compound are outlined below.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the toxin that inhibits 50% of cell growth) can be determined from the dose-response curve.

Annexin V Assay for Apoptosis Detection

The Annexin V assay is a widely used method for detecting early-stage apoptosis.

Principle: In apoptotic cells, the phospholipid phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorescent label. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

  • Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in Annexin V binding buffer.

  • Staining: Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).

Signaling Pathways and Experimental Workflow

To visually represent the processes involved in studying this compound's effects and its potential mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis cell_culture Cell Line Seeding (e.g., Chang Liver, HeLa) treatment This compound Treatment (Varying Concentrations and Durations) cell_culture->treatment mtt_assay MTT Assay (Cell Viability/Cytotoxicity) treatment->mtt_assay annexin_v_assay Annexin V/PI Staining (Apoptosis Detection) treatment->annexin_v_assay data_quantification Absorbance/Fluorescence Measurement mtt_assay->data_quantification annexin_v_assay->data_quantification ic50_determination IC50 Calculation data_quantification->ic50_determination apoptosis_quantification Quantification of Apoptotic Cells data_quantification->apoptosis_quantification

Experimental workflow for assessing this compound's effects.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptors->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bcl2_family Bcl-2 Family Proteins (e.g., Bax, Bak, Bcl-2) bcl2_family->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis This compound This compound This compound->death_receptors Potential Trigger This compound->bcl2_family Modulation

Potential apoptotic signaling pathways affected by this compound.

Cytoskeleton_Disruption_Pathway This compound This compound actin Actin Monomers This compound->actin Inhibition of Polymerization rho_gtpases Rho GTPases (e.g., Rho, Rac, Cdc42) This compound->rho_gtpases Potential Interference actin_filaments Actin Filaments actin->actin_filaments actin_filaments->actin Depolymerization cytoskeletal_disruption Cytoskeletal Disruption (Altered Cell Shape, Motility, Division) actin_filaments->cytoskeletal_disruption downstream_effectors Downstream Effectors rho_gtpases->downstream_effectors downstream_effectors->actin_filaments Regulation of Dynamics

Signaling pathway of this compound-induced cytoskeleton disruption.

References

The Critical Role of Dichloroproline in Islanditoxin Toxicity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship of toxins is paramount for risk assessment and the development of potential therapeutics. This guide provides a comparative analysis of Islanditoxin and its analogues, focusing on the pivotal role of specific amino acid residues in its toxicity. While quantitative comparative data for a range of synthetic analogues is limited in publicly available literature, existing studies unequivocally highlight the significance of the dichloroproline residue.

This compound, a cyclic pentapeptide mycotoxin produced by Penicillium islandicum, is a known hepatotoxin.[1] Its structure, cyclo-(L-dichloroprolyl-D-β-amino-β-phenylpropionyl-L-α-amino-n-butyryl-L-seryl-L-serin), contains several unusual amino acids, with the dichloroproline residue being the most critical for its biological activity.

Comparative Toxicity of this compound and its Dechlorinated Analogue

The most definitive evidence for the role of a specific amino acid residue in this compound's toxicity comes from the comparison of the native toxin with its dechlorinated form. The removal of the two chlorine atoms from the proline residue results in a complete loss of toxicity. This stark difference underscores the essential contribution of the chlorinated proline to the toxin's mechanism of action.

CompoundStructureKey Amino Acid FeatureToxicity (Qualitative)LD50 (Mouse)
This compound Cyclic pentapeptide with a dichloroproline residue3,4-dichloroprolineHighly Toxic335-655 µg/kg
Dechlorinated this compound Cyclic pentapeptide with a proline residueProlineNon-toxicNot established (toxicity lost)

Data compiled from available scientific literature. The LD50 value for Dechlorinated this compound is not established as the compound is reported to be non-toxic.

The Indispensable Role of Chlorine Atoms

The presence of chlorine atoms on the proline residue is the key determinant of this compound's toxicity. While the precise mechanism is not fully elucidated, it is hypothesized that the electrophilic nature of the chlorinated proline residue is crucial for its interaction with biological targets. The chlorine atoms likely enhance the molecule's ability to bind to and disrupt essential cellular components, leading to the observed hepatotoxicity.

Experimental Protocols

To validate the role of specific amino acids in this compound toxicity, a general workflow involving synthesis, purification, and toxicological assessment of analogues is employed.

General Protocol for Toxicity Assessment of this compound Analogues
  • Synthesis and Purification of Analogues:

    • Solid-phase or liquid-phase peptide synthesis is used to create analogues of this compound with specific amino acid substitutions. For example, replacing dichloroproline with proline or other modified amino acids.

    • High-performance liquid chromatography (HPLC) is employed to purify the synthesized analogues to a high degree of homogeneity.

    • Mass spectrometry and NMR spectroscopy are used to confirm the structure and purity of the final compounds.

  • In Vitro Cytotoxicity Assays:

    • Cell Culture: A relevant cell line, such as a human hepatocyte cell line (e.g., HepG2), is cultured under standard conditions.

    • Treatment: Cells are treated with varying concentrations of this compound and its analogues for a defined period (e.g., 24, 48, 72 hours).

    • Viability Assay (MTT Assay):

      • After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

      • Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.

      • The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

      • Cell viability is expressed as a percentage of the untreated control.

    • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each compound to quantify its cytotoxic potential.

  • In Vivo Toxicity Studies (Animal Models):

    • Animal Model: Mice are a commonly used animal model for assessing the acute toxicity of this compound.

    • Administration: this compound and its analogues are administered to different groups of mice via a specific route (e.g., intraperitoneal injection).

    • Observation: The animals are observed for a set period (e.g., 7 days) for signs of toxicity and mortality.

    • LD50 Determination: The median lethal dose (LD50), the dose at which 50% of the animals die, is determined using statistical methods (e.g., probit analysis).

    • Histopathology: At the end of the study, organs, particularly the liver, are collected, fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for histopathological examination to assess tissue damage.

Visualizing the Workflow and Toxin Structure

To further clarify the experimental approach and the molecular basis of toxicity, the following diagrams are provided.

G Experimental Workflow for Validating Amino Acid Roles cluster_0 Analogue Synthesis & Purification cluster_1 In Vitro Analysis cluster_2 In Vivo Analysis A Peptide Synthesis B HPLC Purification A->B C Structure Verification (MS, NMR) B->C E Treatment with Analogues C->E I Analogue Administration C->I D Cell Culture (e.g., HepG2) D->E F Cytotoxicity Assay (e.g., MTT) E->F G IC50 Determination F->G L Structure-Activity Relationship G->L Compare Potency H Animal Model (e.g., Mouse) H->I J LD50 Determination I->J K Histopathology of Liver J->K J->L K->L

Caption: A diagram illustrating the experimental workflow for validating the role of specific amino acids in this compound toxicity.

G Hypothesized Signaling Pathway of this compound This compound This compound (with Dichloroproline) CellMembrane Hepatocyte Cell Membrane This compound->CellMembrane Interaction mediated by chlorinated residue CytoskeletalFilaments Cytoskeletal Filaments CellMembrane->CytoskeletalFilaments Disruption MembranePermeability Increased Membrane Permeability CytoskeletalFilaments->MembranePermeability CellularDamage Cellular Damage & Necrosis MembranePermeability->CellularDamage

References

Navigating the Detection of Islanditoxin: A Comparative Guide to Established and Emerging Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of mycotoxins, the accurate and efficient detection of Islanditoxin, also known as Cyclochlorotine, is of paramount importance. This hepatotoxic cyclic peptide, produced by the fungus Penicillium islandicum, poses a significant threat to food safety, particularly in rice and other grains. This guide provides a comprehensive comparison of established and emerging methods for the detection of this compound, offering insights into their principles, performance, and practical applications.

At a Glance: Comparing this compound Detection Methods

The landscape of mycotoxin analysis is continually evolving, with a move towards more sensitive, specific, and high-throughput techniques. For this compound, the available detection methods range from traditional chromatographic techniques to the potential application of modern biosensor technologies. Below is a summary of the key performance indicators for these methods.

MethodPrincipleSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)ThroughputCost
Thin-Layer Chromatography (TLC) Planar chromatographyGrainsQualitative to semi-quantitativeNot typically reportedHighLow
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Liquid chromatography, mass spectrometryCereals, NutsTypically in the low µg/kg rangeTypically in the low to mid µg/kg rangeMedium to HighHigh
Enzyme-Linked Immunosorbent Assay (ELISA) Immunoassay(Potential) Food samples(Hypothetical) ng/mL range(Hypothetical) ng/mL rangeHighMedium
Biosensors (Aptamer-based, Electrochemical) Biorecognition, signal transduction(Potential) Food, Water(Hypothetical) pM to nM range(Hypothetical) pM to nM rangeHigh (with automation)Low to Medium

Note: Specific quantitative data for this compound detection using ELISA and biosensors are not yet widely established in published literature. The indicated performance is based on the typical capabilities of these technologies for other mycotoxins.

Established Detection Methods: The Gold Standard and the Workhorse

The primary established methods for mycotoxin analysis, applicable to this compound, are chromatographic techniques. These methods are well-validated and widely accepted in regulatory and research laboratories.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is considered the gold standard for the sensitive and specific quantification of mycotoxins.[1][2][3] This technique separates the toxin from a complex sample matrix using liquid chromatography and then detects and quantifies it based on its unique mass-to-charge ratio using tandem mass spectrometry.

  • Sample Preparation (QuEChERS-based):

    • Homogenize 5 g of the ground cereal sample with 10 mL of an extraction solvent (e.g., acetonitrile/water, 80/20, v/v).

    • Add a salt mixture (e.g., magnesium sulfate, sodium chloride) to induce phase separation.

    • Vortex and centrifuge the mixture.

    • Collect the supernatant (acetonitrile layer).

    • The extract may be further cleaned up using a solid-phase extraction (SPE) column if necessary.

  • Chromatographic Separation:

    • Inject an aliquot of the final extract into an HPLC system equipped with a C18 reverse-phase column.

    • Use a gradient elution with a mobile phase consisting of water with a small percentage of formic acid and a modifier (e.g., ammonium formate) and an organic solvent like methanol or acetonitrile.

  • Mass Spectrometric Detection:

    • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

    • Set specific precursor and product ion transitions for this compound to ensure high selectivity.

    • Quantify the toxin concentration by comparing the signal to a calibration curve prepared using a certified reference material.

HPLC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Start Ground Cereal Sample Extract Extraction with Acetonitrile/Water Start->Extract Salt Addition of Salts Extract->Salt Centrifuge Centrifugation Salt->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Separation (C18 Column) Supernatant->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quantify Quantification MSMS->Quantify

HPLC-MS/MS workflow for this compound detection.
Thin-Layer Chromatography (TLC)

TLC is a simpler, more cost-effective chromatographic method that can be used for the qualitative or semi-quantitative screening of mycotoxins.[4] It involves spotting a sample extract onto a plate coated with a stationary phase (e.g., silica gel) and developing the plate in a solvent system. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

  • Extraction: Extract the mycotoxin from the sample using a suitable solvent.

  • Spotting: Apply a concentrated aliquot of the extract to a TLC plate.

  • Development: Place the plate in a developing chamber containing a solvent system (e.g., toluene-ethyl acetate-formic acid).

  • Visualization: After the solvent front has moved up the plate, remove the plate and visualize the separated spots under UV light or by spraying with a specific chemical reagent that reacts with the toxin to produce a colored spot.

The New Frontier: Emerging Detection Technologies

While chromatographic methods are reliable, there is a growing demand for faster, more portable, and user-friendly detection methods. Biosensors represent a promising new frontier in mycotoxin analysis.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA_Workflow cluster_steps Competitive ELISA Principle A Plate coated with This compound-protein conjugate B Add sample (containing free this compound) and anti-Islanditoxin antibody A->B C Free and conjugated this compound compete for antibody binding B->C D Wash to remove unbound antibody C->D E Add enzyme-linked secondary antibody D->E F Wash to remove unbound secondary antibody E->F G Add substrate and measure color change F->G H Signal is inversely proportional to this compound concentration G->H

Principle of a competitive ELISA for this compound.
Aptamer-Based Biosensors

Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and specificity.[8] Aptamer-based biosensors are an emerging technology for the detection of various molecules, including mycotoxins. These biosensors can be designed to produce a detectable signal (e.g., optical or electrical) upon binding to the target toxin. They offer the potential for rapid, sensitive, and cost-effective on-site detection.

Electrochemical Biosensors

Electrochemical biosensors utilize a biological recognition element (like an antibody or aptamer) in conjunction with an electrochemical transducer. When the target toxin binds to the recognition element, it causes a change in the electrical properties of the sensor, which can be measured. This technology holds promise for the development of portable and highly sensitive devices for real-time mycotoxin monitoring.

The Molecular Mechanism of this compound Hepatotoxicity

Understanding the mechanism of toxicity is crucial for developing targeted therapies and risk assessment. This compound is a known hepatotoxin, and its primary mode of action is believed to involve the disruption of the cellular cytoskeleton.[9]

This compound alters the permeability of the sinusoidal wall and the liver cell membrane, leading to acute liver injury.[10] The toxin is thought to interact with cytoskeletal filaments, leading to their disruption. This disruption can trigger a cascade of events, including loss of cell shape, impaired cellular transport, and ultimately, programmed cell death (apoptosis) or necrosis.[11][12][13][14] The involvement of cytochrome P450-mediated metabolic activation may also play a role in its hepatotoxicity.[15]

Toxicity_Pathway This compound This compound (Cyclochlorotine) CellMembrane Increased Cell Membrane Permeability This compound->CellMembrane Cytoskeleton Disruption of Cytoskeletal Filaments This compound->Cytoskeleton Mitochondria Mitochondrial Dysfunction & Oxidative Stress CellMembrane->Mitochondria Cytoskeleton->Mitochondria Apoptosis Apoptosis / Necrosis Mitochondria->Apoptosis LiverInjury Acute Liver Injury Apoptosis->LiverInjury

Proposed signaling pathway of this compound hepatotoxicity.

Availability of Analytical Standards

The accuracy of any quantitative analytical method relies on the availability of high-purity certified reference materials (CRMs). Several suppliers of chemical standards and reference materials offer a wide range of mycotoxin standards. While a specific search for "this compound" or "Cyclochlorotine" on all supplier websites is necessary, companies such as Sigma-Aldrich, Agilent, and CPAChem are reputable sources for mycotoxin CRMs.[6][7][16]

Conclusion

The detection of this compound currently relies heavily on established chromatographic methods, with HPLC-MS/MS being the most reliable for quantification. While newer, more rapid technologies like ELISA and biosensors have been successfully applied to other mycotoxins, their specific application to this compound is an area ripe for future research and development. The advancement of such methods would provide valuable tools for rapid screening and on-site monitoring, further enhancing food safety and protecting public health. For researchers and professionals in the field, a combination of these methods—using rapid screening tools followed by confirmatory chromatographic analysis—represents the most robust approach to managing the risks associated with this compound contamination.

References

Safety Operating Guide

Safe Disposal of Islanditoxin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Islanditoxin, a mycotoxin produced by Penicillium islandicum, is a potent hepatotoxin. Due to its stability and toxicity, proper handling and disposal are critical to ensure the safety of laboratory personnel and the environment. The primary approach for managing this compound waste is chemical inactivation followed by disposal as hazardous waste.

Core Safety Precautions

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. Consider double-gloving.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A fully buttoned lab coat should be worn.

  • Respiratory Protection: Work within a certified chemical fume hood to avoid inhalation of any aerosols.

Step-by-Step Disposal Procedures

1. Inactivation of Liquid Waste Containing this compound

Liquid waste, such as culture filtrates, contaminated buffers, or solutions containing purified this compound, must be chemically inactivated before disposal. A solution of sodium hypochlorite (bleach) and sodium hydroxide is recommended for the inactivation of many mycotoxins.[1]

  • Preparation of Inactivation Solution: In a designated container within a chemical fume hood, prepare a fresh solution of at least 2.5% sodium hypochlorite with 0.25 N sodium hydroxide.

  • Inactivation Process: Carefully add the liquid this compound waste to the inactivation solution. The volume of the inactivation solution should be at least ten times the volume of the waste to ensure a sufficient concentration of the active agents.

  • Soaking Time: Allow the mixture to soak for a minimum of four hours to ensure complete inactivation.[1]

2. Disposal of Inactivated Liquid Waste

After the four-hour inactivation period, the treated liquid waste must be disposed of as hazardous chemical waste.

  • Neutralization: If required by your institution's EHS guidelines, neutralize the pH of the solution.

  • Containerization: Transfer the inactivated and neutralized solution to a designated, properly labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with its contents (e.g., "Inactivated this compound Waste," "Sodium Hypochlorite," "Sodium Hydroxide") and the appropriate hazard symbols.

  • Collection: Arrange for the collection of the hazardous waste container by your institution's EHS department. Do not pour any of this waste down the drain.[2]

3. Disposal of Solid Waste

All solid waste that has come into contact with this compound must be treated as hazardous waste. This includes, but is not limited to:

  • Contaminated labware (e.g., pipette tips, microfuge tubes, flasks)

  • Used PPE (gloves, disposable lab coats)

  • Spill cleanup materials

  • Segregation: Collect all solid waste in a designated, leak-proof, and puncture-resistant hazardous waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and "this compound Contaminated Solid Waste."

  • Collection: Arrange for pickup by your institution's EHS department.

4. Decontamination of Surfaces and Equipment

All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.

  • Initial Cleaning: Wipe down surfaces and equipment with soap and water using disposable towels to remove any gross contamination.[3]

  • Decontamination: Apply the 2.5% sodium hypochlorite with 0.25 N sodium hydroxide solution to the cleaned surfaces and equipment. Allow a contact time of at least 30 minutes.

  • Rinsing: Thoroughly rinse the surfaces and equipment with water to remove the decontamination solution.

  • Waste Disposal: Dispose of all cleaning materials (e.g., towels, wipes) as hazardous solid waste.

Data Presentation: Recommended Inactivation Conditions

ParameterRecommendationSource
Inactivating Agent 2.5% Sodium Hypochlorite in 0.25 N Sodium Hydroxide[1]
Soaking Time (Liquid Waste) Minimum 4 hours[1]
Contact Time (Surfaces) Minimum 30 minutes[1]

Experimental Protocol: Inactivation of Liquid this compound Waste

  • Prepare the Inactivation Solution:

    • In a chemical fume hood, measure the required volume of a stock solution of sodium hypochlorite (e.g., commercial bleach, typically 5-8% NaOCl) and dilute it with water to achieve a final concentration of at least 2.5%.

    • Add the required amount of a stock solution of sodium hydroxide (e.g., 10 N NaOH) to the diluted sodium hypochlorite solution to achieve a final concentration of 0.25 N.

  • Perform Inactivation:

    • Carefully pour the liquid waste containing this compound into the freshly prepared inactivation solution.

    • Ensure the volume of the inactivation solution is at least ten times the volume of the waste.

    • Gently swirl the container to mix the contents.

    • Seal the container and let it stand in the chemical fume hood for a minimum of four hours.

  • Prepare for Disposal:

    • Following the inactivation period, check the pH of the solution. If necessary, neutralize it according to your institution's EHS procedures.

    • Transfer the solution to a designated hazardous waste container.

    • Securely close the container and ensure it is properly labeled.

    • Store the waste container in a designated satellite accumulation area until it is collected by EHS.

Visualization of Disposal Workflow

Islanditoxin_Disposal_Workflow cluster_prep Preparation cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_decon Decontamination PPE Don Appropriate PPE FumeHood Work in a Chemical Fume Hood LiquidWaste Liquid this compound Waste Inactivation Inactivate with 2.5% NaOCl + 0.25N NaOH (min. 4 hours) LiquidWaste->Inactivation Neutralize Neutralize pH (if required) Inactivation->Neutralize LiquidDisposal Dispose as Hazardous Chemical Waste Neutralize->LiquidDisposal SolidWaste Contaminated Solid Waste (PPE, labware) SolidDisposal Dispose in Hazardous Waste Container SolidWaste->SolidDisposal Surfaces Contaminated Surfaces & Equipment Decontaminate Decontaminate with 2.5% NaOCl + 0.25N NaOH (min. 30 minutes) Surfaces->Decontaminate Rinse Rinse with Water Decontaminate->Rinse

References

Essential Safety and Logistics for Handling Islanditoxin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent mycotoxins like Islanditoxin. Produced by the fungus Penicillium islandicum, this compound is a hepatotoxic cyclic peptide that can cause severe liver damage[1]. Due to the limited availability of a specific Safety Data Sheet (SDS), this guide provides essential operational and disposal plans based on best practices for handling highly toxic peptides and mycotoxins.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to prevent exposure through inhalation, skin contact, or ingestion. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Respiratory Protection RespiratorA full-face respirator with P100 (or N100) particulate filters is required for handling powdered this compound or when aerosolization is possible. For solutions, a half-mask respirator with P100 filters may be sufficient if handled within a certified chemical fume hood.
Hand Protection GlovesDouble gloving with nitrile gloves is mandatory. The outer glove should be changed immediately upon contamination. For extended handling periods, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton.
Body Protection Laboratory Coat/GownA disposable, solid-front, back-closing gown made of a non-permeable material is required. Standard cotton lab coats are not sufficient.
Eye Protection Goggles/Face ShieldChemical splash goggles are required at all times. A full-face shield should be worn over the goggles when there is a significant risk of splashes or aerosol generation.

Operational Plan: From Receipt to Use

A clear, step-by-step operational plan minimizes the risk of accidental exposure.

Receiving and Unpacking:

  • Designate a specific, low-traffic area for receiving and unpacking this compound shipments.

  • Wear all required PPE before handling the shipping container.

  • Inspect the package for any signs of damage or leakage. If compromised, do not open and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Carefully open the package within a certified chemical fume hood.

  • Verify the contents against the shipping manifest.

  • Wipe the exterior of the primary container with a 70% ethanol solution before transferring it to secure storage.

Storage:

  • Store this compound in a designated, locked, and clearly labeled secondary container in a secure, ventilated cabinet away from incompatible materials.

  • The storage area should be maintained at the temperature specified by the supplier (if provided) or at a cool, dry, and dark place.

  • Maintain a detailed inventory log for all quantities of this compound.

Handling and Use:

  • All handling of this compound, including weighing, reconstituting, and aliquoting, must be performed in a certified chemical fume hood or a Class II Biosafety Cabinet.

  • Use dedicated equipment (spatulas, glassware, etc.) for this compound work. If not possible, thoroughly decontaminate equipment after use.

  • Work on a disposable, absorbent bench liner to contain any potential spills.

  • Transport this compound solutions in sealed, shatter-proof secondary containers.

Emergency Procedures: Spill and Exposure

Immediate and correct response to a spill or exposure is critical.

Spill Cleanup:

  • Evacuate: Immediately alert others in the area and evacuate the contaminated space.

  • Isolate: Secure the area and prevent re-entry. Post a warning sign.

  • Report: Notify your supervisor and the institutional EHS office.

  • Decontaminate (if trained):

    • Allow aerosols to settle for at least 30 minutes before re-entry.

    • Wear appropriate PPE, including a respirator.

    • Cover the spill with absorbent material.

    • Gently apply a freshly prepared 10% sodium hypochlorite solution (bleach) to the absorbent material, working from the outside in.

    • Allow a contact time of at least 30 minutes.

    • Collect all contaminated materials into a labeled hazardous waste container.

    • Wipe the area with 70% ethanol after decontamination.

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air.

  • Ingestion: Do not induce vomiting.

  • Seek immediate medical attention for any exposure. Provide medical personnel with information about this compound.

Disposal Plan

All this compound-contaminated waste is considered hazardous and must be disposed of accordingly.

  • Solid Waste:

    • All disposable PPE (gloves, gowns, etc.), bench liners, and other contaminated materials must be collected in a designated, labeled hazardous waste container.

    • The container should be a leak-proof, puncture-resistant bin with a secure lid.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a labeled, leak-proof, and chemically compatible hazardous waste container.

    • Do not mix with other chemical waste streams unless approved by your EHS office.

  • Sharps Waste:

    • All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.

  • Final Disposal:

    • All hazardous waste containers must be sealed and transported by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.

Experimental Protocols: Decontamination Solution Preparation

10% Sodium Hypochlorite (Bleach) Solution:

  • Objective: To prepare a solution capable of denaturing and inactivating mycotoxins.

  • Materials: Standard household bleach (typically 5.25-8.25% sodium hypochlorite), deionized water, graduated cylinders, and a suitable container.

  • Procedure:

    • Determine the concentration of your bleach stock.

    • In a chemical fume hood, add 1 part bleach to 9 parts deionized water for a final 1:10 dilution. For example, to make 100 mL, add 10 mL of bleach to 90 mL of water.

    • Prepare this solution fresh daily, as it degrades over time.

70% Ethanol Solution:

  • Objective: To be used for general surface cleaning and as a final wipe-down after bleach decontamination.

  • Materials: 100% or 95% ethanol, deionized water, graduated cylinders, and a suitable container.

  • Procedure:

    • To prepare 100 mL of 70% ethanol from a 95% stock, measure 73.7 mL of 95% ethanol.

    • Add deionized water to bring the final volume to 100 mL.

    • Label the container appropriately.

Workflow and Safety Pathways

The following diagram illustrates the key decision points and workflows for safely handling this compound.

Islanditoxin_Handling_Workflow cluster_prep Preparation & Handling cluster_emergency Emergency Procedures cluster_disposal Waste Disposal start Receive Shipment inspect Inspect Package start->inspect unpack Unpack in Fume Hood inspect->unpack Package OK spill Spill Occurs inspect->spill Damaged store Secure Storage unpack->store handle Handle in Fume Hood (Full PPE) store->handle handle->spill exposure Exposure Occurs handle->exposure collect_solid Collect Solid Waste handle->collect_solid collect_liquid Collect Liquid Waste handle->collect_liquid evacuate Evacuate & Isolate spill->evacuate first_aid Administer First Aid exposure->first_aid report_spill Report to EHS evacuate->report_spill decontaminate Decontaminate Spill report_spill->decontaminate decontaminate->collect_solid report_exposure Report to EHS first_aid->report_exposure medical Seek Medical Attention report_exposure->medical dispose Dispose via Certified Vendor collect_solid->dispose collect_liquid->dispose

Caption: Workflow for safe handling, emergency response, and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Islanditoxin
Reactant of Route 2
Islanditoxin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.